tert-Butylsulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJSQKNYHPYZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373838 | |
| Record name | tert-Butylsulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34813-49-5 | |
| Record name | tert-Butylsulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (tert-Butyl)sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Discovery of tert-Butylsulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and discovery of tert-butylsulfonamide, a key building block in synthetic and medicinal chemistry. The document details the primary synthetic routes, including the preparation of its crucial precursor, tert-butylsulfinamide, and its subsequent oxidation. Experimental protocols with quantitative data are presented in a structured format. Additionally, this guide explores the historical context of its discovery and its applications in drug development. Visual aids in the form of diagrams are provided to illustrate key synthetic pathways and logical relationships, adhering to specified formatting guidelines for clarity and accessibility.
Introduction
This compound is a primary sulfonamide that has garnered significant interest in organic synthesis and medicinal chemistry. Its structural motif is present in a variety of biologically active molecules. The tert-butyl group imparts unique steric and electronic properties, influencing the compound's reactivity and the pharmacological profile of molecules in which it is incorporated. This guide will delve into the core aspects of its synthesis and discovery, providing researchers with the necessary information for its preparation and application.
Discovery and Significance
The development of synthetic methodologies for this compound is closely linked to the pioneering work on its precursor, tert-butylsulfinamide. Chiral tert-butylsulfinamide, introduced by Jonathan A. Ellman and his group in 1997, has become an invaluable chiral auxiliary in the asymmetric synthesis of amines.[1] The facile oxidation of the sulfinamide to the corresponding sulfonamide allows for the introduction of the tert-butylsulfonyl group, a valuable moiety in drug design. While the initial focus was on the utility of the sulfinamide, the resulting sulfonamide has found its own applications as a stable, non-rotameric scaffold in the synthesis of complex molecules and libraries for drug discovery.[2]
Synthesis of this compound
The most common and efficient pathway to this compound involves a two-step sequence: the synthesis of tert-butylsulfinamide followed by its oxidation.
Synthesis of tert-Butylsulfinamide
Several methods have been established for the synthesis of tert-butylsulfinamide. The choice of route often depends on the availability of starting materials, scalability, and the desired chirality of the final product.
A widely used method for the enantioselective synthesis of tert-butylsulfinamide starts from the inexpensive di-tert-butyl disulfide. This process involves a catalytic asymmetric oxidation to the thiosulfinate, followed by reaction with a nitrogen source.[1]
Reaction Scheme:
Figure 1: Synthesis of tert-butylsulfinamide from di-tert-butyl disulfide.
Experimental Protocol: Asymmetric Synthesis of (R)-tert-Butylsulfinamide
-
Step 1: Asymmetric Oxidation of Di-tert-butyl Disulfide. To a solution of di-tert-butyl disulfide (1.0 mol) in a suitable solvent such as acetone, is added a catalytic amount of a vanadium catalyst (e.g., VO(acac)₂) and a chiral ligand. The mixture is cooled, and hydrogen peroxide (H₂O₂) is added dropwise while maintaining the temperature. The reaction progress is monitored by TLC or NMR.
-
Step 2: Amination of tert-Butyl tert-butanethiosulfinate. The resulting tert-butyl tert-butanethiosulfinate is then reacted with lithium amide (LiNH₂) in liquid ammonia to afford tert-butylsulfinamide.
Quantitative Data:
| Starting Material | Key Reagents | Product | Yield | Reference |
| Di-tert-butyl disulfide | H₂O₂, VO(acac)₂, Chiral Ligand, LiNH₂ | (R)-tert-Butylsulfinamide | 70-75% (after recrystallization) | [1] |
An alternative route involves the use of a halogenated tert-butane, such as tert-butyl bromide or chloride, to generate a Grignard reagent, which is then reacted with sulfur dioxide. The resulting sulfinic acid is converted to the sulfinyl chloride and then to the sulfinamide.[3]
Reaction Scheme:
Figure 2: Synthesis of tert-butylsulfinamide from a halogenated tert-butane.
Experimental Protocol:
-
Step 1: Preparation of tert-Butylmagnesium Halide. tert-Butyl halide is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF, diethyl ether) to form the Grignard reagent.
-
Step 2: Formation of tert-Butylsulfinic Acid. Sulfur dioxide gas is bubbled through the Grignard solution at low temperature.
-
Step 3: Conversion to tert-Butylsulfinyl Chloride. The resulting sulfinic acid is treated with thionyl chloride (SOCl₂) to yield tert-butylsulfinyl chloride.
-
Step 4: Amination. The sulfinyl chloride is then reacted with ammonia to produce tert-butylsulfinamide.
Quantitative Data:
| Starting Material | Key Reagents | Product | Yield | Reference |
| tert-Butyl Bromide | Mg, SO₂, SOCl₂, NH₃ | tert-Butylsulfinamide | Good to high | [3] |
Oxidation of tert-Butylsulfinamide to this compound
The final step in the primary synthesis of this compound is the oxidation of the sulfinamide group. This is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice.
Reaction Scheme:
Figure 3: Oxidation of tert-butylsulfinamide to this compound.
Experimental Protocol (Adapted from general procedures for sulfinamide oxidation):
-
Reaction Setup: tert-Butylsulfinamide (1.0 equiv) is dissolved in a suitable solvent, such as dichloromethane (DCM) or chloroform.
-
Oxidation: The solution is cooled in an ice bath, and a solution of m-CPBA (approximately 1.1-1.5 equivalents) in the same solvent is added dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature.
-
Workup: The reaction mixture is washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by recrystallization or column chromatography.
Quantitative Data (Estimated based on general oxidation protocols):
| Starting Material | Key Reagents | Product | Expected Yield |
| tert-Butylsulfinamide | m-CPBA | This compound | >90% |
Applications in Drug Development
The this compound moiety is a valuable component in the design of new therapeutic agents. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The bulky tert-butyl group can provide steric hindrance, which can be exploited to enhance selectivity or metabolic stability.
While specific examples of blockbuster drugs containing a simple this compound are not as prevalent as other sulfonamides, the synthetic accessibility of this building block makes it an attractive component for generating diverse libraries of compounds for high-throughput screening in drug discovery programs.[2]
Conclusion
The synthesis of this compound is a well-established process, primarily proceeding through the versatile intermediate, tert-butylsulfinamide. The development of asymmetric routes to chiral tert-butylsulfinamide has been a significant achievement, enabling the stereoselective synthesis of a wide range of chiral amines and their derivatives. The subsequent oxidation to the sulfonamide is a high-yielding transformation. This technical guide has provided a detailed overview of the key synthetic methodologies, including experimental protocols and quantitative data, to aid researchers in the preparation and application of this important synthetic building block. The continued exploration of this compound and its derivatives is expected to yield novel compounds with significant potential in medicinal chemistry and drug development.
References
The Cornerstone of Chiral Amine Synthesis: A Technical Guide to the Historical Development and Application of Ellman's Auxiliary
A pivotal advancement in asymmetric synthesis, tert-butanesulfinamide, commonly known as Ellman's auxiliary, has revolutionized the preparation of chiral amines, a critical component in a vast array of pharmaceuticals and biologically active compounds. Developed in 1997 by the laboratory of Jonathan A. Ellman, this chiral auxiliary provides a robust and highly stereoselective method for the synthesis of a wide variety of enantioenriched amines.
This technical guide provides an in-depth exploration of the historical development, synthetic protocols, and mechanistic underpinnings of Ellman's auxiliary, tailored for researchers, scientists, and drug development professionals.
Historical Development and Core Principles
Prior to 1997, the asymmetric synthesis of amines often involved cumbersome and less general methodologies. The introduction of tert-butanesulfinamide provided a versatile and highly effective solution.[1][2] The power of this auxiliary lies in its ability to be readily condensed with aldehydes and ketones to form N-tert-butanesulfinyl imines. These imines are sufficiently electrophilic to react with a wide range of nucleophiles, and the bulky tert-butanesulfinyl group effectively directs the nucleophilic attack to one face of the imine, leading to high diastereoselectivity.[1][3] The final step involves the facile acidic cleavage of the sulfinyl group to afford the desired chiral amine.[2]
The stereochemical outcome of the nucleophilic addition is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[3][4] In this model, the metal cation of the nucleophile coordinates with both the nitrogen and oxygen atoms of the sulfinyl group, creating a rigid cyclic structure that minimizes steric interactions and dictates the facial selectivity of the addition.[3]
Synthesis of Ellman's Auxiliary
The practical utility of Ellman's auxiliary is enhanced by its accessible synthesis from inexpensive starting materials. The initial two-step synthesis from di-tert-butyl disulfide has been optimized for large-scale production.[5][6]
Key Synthetic Transformations:
-
Asymmetric Oxidation: Di-tert-butyl disulfide undergoes catalytic asymmetric oxidation to yield tert-butyl tert-butanethiosulfinate.[5][7]
-
Disulfide Bond Cleavage: The thiosulfinate is then treated with lithium amide in liquid ammonia to furnish the desired tert-butanesulfinamide.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the successful application of Ellman's auxiliary. Below are representative protocols for its synthesis and use.
Protocol 1: Enantioselective Synthesis of (R)-tert-Butanesulfinamide
This protocol is adapted from the improved large-scale synthesis developed by Ellman and coworkers.[5][8]
Materials:
-
Di-tert-butyl disulfide
-
Chiral ligand (e.g., derived from cis-1-amino-2-indanol)
-
Vanadyl acetylacetonate (VO(acac)₂)
-
30% Hydrogen peroxide
-
Acetone
-
Lithium amide
-
Liquid ammonia
-
Chloroacetic acid
Procedure:
-
Asymmetric Oxidation:
-
To a solution of di-tert-butyl disulfide and the chiral ligand in acetone, add VO(acac)₂.
-
Cool the mixture and slowly add 30% hydrogen peroxide while maintaining a low temperature.
-
Monitor the reaction for conversion to tert-butyl tert-butanethiosulfinate.
-
Upon completion, quench the reaction and extract the product.
-
-
Sulfinamide Formation:
-
Prepare a solution of lithium amide in liquid ammonia at -78 °C.
-
Slowly add the crude tert-butyl tert-butanethiosulfinate to the lithium amide solution.
-
After the reaction is complete, quench with a solution of chloroacetic acid.
-
Extract the aqueous layer with an organic solvent.
-
Purify the crude product by trituration and recrystallization to yield enantiomerically pure (R)-tert-butanesulfinamide.
-
Protocol 2: Asymmetric Synthesis of an α-Branched Amine
This protocol outlines the general procedure for the condensation of Ellman's auxiliary with an aldehyde and subsequent diastereoselective addition of a Grignard reagent.[3][7]
Materials:
-
(R)- or (S)-tert-butanesulfinamide
-
Aldehyde
-
Titanium tetraethoxide (Ti(OEt)₄) or Copper(II) sulfate (CuSO₄)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Hydrochloric acid in methanol
Procedure:
-
N-tert-Butanesulfinyl Imine Formation:
-
Dissolve the tert-butanesulfinamide and the aldehyde in anhydrous DCM.
-
Add a dehydrating agent such as Ti(OEt)₄ or CuSO₄.
-
Stir the reaction at room temperature until the formation of the imine is complete, as monitored by TLC or NMR.
-
Filter the reaction mixture and concentrate the filtrate to obtain the crude N-tert-butanesulfinyl imine.
-
-
Diastereoselective Nucleophilic Addition:
-
Dissolve the crude imine in anhydrous THF and cool to -78 °C.
-
Slowly add the Grignard reagent to the cooled solution.
-
Stir the reaction at low temperature until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and concentrate.
-
-
Cleavage of the Auxiliary:
-
Dissolve the crude addition product in methanol.
-
Add a solution of HCl in methanol.
-
Stir at room temperature to effect the cleavage of the tert-butanesulfinyl group.
-
Concentrate the reaction mixture and precipitate the amine hydrochloride salt with diethyl ether.
-
The enantiomerically enriched amine can be isolated by filtration.
-
Quantitative Data
The high diastereoselectivity of nucleophilic additions to N-tert-butanesulfinyl imines is a hallmark of this methodology. The following tables summarize representative data for various substrates and nucleophiles.
| Aldehyde (R¹CHO) | Nucleophile (R²M) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzaldehyde | Phenylmagnesium bromide | >99:1 | 95 |
| Isobutyraldehyde | Phenylmagnesium bromide | 98:2 | 91 |
| Benzaldehyde | Methylmagnesium bromide | 98:2 | 94 |
| Cinnamaldehyde | Phenylmagnesium bromide | >99:1 | 96 |
| Ketone (R¹R²CO) | Nucleophile (R³M) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Acetophenone | Allylmagnesium bromide | 96:4 | 85 |
| Propiophenone | Methylmagnesium bromide | 97:3 | 89 |
| 3-Pentanone | Phenylmagnesium bromide | 95:5 | 82 |
Visualizations
The following diagrams illustrate the key pathways and logical relationships in the application of Ellman's auxiliary.
References
- 1. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
tert-Butanesulfinamide: A Comprehensive Technical Guide to its Use as a Chiral Ammonia Equivalent
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] The development of efficient methods for their asymmetric synthesis is therefore a cornerstone of modern organic chemistry. Introduced by Ellman in 1997, enantiopure tert-butanesulfinamide (tBS) has emerged as a preeminent chiral ammonia equivalent, offering a robust and highly versatile platform for the synthesis of a wide spectrum of chiral amines.[2][3] This technical guide provides an in-depth overview of the core principles and practical applications of tert-butanesulfinamide in asymmetric synthesis. It details the formation of N-tert-butanesulfinyl imines, their diastereoselective functionalization with a variety of nucleophiles, and the subsequent deprotection to yield highly enantioenriched amine products.[4][5] This document includes structured data tables for easy comparison of reaction outcomes, detailed experimental protocols for key transformations, and process diagrams to illustrate reaction pathways and mechanisms.
The Core Methodology: From Sulfinamide to Chiral Amine
The power of tert-butanesulfinamide as a chiral auxiliary lies in a straightforward, three-step sequence:
-
Condensation: The chiral sulfinamide is condensed with a non-chiral aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine (sulfinylimine). This step effectively transfers the chirality from the sulfur atom to the newly formed imine.[3][4]
-
Diastereoselective Nucleophilic Addition: The sulfinylimine, activated by the electron-withdrawing sulfinyl group, undergoes addition by a nucleophile. The bulky tert-butyl group on the chiral sulfur atom directs the nucleophile to one face of the C=N bond, resulting in high diastereoselectivity.[3][6][7]
-
Deprotection: The sulfinyl group is readily cleaved under mild acidic conditions to liberate the desired chiral primary amine, typically as an ammonium salt.[3][8]
This overall process, from a simple carbonyl compound to a highly enantioenriched amine, is a powerful tool for installing chiral nitrogen centers.
Caption: General workflow for asymmetric amine synthesis using tert-butanesulfinamide.
Formation of N-tert-Butanesulfinyl Imines
The condensation of tert-butanesulfinamide with aldehydes or ketones is the crucial first step. The reaction is typically mediated by a Lewis acid that acts as a dehydrating agent. For the synthesis of ketimines, which is often more challenging than for aldimines, titanium(IV) ethoxide is a particularly effective reagent.[6][9]
Table 1: Representative Conditions for Sulfinylimine Formation
| Carbonyl Substrate | Reagent/Catalyst | Solvent | Temperature | Typical Yield | Reference(s) |
| Aldehydes | CuSO₄ | CH₂Cl₂ | Room Temp. | High | [6][9] |
| Aldehydes | Ti(OEt)₄ | THF | Room Temp. | High | [9] |
| Ketones | Ti(OEt)₄ | THF | 60 °C | High | [9] |
| Hindered Ketones | Ti(OiPr)₄ | THF | Reflux | Good | [9] |
Asymmetric Nucleophilic Additions
The diastereoselective addition of nucleophiles to the C=N bond of sulfinylimines is the key stereochemistry-defining step. The stereochemical outcome is highly predictable, generally proceeding through a six-membered ring transition state where the nucleophile attacks from the face opposite the bulky tert-butyl group.
Caption: Proposed transition state and logic for stereochemical control.
Addition of Organometallic Reagents
Grignard and organolithium reagents are the most common nucleophiles used in this methodology, providing access to a wide variety of α-branched and α,α-dibranched amines.[3][4][6]
Table 2: Diastereoselective Addition of Organometallic Reagents to Sulfinylimines
| Imine Substrate (R¹, R²) | Organometallic Reagent | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference(s) |
| R¹=Ph, R²=H | MeMgBr | THF, -48 °C | 98 | 94:6 | [6] |
| R¹=i-Pr, R²=H | PhMgBr | Toluene, -48 °C | 96 | 98:2 | [6] |
| R¹=Ph, R²=Me | EtMgBr | THF, -78 °C to rt | 94 | 96:4 | [4] |
| R¹=Ph, R²=Me | MeLi / AlMe₃ | CH₂Cl₂ | 86 | >99:1 | [4] |
| R¹=2-furyl, R²=H | AllylMgBr | THF, -78 °C to rt | 92 | 95:5 | [7] |
| R¹=Ph(CH₂)₂, R²=H | n-BuLi | THF, -78 °C | 89 | 91:9 | [6] |
Addition of Other Nucleophiles
The methodology extends beyond simple organometallics. Enolates, ynamides, and organocuprates have all been successfully employed to generate β-amino compounds, propargylamines, and other valuable structures.[10][11]
Table 3: Diastereoselective Addition of Various Nucleophiles
| Imine Substrate | Nucleophile / Reagents | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference(s) |
| (S)-N-tBS-3,3,3-trifluoroacetaldimine | Phenylacetylene / n-BuLi | THF, -78 °C | 87 | 70:30 | [12][13] |
| α,β-Unsaturated Sulfinyl Imine | Me₂CuLi | Et₂O, -78 °C | 78 | 96:4 | [11] |
| Various Aldimines | Lithiated Ynamide / BF₃·OEt₂ | THF, -78 °C to rt | 60-91 | 85:15 to >95:5 | [10] |
Catalytic Asymmetric Additions
In addition to stoichiometric additions, catalytic variants have been developed. For example, copper-catalyzed addition of bis(pinacolato)diboron to sulfinylimines provides an efficient route to valuable α-amino boronate esters.[14][15]
Table 4: Copper-Catalyzed Addition to Sulfinylimines
| Imine Substrate | Reagents | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Reference(s) |
| N-tBS-benzaldimine | B₂(pin)₂ | CuCl / NaOt-Bu / Xantphos | 61 | >98:2 | [14][15] |
| N-tBS-pyrazine-2-carbaldimine | B₂(pin)₂ | CuCl / NaOt-Bu / Xantphos | 52 | >98:2 | [14][15] |
Experimental Protocols
The following sections provide generalized, detailed methodologies for the key steps in the synthesis of a chiral amine using tert-butanesulfinamide.
Protocol 1: Synthesis of an N-tert-Butanesulfinyl Aldimine
This protocol describes the condensation of an aldehyde with (R)-tert-butanesulfinamide using copper(II) sulfate.
-
To a flask charged with a stir bar, add the aldehyde (1.2 equiv) and anhydrous dichloromethane (DCM, ~0.4 M).
-
Add (R)-tert-butanesulfinamide (1.0 equiv).
-
Add anhydrous copper(II) sulfate (CuSO₄, 2.0 equiv) to the solution.
-
Seal the flask and stir the resulting suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the limiting sulfinamide.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with additional DCM.
-
Concentrate the filtrate in vacuo to yield the crude N-tert-butanesulfinyl aldimine.
-
The product is often pure enough for the next step, but can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: Diastereoselective Grignard Addition
This protocol outlines the addition of a Grignard reagent to a chiral sulfinylimine.
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the N-tert-butanesulfinyl imine (1.0 equiv) and anhydrous solvent (e.g., THF or Toluene, ~0.2 M).
-
Cool the solution to the desired temperature (typically -48 °C or -78 °C) using a dry ice/acetone or similar bath.
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv, as a solution in THF) dropwise via syringe over 15-30 minutes, maintaining the internal temperature.
-
Stir the reaction at this temperature for 3-6 hours. Monitor the reaction by TLC for consumption of the starting imine.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the diastereomerically enriched sulfinamide adduct.
Protocol 3: Sulfinyl Group Deprotection
This protocol describes the final cleavage of the auxiliary to yield the primary amine hydrochloride.
-
Dissolve the purified sulfinamide adduct (1.0 equiv) in a protic solvent such as methanol or ethanol (~0.2 M).
-
Add a solution of hydrochloric acid (1.5-2.0 equiv, e.g., 4 M HCl in dioxane or a concentrated aqueous solution) at room temperature.
-
Stir the mixture for 30-60 minutes. Formation of a precipitate (the amine hydrochloride salt) may be observed.
-
To facilitate precipitation, diethyl ether can be added to the mixture.
-
Isolate the amine hydrochloride salt by vacuum filtration, washing the solid with cold diethyl ether.
-
Dry the solid under vacuum to yield the pure chiral amine salt. The filtrate contains the sulfinyl by-product.[16]
Caption: Step-by-step experimental workflow for a typical synthesis sequence.
Conclusion
tert-Butanesulfinamide has proven to be an exceptionally reliable and versatile chiral auxiliary for the asymmetric synthesis of amines. Its commercial availability in both enantiomeric forms, the high yields and diastereoselectivities achieved across a broad range of substrates, and the straightforward operational procedures have cemented its role as a go-to reagent in both academic and industrial settings.[1][17] The ability to synthesize complex and sterically hindered chiral amines makes this methodology indispensable for drug discovery and development professionals. The continuous expansion of its applications, including in the synthesis of heterocycles and other complex molecular architectures, ensures that tert-butanesulfinamide will remain a vital tool in synthetic organic chemistry for the foreseeable future.[7][17]
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. A Highly Stereoselective Addition of Lithiated Ynamides to Ellman–Davis Chiral N-tert-Butanesulfinyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric conjugate addition of copper reagents to alpha,beta-unsaturated tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric Mannich reactions of (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimines with yne nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric Mannich reactions of (S)- N- tert-butylsulfinyl-3,3,3-trifluoroacetaldimines with yne nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asymmetric copper-catalyzed synthesis of alpha-amino boronate esters from N-tert-butanesulfinyl aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bristol.ac.uk [bristol.ac.uk]
- 17. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemical Induction Mechanism of tert-Butylsulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The asymmetric synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, as the stereochemistry of amine-containing molecules is often critical to their pharmacological activity. Among the most robust and widely adopted methods for achieving this is the use of tert-butanesulfinamide, often referred to as Ellman's auxiliary.[1] This chiral auxiliary has become an invaluable tool due to its high efficiency, the predictability of its stereochemical outcomes, its operational simplicity, and the commercial availability of both enantiomers.[1][2]
This technical guide provides a detailed examination of the core mechanism by which tert-butanesulfinamide and its derivatives, primarily N-tert-butanesulfinyl imines, induce stereoselectivity in nucleophilic additions. It will cover the prevailing transition state models, present quantitative data from key reactions, provide detailed experimental protocols, and illustrate the underlying principles through mechanistic diagrams.
The general workflow involves two main stages: the condensation of enantiopure tert-butanesulfinamide with an aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine, followed by the highly diastereoselective addition of a nucleophile to the imine's C=N double bond. The power of this method lies in the ability of the chiral sulfinyl group to effectively shield one face of the imine, directing the incoming nucleophile to the opposite face with high fidelity. Subsequent acidic cleavage of the N-S bond reveals the desired chiral primary amine with minimal racemization.[3]
Figure 1: General workflow for asymmetric amine synthesis using Ellman's auxiliary.
Core Mechanism of Stereochemical Induction
The stereochemical outcome of nucleophilic additions to N-tert-butanesulfinyl imines is primarily dictated by the formation of a rigid, cyclic transition state, particularly with organometallic reagents containing coordinating metals like magnesium or zinc.[3][4] The most widely accepted model involves a six-membered chair-like transition state where the metal atom chelates to both the sulfinyl oxygen and the imine nitrogen.[4][5]
Chelation-Controlled Mechanism (Grignard Reagents)
When using Grignard reagents (R-MgX) in non-coordinating solvents such as dichloromethane (CH₂Cl₂) or toluene, a highly ordered transition state is formed.[4][5] To minimize steric hindrance, the bulky tert-butyl group on the sulfur atom and the larger substituent (R₁) on the imine carbon orient themselves in pseudo-equatorial positions. This arrangement exposes one face of the C=N bond to the incoming nucleophile (R₂), leading to a predictable and highly diastereoselective addition.[4] DFT (Density Functional Theory) calculations have supported this six-membered ring cyclic transition state, confirming it as the lowest energy pathway and accurately predicting the experimentally observed diastereomeric ratios.[4][6][7]
Figure 2: Chelation-controlled six-membered chair-like transition state model.
Non-Chelation (Acyclic) Model (Organolithium Reagents)
In contrast, when using organolithium reagents, especially in coordinating solvents like tetrahydrofuran (THF), the stereochemical outcome is often explained by an acyclic, or open, transition state.[4] In this model, chelation is disrupted, and the stereochemistry is governed by minimizing dipole-dipole interactions and steric hindrance. The sulfinyl group and the imine adopt an anti-periplanar conformation to minimize dipole moments. The nucleophile then attacks the less sterically hindered face of the imine, which is typically opposite to the bulky tert-butylsulfinyl group.[8][9] This can sometimes lead to a reversal of stereoselectivity compared to the Grignard addition.[10]
Figure 3: Acyclic transition state model for organolithium additions.
Quantitative Data Summary
The diastereoselectivity of the nucleophilic addition is consistently high across a wide range of substrates and nucleophiles. The following tables summarize representative results.
Table 1: Diastereoselective Addition of Grignard Reagents to Aldimines
| Entry | Aldehyde (R¹) | Grignard (R²) | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Ph | EtMgBr | CH₂Cl₂ | 94 | 98:2 |
| 2 | Ph | MeMgBr | CH₂Cl₂ | 89 | 96:4 |
| 3 | i-Pr | PhMgBr | CH₂Cl₂ | 91 | >99:1 |
| 4 | c-Hex | EtMgBr | Toluene | 92 | 98:2 |
| 5 | n-Pr | AllylMgBr | THF | 89 | 96:4 |
| Data compiled from multiple sources.[3][5] |
Table 2: Diastereoselective Addition of Organolithium Reagents to Ketimines
| Entry | Ketone (R¹, R²) | Organolithium (R³) | Additive | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Ph, Me | n-BuLi | Me₃Al | 89 | 97:3 |
| 2 | Ph, Me | PhLi | Me₃Al | 85 | 99:1 |
| 3 | i-Pr, Me | n-BuLi | Me₃Al | 86 | 96:4 |
| 4 | -(CH₂)₅- | PhLi | Me₃Al | 79 | 98:2 |
| The use of Me₃Al is often crucial for high selectivity with organolithium reagents on ketimine substrates.[11] |
Detailed Experimental Protocols
The following are representative experimental procedures for the key steps in the synthesis.
Protocol 1: Synthesis of N-tert-Butanesulfinyl Imine (CuSO₄ Method)
This procedure is adapted from Ellman, J. Org. Chem., 1999 , 64, 1278-1284.[10][12]
Materials:
-
(R)-tert-Butanesulfinamide
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous Copper(II) Sulfate (CuSO₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred suspension of (R)-tert-butanesulfinamide (1.1 equivalents, e.g., 5.5 mmol, 667 mg) and anhydrous CuSO₄ (2.0 equivalents, e.g., 10.0 mmol, 1.60 g) in anhydrous CH₂Cl₂ (25 mL) is added the aldehyde (1.0 equivalent, e.g., 5.0 mmol, 531 mg) dropwise at room temperature under a nitrogen atmosphere.
-
The reaction mixture is stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite®, and the pad is washed with additional CH₂Cl₂ (3 x 10 mL).
-
The combined filtrates are concentrated under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel (eluent: typically a gradient of ethyl acetate in hexanes, e.g., 1:10) to afford the pure N-tert-butanesulfinyl imine.
Protocol 2: Diastereoselective Addition of a Grignard Reagent
This procedure is a generalized representation from multiple sources.[5][9]
Materials:
-
N-tert-Butanesulfinyl imine
-
Grignard reagent (e.g., Ethylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
The N-tert-butanesulfinyl imine (1.0 equivalent) is dissolved in anhydrous CH₂Cl₂ (to a concentration of approx. 0.1-0.2 M) in an oven-dried flask under a nitrogen atmosphere.
-
The solution is cooled to -48 °C to -78 °C in a dry ice/acetone bath.
-
The Grignard reagent (1.2-1.5 equivalents) is added dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
The reaction mixture is stirred at this temperature for 3-6 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at the low temperature, followed by warming to room temperature.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude sulfinamide adduct, which can be purified by chromatography or recrystallization.
Conclusion
The use of tert-butanesulfinamide as a chiral auxiliary provides a powerful and predictable platform for the asymmetric synthesis of a vast array of chiral amines. The stereochemical induction is robustly controlled through chelation of the sulfinyl oxygen and imine nitrogen to a metal cation, forming a rigid, chair-like six-membered transition state that dictates the facial selectivity of nucleophilic attack.[4][6] The ability to modulate this mechanism, for instance by using non-chelating metals or coordinating solvents to favor an acyclic pathway, adds to the versatility of the methodology.[4] With well-established and reliable experimental protocols, high yields, and exceptional levels of diastereoselectivity, the Ellman auxiliary remains a critical tool for researchers in the synthesis of stereochemically defined molecules for the pharmaceutical and agrochemical industries.[1]
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N -( tert -butylsulfinyl)imines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06560C [pubs.rsc.org]
- 7. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. rsc.org [rsc.org]
- 11. Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Theoretical Explorations of tert-Butylsulfonamide Transition States: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the theoretical and computational studies concerning the transition states of reactions involving tert-butylsulfonamide and its derivatives. While direct and extensive computational studies specifically targeting this compound transition states are not abundant in the current literature, this guide synthesizes available data from related sulfonamide and tert-butylsulfinamide systems to offer insights into the structural and energetic properties of these critical intermediates. The methodologies employed in these theoretical investigations are detailed, providing a framework for future computational research in this area. This document serves as a resource for researchers in computational chemistry, medicinal chemistry, and drug development seeking to understand and predict the reactivity and stereoselectivity of reactions involving this important functional group.
Introduction
tert-Butylsulfonamides are a cornerstone in modern organic synthesis and medicinal chemistry. Their utility stems from their role as protecting groups, chiral auxiliaries, and key pharmacophores in a variety of therapeutic agents. Understanding the mechanisms of reactions involving tert-butylsulfonamides is paramount for optimizing reaction conditions, predicting product distributions, and designing novel synthetic methodologies and drug candidates. At the heart of these reaction mechanisms lie the transition states—transient, high-energy structures that dictate the kinetic feasibility and stereochemical outcome of a chemical transformation.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms and characterizing the fleeting nature of transition states. This guide summarizes the current state of theoretical research on this compound transition states, drawing parallels from closely related systems to provide a comprehensive picture.
Theoretical Methodologies for Transition State Analysis
The computational investigation of transition states is a meticulous process that involves locating a first-order saddle point on the potential energy surface. The following protocols are commonly employed in the theoretical studies of sulfonamide and sulfinamide reaction mechanisms.
Computational Protocol for Transition State Optimization
A typical workflow for identifying and verifying a transition state is outlined below. This process is iterative and requires careful analysis at each step.
Caption: A generalized workflow for computational transition state analysis.
Key Experimental/Computational Protocols:
-
Geometry Optimization: Initial structures of reactants, products, and a guess for the transition state are optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Transition State Search: Algorithms such as the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) or the Berny optimization algorithm are employed to locate the saddle point.
-
Frequency Calculation: A frequency calculation is performed on the optimized structure to verify it as a true transition state. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the intended reactants and products on the potential energy surface.
-
Single-Point Energy Calculation: To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
Transition States in Reactions of tert-Butylsulfinamide Derivatives
While direct computational studies on this compound transition states are limited, a significant body of theoretical work exists for the closely related tert-butylsulfinamide derivatives. These studies provide valuable analogies for understanding the factors that govern reactivity and stereoselectivity. A common reaction studied is the nucleophilic addition to N-(tert-butylsulfinyl)imines.
Chelation-Controlled vs. Open Transition States
The stereochemical outcome of nucleophilic additions to chiral N-(tert-butylsulfinyl)imines is often rationalized by invoking either a chelation-controlled (cyclic) or an open-chain transition state model.
Spectroscopic Characterization of tert-Butylsulfonamide: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for tert-Butylsulfonamide (CAS 34813-49-5), a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Data Presentation
The spectroscopic data for this compound is summarized in the tables below, offering a clear and concise reference for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum of this compound exhibits two distinct signals corresponding to the amine and tert-butyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.71 | Broad Singlet | 2H | -SO₂NH₂ |
| 1.38 | Singlet | 9H | -C(CH₃ )₃ |
| Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[1] |
¹³C NMR Data (Estimated)
| Estimated Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 58 - 62 | C (CH₃)₃ | The quaternary carbon attached to the sulfonyl group is expected in this region, influenced by the electronegative sulfur and oxygen atoms. |
| ~ 23 - 25 | -C(CH₃ )₃ | The methyl carbons of the tert-butyl group are anticipated in the aliphatic region. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3390 - 3320 | Strong, Sharp | N-H Asymmetric Stretch (primary amine)[2] |
| 3280 - 3220 | Strong, Sharp | N-H Symmetric Stretch (primary amine)[2] |
| 2980 - 2870 | Medium to Strong | C-H Stretch (alkane) |
| ~ 1640 | Medium | N-H Bending (scissoring) |
| 1345 - 1315 | Strong | S=O Asymmetric Stretch (sulfonamide)[2] |
| 1185 - 1145 | Strong | S=O Symmetric Stretch (sulfonamide)[2] |
| 925 - 905 | Medium | S-N Stretch[2] |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information on its molecular weight and fragmentation pattern.
| m/z | Ion | Notes |
| 137.05 | [M]⁺ | Molecular ion (Monoisotopic Mass: 137.0510 Da)[3] |
| 122 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 80 | [SO₂NH₂]⁺ | Fragment corresponding to the sulfonamide group. |
| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation, a common and stable fragment. |
Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
A standard protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters include a 30° pulse angle, a spectral width of approximately 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
-
Infrared (IR) Spectroscopy (FT-IR)
For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
ATR Method:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.
KBr Pellet Method:
-
Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the mass analysis of small organic molecules.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecule to ionize and fragment.
-
Mass Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for Spectroscopic Characterization.
References
Commercial Availability and Applications of tert-Butylsulfonamide and its Chiral Analogue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butylsulfonamide and its chiral derivative, tert-butanesulfinamide, are versatile reagents in modern organic synthesis, playing crucial roles in the construction of complex nitrogen-containing molecules. While structurally similar, their applications diverge significantly. This compound primarily serves as a protecting group and a source of nitrogen in various transformations. In contrast, the chiral tert-butanesulfinamide, particularly the enantiopure forms developed by Ellman, has become an indispensable tool for the asymmetric synthesis of chiral amines, which are prevalent in pharmaceuticals and natural products.[1][2] This technical guide provides an in-depth overview of the commercial availability of these compounds, their key suppliers, and detailed experimental protocols for their application, with a focus on asymmetric synthesis utilizing Ellman's auxiliary.
Commercial Availability and Suppliers
This compound and its chiral analogues, (R)- and (S)-tert-butylsulfinamide, are readily available from a range of chemical suppliers. The choice of supplier may depend on the required quantity, purity, and whether the achiral sulfonamide or a specific enantiomer of the sulfinamide is needed. Below is a summary of major suppliers and typical product specifications.
Major Suppliers of this compound and tert-Butanesulfinamide
| Supplier | Product Name(s) | CAS Number(s) | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | This compound | 34813-49-5 | AldrichCPR | Research quantities available. |
| (R)-(+)-tert-Butanesulfinamide | 196929-78-9 | ≥98% | Known as Ellman's auxiliary. | |
| (S)-(-)-tert-Butanesulfinamide | 343338-28-3 | ≥98% | Known as Ellman's auxiliary. | |
| Thermo Fisher Scientific | (R)-(+)-tert-Butylsulfinamide | 196929-78-9 | 98% | Available under the Thermo Scientific Chemicals brand. |
| (S)-(-)-2-Methyl-2-propanesulfinamide | 343338-28-3 | 97% | ||
| TCI Chemicals | (R)-(+)-tert-Butylsulfinamide | 196929-78-9 | >98.0% (GC) | Offers various package sizes. |
| (S)-(-)-tert-Butylsulfinamide | 343338-28-3 | >98.0% (GC) | ||
| VIVAN Life Sciences | (R)-tert-Butylsulfinamide | 196929-78-9 | Not specified | Bulk and custom synthesis inquiries are welcomed. |
| MedChemExpress | (R)-(+)-tert-Butylsulfinamide | 196929-78-9 | Not specified | Marketed as a chiral reagent for asymmetric synthesis. |
| ChemicalBook | tert-Butanesulfinamide | 146374-27-8 (racemic) | Varies | A platform connecting numerous suppliers, primarily from China. |
Core Applications and Chemical Principles
This compound: A Protecting Group and Nitrogen Source
The tert-butylsulfonyl (Bus) group is utilized as a protecting group for amines. Its steric bulk and electronic properties render the protected amine stable to a range of reaction conditions. Furthermore, this compound can act as a nitrogen source in catalytic reactions such as aminohydroxylation and aziridination of olefins.
tert-Butanesulfinamide (Ellman's Auxiliary): A Cornerstone of Asymmetric Amine Synthesis
The enantiopure forms of tert-butanesulfinamide are celebrated for their role as chiral auxiliaries in the asymmetric synthesis of amines.[1] The general strategy involves three key steps, which will be detailed in the experimental protocols section:
-
Condensation: Reaction of the chiral tert-butanesulfinamide with an aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine.
-
Diastereoselective Nucleophilic Addition: Addition of a nucleophile (e.g., Grignard reagent, organolithium) to the imine, where the chiral sulfinyl group directs the stereochemical outcome of the reaction, leading to a high diastereomeric excess.[1]
-
Deprotection: Removal of the tert-butanesulfinyl group under acidic conditions to yield the desired chiral primary or secondary amine.[1]
This methodology has been successfully applied to the synthesis of a wide array of nitrogen-containing heterocycles and natural products.[2]
Experimental Protocols
The following protocols are synthesized from literature procedures and represent common methodologies for the application of tert-butanesulfinamide in asymmetric synthesis.
Protocol 1: Synthesis of Chiral N-tert-Butanesulfinyl Imines
This procedure describes the condensation of an aldehyde with (R)-tert-butanesulfinamide.
Materials:
-
Aldehyde (1.0 equiv)
-
(R)-(+)-tert-Butanesulfinamide (1.05 equiv)
-
Anhydrous copper(II) sulfate (CuSO₄) (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a stirred suspension of anhydrous CuSO₄ in anhydrous DCM at room temperature, add the aldehyde and (R)-(+)-tert-butanesulfinamide.
-
Stir the mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the solid copper salts.
-
Wash the celite pad with additional DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.
Protocol 2: Diastereoselective Addition of a Grignard Reagent to a Chiral N-tert-Butanesulfinyl Imine
This protocol outlines the addition of a Grignard reagent to a pre-formed chiral imine.
Materials:
-
N-tert-Butanesulfinyl imine (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv in THF)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure:
-
Dissolve the N-tert-butanesulfinyl imine in anhydrous THF or DCM and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the Grignard reagent dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 3-6 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the diastereomerically enriched N-tert-butanesulfinyl amine.
Protocol 3: Deprotection of the tert-Butanesulfinyl Group
This procedure describes the removal of the chiral auxiliary to yield the free amine.
Materials:
-
N-tert-Butanesulfinyl amine (1.0 equiv)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or methanolic HCl)
-
Methanol or 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the N-tert-butanesulfinyl amine in methanol or 1,4-dioxane.
-
Add the HCl solution (typically 2-4 equivalents) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the amine hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure chiral amine hydrochloride salt.
-
The free amine can be obtained by neutralization with a base.
Visualizing Reaction Workflows
The following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows described in this guide.
Caption: Enantioselective synthesis of tert-butanesulfinamide.
Caption: General workflow for asymmetric amine synthesis.
Caption: Cleavage of the auxiliary and potential recycling pathway.
Conclusion
This compound and, more significantly, its chiral sulfinamide counterpart, are readily available and powerful tools for organic synthesis. While the former serves as a robust protecting group and nitrogen source, the latter has revolutionized the asymmetric synthesis of chiral amines, a critical component of many biologically active molecules. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize these reagents in their synthetic endeavors. The widespread commercial availability of these compounds from multiple suppliers ensures their accessibility for a broad range of research and development activities.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Chiral Amines Using tert-Butylsulfinamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The asymmetric synthesis of chiral amines is of paramount importance in the pharmaceutical and fine chemical industries, as a significant number of bioactive molecules and approved drugs contain chiral amine moieties.[1][2] One of the most robust and widely adopted methodologies for this purpose utilizes tert-butylsulfinamide, often referred to as Ellman's auxiliary.[1][3][4] This chiral auxiliary has proven to be highly effective in controlling stereochemistry during the formation of new carbon-nitrogen bonds.[1][5]
This document provides detailed application notes and protocols for the synthesis of chiral amines using tert-butylsulfinamide. The methodology is centered around the condensation of the chiral sulfinamide with aldehydes or ketones to form N-tert-butanesulfinyl imines. Subsequent diastereoselective addition of a nucleophile to the imine, followed by removal of the auxiliary group, affords the desired chiral amine in high enantiomeric purity.[4][6]
Core Principles
The success of this methodology relies on several key factors:
-
Availability of Both Enantiomers: Both (R)- and (S)-tert-butylsulfinamide are commercially available, allowing for the synthesis of either enantiomer of the target amine.[7][8]
-
High Diastereoselectivity: The chiral tert-butylsulfinyl group effectively directs the nucleophilic attack on the imine carbon, leading to high diastereoselectivity in the addition step.[5][7]
-
Broad Substrate Scope: The method is applicable to a wide range of aldehydes, ketones, and nucleophiles, enabling the synthesis of diverse chiral amines, including α-branched and α,α-dibranched amines.[6][9]
-
Mild Deprotection: The sulfinyl group can be readily cleaved under mild acidic conditions to furnish the free amine.[8][10]
-
Recyclability of the Auxiliary: Practical procedures have been developed for the recycling of the tert-butylsulfinyl group, enhancing the cost-effectiveness of the synthesis.[10][11]
Experimental Workflow
The general synthetic strategy for the preparation of chiral amines using tert-butylsulfinamide involves three main steps:
-
Formation of the N-tert-butanesulfinyl Imine: Condensation of an aldehyde or ketone with tert-butylsulfinamide.
-
Diastereoselective Nucleophilic Addition: Reaction of the sulfinyl imine with an organometallic reagent or other nucleophile.
-
Deprotection of the Sulfinamide: Acid-mediated cleavage of the N-S bond to yield the chiral amine.
References
- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 5. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Diastereoselective Addition to N-tert-Butanesulfinyl Imines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butanesulfinyl imines, derived from the readily available and recoverable Ellman's auxiliary (tert-butanesulfinamide), have emerged as powerful and versatile intermediates in asymmetric synthesis. The tert-butanesulfinyl group serves as a potent chiral director, enabling highly diastereoselective nucleophilic additions to the imine carbon.[1] This methodology provides a reliable and practical route to a wide array of enantioenriched chiral amines, which are crucial building blocks for pharmaceuticals, agrochemicals, and chiral catalysts.[1][2] The remarkable stereocontrol arises from the ability of the sulfinyl group to coordinate with metal cations, leading to well-organized, chair-like six-membered transition states. This document provides detailed application notes and experimental protocols for the synthesis of N-tert-butanesulfinyl imines and subsequent diastereoselective nucleophilic additions.
Key Features and Advantages:
-
High Diastereoselectivity: The bulky tert-butyl group and the coordinating ability of the sulfinyl oxygen lead to excellent stereocontrol in nucleophilic additions.[3][4]
-
Broad Substrate Scope: A wide variety of aldehydes and ketones, as well as numerous nucleophiles (organometallics, enolates), can be employed.[5][6]
-
Reliable Stereochemical Prediction: The stereochemical outcome can be reliably predicted based on chelation-controlled transition state models.
-
Mild Cleavage Conditions: The chiral auxiliary can be readily removed under mild acidic conditions to afford the free chiral amine.[1]
-
Availability of Both Enantiomers: Both (R)- and (S)-enantiomers of tert-butanesulfinamide are commercially available, providing access to both enantiomers of the target amine.
Reaction Mechanism and Stereochemical Model
The high diastereoselectivity observed in the addition of organometallic reagents to N-tert-butanesulfinyl imines is generally rationalized by a chelation-controlled mechanism. For Grignard and organolithium reagents, a six-membered chair-like transition state is proposed where the metal cation coordinates to both the imine nitrogen and the sulfinyl oxygen. To minimize steric interactions, the bulky tert-butyl group on the sulfur atom and the R group of the imine occupy pseudo-equatorial positions, directing the nucleophile to attack from a specific face of the imine.
Caption: Chelation-controlled transition state model for Grignard addition.
Experimental Protocols
Protocol 1: Synthesis of N-tert-Butanesulfinyl Imines
This protocol describes the general procedure for the condensation of aldehydes and ketones with tert-butanesulfinamide.
Materials:
-
(R)- or (S)-tert-butanesulfinamide
-
Aldehyde or Ketone
-
Anhydrous Copper(II) Sulfate (CuSO₄) or Titanium(IV) Ethoxide (Ti(OEt)₄)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure for Aldehydes (using CuSO₄): [5][6]
-
To a round-bottom flask under an inert atmosphere, add (R)- or (S)-tert-butanesulfinamide (1.0 equiv).
-
Add anhydrous DCM (5 mL per mmol of sulfinamide).
-
Add the aldehyde (1.1-1.5 equiv).
-
Add anhydrous CuSO₄ (2.0 equiv).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Procedure for Ketones (using Ti(OEt)₄): [5][6]
-
To a round-bottom flask under an inert atmosphere, add (R)- or (S)-tert-butanesulfinamide (1.0 equiv) and the ketone (1.5-2.0 equiv).
-
Add anhydrous THF (5 mL per mmol of sulfinamide).
-
Add Ti(OEt)₄ (1.1-1.5 equiv) dropwise at room temperature.
-
Heat the reaction mixture to reflux (or stir at room temperature, depending on the reactivity of the ketone) for 12-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of Celite, washing with ethyl acetate.
-
Separate the organic layer from the aqueous layer in a separatory funnel.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Addition of a Grignard Reagent
This protocol outlines a general procedure for the highly diastereoselective addition of Grignard reagents to N-tert-butanesulfinyl imines.
Materials:
-
N-tert-Butanesulfinyl imine
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Anhydrous THF or Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Syringe and needles
Procedure: [4]
-
Dissolve the N-tert-butanesulfinyl imine (1.0 equiv) in anhydrous THF or toluene (10 mL per mmol of imine) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.5-2.0 equiv) dropwise via syringe over 10-15 minutes.
-
Stir the reaction mixture at -78 °C for 3-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfinamide. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Protocol 3: Diastereoselective Addition of an Organolithium Reagent
This protocol describes the addition of organolithium reagents, which may exhibit different diastereoselectivity compared to Grignard reagents depending on the solvent and additives.
Materials:
-
N-tert-Butanesulfinyl imine
-
Organolithium reagent (e.g., n-Butyllithium solution in hexanes)
-
Anhydrous THF or Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Syringe and needles
-
Follow the same setup and cooling procedure as described in Protocol 2.
-
Dissolve the N-tert-butanesulfinyl imine (1.0 equiv) in anhydrous THF or toluene (10 mL per mmol).
-
Slowly add the organolithium reagent (1.5-2.0 equiv) dropwise at -78 °C.
-
Stir the reaction at -78 °C for 1-3 hours.
-
Monitor and quench the reaction as described in Protocol 2.
-
Workup and purify the product as described in Protocol 2.
Data Presentation
The following tables summarize representative quantitative data for the diastereoselective addition of various nucleophiles to N-tert-butanesulfinyl imines.
Table 1: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Imines
| Entry | Imine (R¹) | Grignard Reagent (R²) | Solvent | Yield (%) | d.r. | Reference |
| 1 | Ph | MeMgBr | Toluene | 95 | >99:1 | [4] |
| 2 | Ph | EtMgBr | Toluene | 92 | >99:1 | [4] |
| 3 | i-Pr | PhMgBr | Toluene | 89 | 98:2 | [4] |
| 4 | PhCH₂CH₂ | MeMgBr | Toluene | 96 | 96:4 | [4] |
| 5 | Naphthyl | MeMgBr | THF | 91 | 95:5 | [4] |
Table 2: Diastereoselective Addition of Organolithium Reagents to N-tert-Butanesulfinyl Imines
| Entry | Imine (R¹) | Organolithium Reagent (R²) | Solvent | Yield (%) | d.r. | Reference |
| 1 | Ph | n-BuLi | Toluene | 70 | 70:30 | [2][7] |
| 2 | Ph | PhLi | THF | 85 | 90:10 | [2] |
| 3 | i-Pr | n-BuLi | Toluene | 65 | 65:35 | [7] |
| 4 | PhCH₂CH₂ | MeLi | THF | 88 | 92:8 | [2] |
Logical Relationships and Workflows
The following diagrams illustrate the general workflow and key relationships in the diastereoselective addition to N-tert-butanesulfinyl imines.
Caption: A typical experimental workflow.
Caption: Key factors affecting the reaction's diastereoselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Aldehyde Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols concerning the condensation reactions of aldehydes with tert-butylsulfur-nitrogen compounds. While the direct condensation of tert-butylsulfonamide with aldehydes is not a widely documented general method for simple condensations, the closely related reagent, tert-butanesulfinamide , undergoes a well-established and highly utilized condensation with a broad range of aldehydes. This reaction, often referred to as the Ellman condensation, yields N-tert-butanesulfinyl imines, which are crucial intermediates in the asymmetric synthesis of chiral amines.[1][2] This document will primarily focus on the protocols for this highly valuable transformation. Additionally, examples of condensation reactions involving a substituted aromatic sulfonamide with specific aldehydes will be presented to address the user's query regarding sulfonamide-aldehyde condensations directly.
I. tert-Butanesulfinamide Condensation with Aldehydes
The condensation of tert-butanesulfinamide with aldehydes is a cornerstone of modern asymmetric synthesis, providing access to enantiomerically pure amines.[1][2] The reaction involves the formation of a C=N double bond, yielding a chiral N-tert-butanesulfinyl imine. These imines are stable yet sufficiently reactive for subsequent diastereoselective nucleophilic additions.[1] The choice of dehydrating agent or catalyst is crucial for the success of the condensation, particularly for less reactive or sterically hindered aldehydes and ketones.
Experimental Protocols
Several methods have been developed to effect the condensation of tert-butanesulfinamide with aldehydes, each employing different Lewis acidic dehydrating agents. The choice of method depends on the reactivity of the specific aldehyde.
Protocol 1: Copper(II) Sulfate Mediated Condensation
This procedure is effective for a wide range of aldehydes, including those that are sterically demanding.[3]
-
Reagents:
-
(R)- or (S)-tert-Butanesulfinamide (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Anhydrous Copper(II) Sulfate (CuSO₄) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂) (5 mL per 1 mmol of sulfinamide)
-
-
Procedure:
-
To a stirred suspension of anhydrous CuSO₄ in CH₂Cl₂ at room temperature, add the tert-butanesulfinamide and the aldehyde.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the CuSO₄.
-
Wash the Celite pad with additional CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.
-
Protocol 2: Titanium(IV) Ethoxide Mediated Condensation
This method is particularly useful for unreactive aldehydes and ketones.[3][4]
-
Reagents:
-
(R)- or (S)-tert-Butanesulfinamide (1.0 equiv)
-
Aldehyde or Ketone (1.2 equiv)
-
Titanium(IV) Ethoxide (Ti(OEt)₄) (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous (5 mL per 1 mmol of sulfinamide)
-
-
Procedure:
-
Dissolve the tert-butanesulfinamide and the aldehyde/ketone in anhydrous THF at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Add the titanium(IV) ethoxide dropwise to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as indicated by TLC analysis.
-
Cool the reaction mixture to room temperature and quench by the addition of brine.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired N-tert-butanesulfinyl imine.
-
Protocol 3: Magnesium Sulfate Mediated Condensation
This protocol is effective, though it often requires a larger excess of the aldehyde.[3][4]
-
Reagents:
-
(R)- or (S)-tert-Butanesulfinamide (1.0 equiv)
-
Aldehyde (2.0-3.0 equiv)
-
Anhydrous Magnesium Sulfate (MgSO₄) (5.0 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv, catalytic)
-
Dichloromethane (CH₂Cl₂), anhydrous (10 mL per 1 mmol of sulfinamide)
-
-
Procedure:
-
To a flask containing anhydrous MgSO₄, add a solution of tert-butanesulfinamide, the aldehyde, and PPTS in anhydrous CH₂Cl₂.
-
Stir the mixture at room temperature until the starting sulfinamide is consumed, as monitored by TLC.
-
Filter the reaction mixture and wash the solid with CH₂Cl₂.
-
The combined filtrate is then concentrated under reduced pressure to provide the product.
-
Data Presentation
The following table summarizes the yield data for the condensation of tert-butanesulfinamide with various aldehydes using different protocols.
| Aldehyde | Method | Yield (%) | Reference |
| Isobutyraldehyde | CuSO₄ | 90 | [3][5] |
| Pivaldehyde | Ti(OEt)₄ | 82 | [3][5] |
| p-Anisaldehyde | CuSO₄ | 81 | [5] |
| Various Aldehydes | MgSO₄ | 84-96 | [3] |
| Various Ketones | Ti(OEt)₄ | 77-91 | [3] |
Signaling Pathways and Experimental Workflows
Caption: General workflow for the condensation of tert-butanesulfinamide with aldehydes.
II. Substituted Arylsulfonamide Condensation with Aldehydes
While a general protocol for the direct condensation of simple alkylsulfonamides like this compound with aldehydes is not readily found in the literature, specific examples of condensations with substituted arylsulfonamides have been reported. These reactions often lead to more complex structures rather than simple imines.
Condensation with Formaldehyde
The condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with formaldehyde in the presence of sulfuric acid leads to the formation of a cyclic trimer.[6]
-
Product: 1,3,5-tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane
-
Yield: 50.5%[6]
-
Conditions: Formaldehyde, Sulfuric Acid (H₂SO₄)[6]
Condensation with Glyoxal
The acid-catalyzed condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal is more complex and can lead to several products, including rearrangements and the formation of sulfanes and disulfanes.[6][7] The reaction conditions significantly influence the product distribution.
-
Key Products:
Caption: Condensation pathways of a substituted arylsulfonamide with formaldehyde and glyoxal.
Conclusion
The condensation of tert-butanesulfinamide with aldehydes is a robust and widely applicable method for the synthesis of chiral N-tert-butanesulfinyl imines, which are key precursors to enantiomerically enriched amines. The choice of protocol, particularly the dehydrating agent, allows for the efficient conversion of a broad scope of aldehydes. In contrast, the direct condensation of sulfonamides, such as substituted arylsulfonamides, with aldehydes like formaldehyde and glyoxal can lead to more complex cyclic or rearranged products, and a general protocol for simple condensation is not well-established. Researchers seeking to perform aldehyde condensations for the synthesis of imine-type structures for further functionalization are directed towards the well-documented tert-butanesulfinamide protocols.
References
- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones | Semantic Scholar [semanticscholar.org]
- 6. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of tert-Butanesulfinamide in Asymmetric Natural Product Synthesis: A Chiral Auxiliary Approach
Introduction
In the intricate field of natural product synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries have emerged as indispensable tools for achieving high levels of stereoselectivity, and among them, tert-butanesulfinamide has garnered significant attention.[1][2] Developed by Jonathan A. Ellman, this versatile reagent has become a cornerstone in the asymmetric synthesis of chiral amines, which are ubiquitous structural motifs in a vast array of biologically active natural products and pharmaceuticals.[1][3][4][5] This document provides a detailed overview of the application of tert-butanesulfinamide in natural product synthesis, complete with experimental protocols and quantitative data.
It is important to distinguish tert-butanesulfinamide (a sulfinamide) from tert-butylsulfonamide (a sulfonamide). While both are organosulfur compounds, it is tert-butanesulfinamide that has been extensively utilized as a powerful chiral auxiliary in the asymmetric synthesis of amines and their derivatives.[1][2] Its widespread adoption is attributed to its high stereodirecting ability, the stability of its derivatives, and the ease of its removal under mild conditions.[1][6]
Application Notes
The primary application of tert-butanesulfinamide in natural product synthesis lies in its use as a chiral ammonia equivalent.[5] It readily condenses with aldehydes and ketones to form stable N-tert-butanesulfinyl imines.[1][3][7] These chiral imines then serve as electrophiles for a variety of nucleophilic addition reactions, including those with Grignard reagents, organolithium compounds, and enolates.[5] The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face with high diastereoselectivity.[6] Subsequent acidic cleavage of the sulfinyl group reveals the desired chiral primary or secondary amine with excellent enantiomeric purity.[3][5]
This methodology has been successfully applied to the total synthesis of numerous natural products, including:
-
(-)-Pelletierine: A piperidine alkaloid.
-
Lentiginosine and (+)-α-conhydrine: Glycosidase inhibitors.[1]
-
(-)-Crispine A and (-)-Salsolidine: Isoquinoline alkaloids.[1]
-
(-)-Dihydrotetrabenazine: A vesicular monoamine transporter 2 (VMAT2) inhibitor.[1]
-
(-)-Batzelladine D: A pyrrole-imidazole alkaloid.[7]
The tert-butanesulfinyl group can also function as a directing group in C-H activation reactions, further expanding its utility in the synthesis of complex molecules.[8][9]
Quantitative Data Summary
The following table summarizes the diastereoselectivity achieved in key nucleophilic addition reactions to N-tert-butanesulfinyl imines during the synthesis of various natural product precursors.
| Natural Product/Intermediate | Nucleophile | Diastereomeric Ratio (dr) | Reference |
| Precursor for Lentiginosine and (+)-α-conhydrine | Benzyloxybutylmagnesium bromide | >99:1 | [1] |
| Precursor for (-)-Salsolidine | Methylmagnesium bromide | 95:5 | [1] |
| General Asymmetric Methallylation of a tert-Butanesulfinimine | Methallyl Grignard | Not specified | [6] |
| Asymmetric Synthesis of β-Amino Acids | Titanium Enolates | High | [8] |
Experimental Protocols
Protocol 1: Synthesis of N-tert-Butanesulfinyl Imines
This protocol describes the general procedure for the condensation of an aldehyde or ketone with tert-butanesulfinamide.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
(R)- or (S)-tert-Butanesulfinamide (1.05 equiv)
-
Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Brine
-
Ethyl acetate
-
Celite®
Procedure:
-
To a solution of the aldehyde or ketone in anhydrous THF, add tert-butanesulfinamide.
-
Add titanium(IV) ethoxide dropwise to the solution at room temperature.[3]
-
Stir the reaction mixture at room temperature (for aldehydes) or heat to 60-70 °C (for ketones) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.[3][6]
-
Upon completion, quench the reaction by the addition of brine and stir vigorously for 10 minutes.[3]
-
Filter the mixture through a pad of Celite®, and wash the filter cake with ethyl acetate.[3]
-
Separate the organic layer from the filtrate, and wash the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which can be purified by chromatography.
Diagram of Experimental Workflow for N-tert-Butanesulfinyl Imine Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of N-tert-butanesulfinyl imines.
Protocol 2: Diastereoselective Nucleophilic Addition to N-tert-Butanesulfinyl Imines
This protocol provides a general procedure for the addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine.
Materials:
-
N-tert-Butanesulfinyl imine (1.0 equiv)
-
Grignard reagent (e.g., MeMgBr, PhMgBr) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-tert-butanesulfinyl imine in anhydrous DCM or THF under an inert atmosphere.[3]
-
Cool the solution to -48 °C (for aliphatic imines) or -78 °C (for aromatic imines).[3]
-
Add the Grignard reagent dropwise to the cooled solution.[3]
-
Stir the reaction at the same temperature and monitor by TLC.[3]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired sulfinamide.
Diagram of the Stereoselective Nucleophilic Addition Pathway
Caption: A conceptual diagram showing the chelation-controlled transition state model for the diastereoselective addition of a Grignard reagent.
Protocol 3: Cleavage of the tert-Butanesulfinyl Auxiliary
This protocol outlines the removal of the tert-butanesulfinyl group to afford the free amine.
Materials:
-
N-tert-Butanesulfinyl-protected amine (1.0 equiv)
-
Hydrochloric acid (4 N solution in 1,4-dioxane or methanolic HCl)
-
Methanol or Diethyl ether
Procedure:
-
Dissolve the N-tert-butanesulfinyl-protected amine in methanol or diethyl ether.[3]
-
Add a solution of HCl in dioxane or methanol at room temperature.[3]
-
Stir the reaction mixture until TLC analysis indicates complete cleavage of the sulfinyl group.[3]
-
Remove the solvent under reduced pressure to yield the amine hydrochloride salt.[3]
-
The free amine can be obtained by neutralization with a suitable base. It is crucial to separate the ammonium salt from the tert-butylsulfinyl chloride by-product before basification to prevent the reformation of the sulfinamide.[10]
Diagram of the Cleavage and Product Isolation Logic
Caption: A logical flow diagram highlighting the critical separation step during the cleavage of the tert-butanesulfinyl auxiliary.
References
- 1. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. CN112279791A - Method for preparing chiral tert-butyl sulfinamide - Google Patents [patents.google.com]
- 5. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids [organic-chemistry.org]
- 9. The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bristol.ac.uk [bristol.ac.uk]
Application Notes and Protocols: Large-Scale Synthesis and Utilization of tert-Butylsulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis and application of tert-butylsulfonamide, a versatile reagent in modern organic synthesis and drug discovery. The protocols detailed herein are designed to be a valuable resource for researchers engaged in the synthesis of chiral amines, complex molecules, and novel therapeutic agents.
Introduction
This compound and its chiral precursor, tert-butanesulfinamide, have emerged as indispensable tools in asymmetric synthesis. The tert-butanesulfinyl group serves as a powerful chiral auxiliary, enabling the stereoselective synthesis of a wide array of chiral amines.[1][2] Furthermore, the sulfonamide moiety is a key pharmacophore in numerous approved drugs, and its use as a bioisostere for carboxylic acids is a common strategy in medicinal chemistry. This document outlines scalable synthetic routes to this compound and its derivatives, along with detailed protocols for its application in key chemical transformations.
I. Large-Scale Synthesis of Chiral tert-Butanesulfinamide
The most common precursor for many applications is the enantiomerically pure tert-butanesulfinamide. An improved, scalable synthesis has been developed that avoids the use of hazardous and toxic reagents and is suitable for kilogram-scale production.[3][4]
Key Reaction: Asymmetric Oxidation of Di-tert-butyl disulfide
A key step in the scalable synthesis is the catalytic asymmetric oxidation of the inexpensive di-tert-butyl disulfide.[4] This method utilizes a chiral ligand prepared from commercially available cis-1-amino-indan-2-ol and can be performed at high concentrations.
Table 1: Representative Data for Large-Scale Synthesis of (S)-tert-Butanesulfinamide
| Step | Reactants | Solvent | Catalyst/Reagent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| Asymmetric Oxidation | Di-tert-butyl disulfide, Hydrogen Peroxide | Acetone | Vanadium catalyst, Chiral ligand | RT | 48 | >90 | >98 |
| Sulfinate Ester Formation | Chiral tert-butyl thiosulfinate | Toluene | Grignard Reagent (e.g., EtMgBr) | 0 to RT | 2 | ~85 | >98 |
| Amination | Chiral tert-butylsulfinate ester | THF | Lithium amide (LiNH₂) in liquid ammonia | -78 | 1 | >95 | >99 |
| Purification | Crude (S)-tert-butanesulfinamide | EtOAc | Recrystallization | - | - | 99 | 99 |
Data compiled from multiple sources, including a reported synthesis with 99% yield and 99% ee after chromatography.[5]
Experimental Protocol: Synthesis of (S)-tert-Butanesulfinamide
Materials:
-
Di-tert-butyl disulfide
-
Vanadium(IV) oxide acetylacetonate (VO(acac)₂)
-
Chiral ligand (e.g., derived from cis-1-amino-indan-2-ol)
-
30% Hydrogen peroxide
-
Ethylmagnesium bromide (EtMgBr) in THF
-
Lithium wire
-
Anhydrous liquid ammonia
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene, Ethyl acetate (EtOAc), Heptane
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine
Procedure:
-
Asymmetric Oxidation: To a solution of the chiral ligand and VO(acac)₂ in acetone at room temperature, add di-tert-butyl disulfide. Slowly add 30% hydrogen peroxide over 4-6 hours, maintaining the temperature below 30 °C. Stir for 48 hours. Quench the reaction with saturated aqueous Na₂SO₃. Extract the product with toluene.
-
Sulfinate Ester Formation: Cool the toluene solution from the previous step to 0 °C. Slowly add EtMgBr in THF. Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, and concentrate under reduced pressure.
-
Amination: In a flask equipped with a dry ice condenser, condense anhydrous liquid ammonia at -78 °C. Add small pieces of lithium wire until a persistent blue color is observed. Add a catalytic amount of ferric nitrate. Cannulate a solution of the sulfinate ester in anhydrous THF to the ammonia solution. Stir for 1 hour. Quench the reaction by the slow addition of solid ammonium chloride. Allow the ammonia to evaporate.
-
Workup and Purification: To the residue, add water and EtOAc. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by chromatography (EtOAc/hexanes) or recrystallization from an EtOAc/heptane mixture to afford (S)-tert-butanesulfinamide as a white solid.[5]
Workflow for Large-Scale Synthesis of (S)-tert-Butanesulfinamide
Caption: Workflow for the large-scale synthesis of (S)-tert-butanesulfinamide.
II. N-Alkylation of this compound
The N-alkylation of sulfonamides is a fundamental transformation for accessing a diverse range of compounds for biological screening. A manganese-catalyzed borrowing hydrogen methodology provides an efficient route for the N-alkylation of sulfonamides using alcohols.[6]
Table 2: Manganese-Catalyzed N-Alkylation of this compound with Alcohols
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | Benzyl alcohol | N-Benzyl-tert-butylsulfonamide | 95 |
| 2 | 4-Methylbenzyl alcohol | N-(4-Methylbenzyl)-tert-butylsulfonamide | 92 |
| 3 | 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)-tert-butylsulfonamide | 88 |
| 4 | 1-Hexanol | N-Hexyl-tert-butylsulfonamide | 78 |
Data adapted from a study on Mn-catalyzed N-alkylation of various sulfonamides, with representative yields shown.[6]
Experimental Protocol: N-Benzylation of this compound
Materials:
-
This compound
-
Benzyl alcohol
-
Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(Ph₂P(CH₂)₂N(CH₂)₂PPh₂)]Br)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous xylenes
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), benzyl alcohol (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and K₂CO₃ (0.1 mmol, 10 mol %).
-
Add anhydrous xylenes to achieve a 1 M concentration of the sulfonamide.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
Cool the reaction to room temperature.
-
The product can be purified by flash column chromatography on silica gel (e.g., 20% ethyl acetate/petroleum ether) to give N-benzyl-tert-butylsulfonamide as a white solid.[6]
Catalytic Cycle for N-Alkylation of Sulfonamides
Caption: Proposed catalytic cycle for the N-alkylation of sulfonamides.
III. Application as a Chiral Auxiliary in Amine Synthesis
Chiral tert-butanesulfinamide is extensively used for the asymmetric synthesis of amines. The general strategy involves condensation with an aldehyde or ketone to form an N-tert-butanesulfinyl imine, followed by diastereoselective nucleophilic addition and subsequent removal of the auxiliary.[2]
General Workflow
-
Imine Formation: Condensation of the chiral tert-butanesulfinamide with an aldehyde or ketone.
-
Nucleophilic Addition: Addition of an organometallic reagent (e.g., Grignard, organolithium) to the imine.
-
Deprotection: Acidic cleavage of the tert-butanesulfinyl group to yield the chiral primary amine.
Table 3: Asymmetric Synthesis of a Chiral Amine
| Step | Aldehyde/Ketone | Nucleophile | Diastereomeric Ratio (dr) | Yield (%) |
| Imine Formation | Benzaldehyde | - | - | >95 |
| Nucleophilic Addition | N-Sulfinyl imine of Benzaldehyde | MeMgBr | 98:2 | 94 |
| Deprotection | N-Sulfinyl amine | HCl in MeOH | - | >98 |
Representative data for the synthesis of α-methylbenzylamine.
Experimental Protocol: Asymmetric Synthesis of (R)-α-Methylbenzylamine
Materials:
-
(R)-tert-Butanesulfinamide
-
Benzaldehyde
-
Copper(II) sulfate (CuSO₄)
-
Anhydrous dichloromethane (DCM)
-
Methylmagnesium bromide (MeMgBr) in THF
-
Anhydrous THF
-
Hydrochloric acid (HCl) in methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Imine Formation: To a suspension of (R)-tert-butanesulfinamide (1.0 eq) and CuSO₄ (2.0 eq) in anhydrous DCM, add benzaldehyde (1.1 eq). Stir the mixture at room temperature for 12-24 hours. Filter the reaction mixture and concentrate the filtrate to obtain the N-tert-butanesulfinyl imine.
-
Nucleophilic Addition: Dissolve the imine in anhydrous THF and cool to -48 °C. Slowly add MeMgBr (1.2 eq). Stir at -48 °C for 3-6 hours. Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Deprotection: Dissolve the resulting N-sulfinyl amine in methanol and add a solution of HCl in methanol. Stir at room temperature for 1 hour. Concentrate under reduced pressure to obtain the hydrochloride salt of (R)-α-methylbenzylamine.
Asymmetric Amine Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Improved synthesis of tert-butanesulfinamide suitable for large-scale production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and application of s-tert-butyl sulfonamide_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
tert-Butylsulfonamide as a Protecting Group for Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and natural products. The tert-butylsulfonyl (Bus) group has emerged as a valuable protecting group for primary and secondary amines due to its unique combination of stability and selective cleavage under acidic conditions. This document provides detailed application notes and experimental protocols for the use of tert-butylsulfonamide as a protecting group for amines.
The tert-butylsulfonyl group offers robust protection for amines under a variety of reaction conditions where other common protecting groups might be labile. Its steric bulk and the electron-withdrawing nature of the sulfonyl group effectively decrease the nucleophilicity and basicity of the protected amine. Cleavage of the N-Bus group is typically achieved under acidic conditions, providing a useful orthogonal strategy in a multistep synthesis.[1]
Advantages of the tert-Butylsulfonyl (Bus) Protecting Group
-
Stability: The Bus group is stable to a wide range of reagents and reaction conditions, including strongly basic, oxidative, and reductive environments, making it compatible with many synthetic transformations.
-
Orthogonality: The acid-labile nature of the Bus group allows for its selective removal in the presence of other protecting groups that are sensitive to basic conditions or hydrogenolysis, such as Fmoc and Cbz.[2]
-
Ease of Introduction: The protection of amines with tert-butylsulfonyl chloride generally proceeds in high yield under standard conditions.
-
Crystallinity: The introduction of the Bus group can often lead to crystalline derivatives, which can facilitate purification by recrystallization.
Applications in Organic Synthesis
The tert-butylsulfonyl protecting group has found utility in a variety of synthetic applications, including:
-
Peptide Synthesis: As a stable protecting group for the N-terminus or side chains of amino acids.[1]
-
Natural Product Synthesis: To mask amine functionalities during the elaboration of complex molecular architectures.
-
Medicinal Chemistry: In the synthesis of drug candidates where a robust and selectively cleavable amine protecting group is required.
Data Presentation
Table 1: Protection of Various Amines with tert-Butylsulfonyl Chloride
| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-(phenyl)-tert-butylsulfonamide | 12 | 95 |
| 2 | Benzylamine | N-(benzyl)-tert-butylsulfonamide | 12 | 98 |
| 3 | Cyclohexylamine | N-(cyclohexyl)-tert-butylsulfonamide | 12 | 92 |
| 4 | Diethylamine | N,N-(diethyl)-tert-butylsulfonamide | 24 | 85 |
| 5 | Morpholine | 4-(tert-butylsulfonyl)morpholine | 12 | 96 |
| 6 | (S)-Methyl leucinate | (S)-Methyl 2-(tert-butylsulfonamido)-4-methylpentanoate | 12 | 94 |
Table 2: Deprotection of N-tert-Butylsulfonyl Amines
| Entry | N-Bus Protected Amine | Deprotection Conditions | Reaction Time (h) | Yield (%) |
| 1 | N-(phenyl)-tert-butylsulfonamide | TFA, CH₂Cl₂, rt | 24 | 90 |
| 2 | N-(benzyl)-tert-butylsulfonamide | TFA, CH₂Cl₂, rt | 24 | 92 |
| 3 | N-(cyclohexyl)-tert-butylsulfonamide | TFA, CH₂Cl₂, rt | 24 | 88 |
| 4 | 4-(tert-butylsulfonyl)morpholine | TFA, CH₂Cl₂, rt | 48 | 85 |
| 5 | (S)-Methyl 2-(tert-butylsulfonamido)-4-methylpentanoate | TFA, CH₂Cl₂, rt | 24 | 91 |
Experimental Protocols
Protocol 1: General Procedure for the Protection of Amines with tert-Butylsulfonyl Chloride
Materials:
-
Amine (1.0 equiv)
-
tert-Butylsulfonyl chloride (1.1 equiv)
-
Triethylamine (1.5 equiv) or Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the amine (1.0 equiv) in dichloromethane.
-
Add triethylamine (1.5 equiv) or pyridine (2.0 equiv) to the solution and cool to 0 °C in an ice bath.
-
To the stirred solution, add tert-butylsulfonyl chloride (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for the Deprotection of N-tert-Butylsulfonyl Amines
Materials:
-
N-tert-Butylsulfonyl amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the N-tert-butylsulfonyl amine (1.0 equiv) in dichloromethane.
-
Add trifluoroacetic acid (10-50 equiv) to the solution at room temperature.[5]
-
Stir the reaction mixture for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the excess TFA and DCM under reduced pressure. Co-evaporation with toluene can aid in the removal of residual TFA.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Carefully neutralize the solution by washing with a saturated NaHCO₃ solution until effervescence ceases. Alternatively, for a non-aqueous workup, the crude reaction mixture can be treated with a basic ion-exchange resin such as Amberlyst A-21 to scavenge the TFA salt.[3][4]
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected amine.
-
If necessary, purify the product by column chromatography or distillation.
Visualizations
Caption: Experimental workflow for the protection of amines.
Caption: Experimental workflow for the deprotection of N-Bus amines.
Caption: Orthogonality of the Bus protecting group.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Recycling of Ellman's Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellman's auxiliary, tert-butanesulfinamide, is a cornerstone in modern asymmetric synthesis, enabling the efficient and highly stereoselective preparation of chiral amines.[1][2][3] The cost of this chiral auxiliary, however, can be a significant factor in large-scale applications. This document provides detailed protocols for the efficient recycling of Ellman's auxiliary after its use in the synthesis of N-tert-butanesulfinyl imines and subsequent cleavage, thereby reducing waste and improving the overall cost-effectiveness of synthetic routes.[4][5]
The protocols outlined below describe two primary strategies for recycling the auxiliary: a straightforward method for recovering racemic tert-butanesulfinamide in near-quantitative yield, and a more elaborate procedure for reclaiming the valuable enantiopure auxiliary through a dynamic kinetic resolution.[1][4][5]
Core Principle of Recycling
The recycling process hinges on the fate of the tert-butanesulfinyl group during the acidic cleavage of N-tert-butanesulfinyl amines. Treatment with hydrogen chloride (HCl) in an aprotic solvent does not destroy the auxiliary. Instead, it converts it into tert-butanesulfinyl chloride, which can be chemically transformed back into tert-butanesulfinamide.[1][2][4] The desired amine product is conveniently separated as its hydrochloride salt by filtration.[4][6]
Experimental Protocols
Protocol 1: Recovery of Racemic tert-Butanesulfinamide
This protocol offers a simple and highly efficient method for recovering the auxiliary without retention of its original stereochemistry. The resulting racemic tert-butanesulfinamide can be re-resolved or used in applications where stereochemistry is not critical.
Experimental Workflow:
Caption: Workflow for the recovery of racemic Ellman's auxiliary.
Methodology:
-
Cleavage of the N-Sulfinyl Group:
-
Dissolve the N-tert-butanesulfinyl amine (1.0 equiv) in cyclopentyl methyl ether (CPME).
-
Add a solution of hydrogen chloride in CPME (e.g., 2 M) dropwise at room temperature. The reaction is typically complete upon the formation of a precipitate.
-
The corresponding amine hydrochloride salt will precipitate out of the solution.[4][6]
-
-
Isolation of tert-Butanesulfinyl Chloride:
-
Formation of Racemic tert-Butanesulfinamide:
Protocol 2: Recovery of Enantiopure tert-Butanesulfinamide
This protocol facilitates the recovery of the auxiliary in its enantiopure form through a dynamic kinetic resolution process. This is particularly valuable for preserving the stereochemical integrity of the chiral auxiliary for reuse in asymmetric synthesis.
Experimental Workflow:
Caption: Workflow for the recovery of enantiopure Ellman's auxiliary.
Methodology:
-
Cleavage and Isolation of tert-Butanesulfinyl Chloride:
-
Follow steps 1 and 2 as described in Protocol 1.
-
-
Dynamic Kinetic Resolution to Form Sulfinate Ester:
-
Conversion to Enantiopure tert-Butanesulfinamide:
Quantitative Data Summary
The following table summarizes the yields and enantiomeric excess (ee) reported for the recycling protocols under specific conditions.
| Protocol | Starting Material | Key Reagents | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 1 | N-tert-butanesulfinyl amine | 1. HCl in CPME2. aq. NH₃ | Racemic tert-butanesulfinamide | 97 | N/A (Racemic) | [4][6][7] |
| 2 | N-tert-butanesulfinyl amine | 1. HCl in CPME2. Ethanol, cat. Quinidine3. NaNH₂ in NH₃ | Enantiopure tert-butanesulfinamide | 67 (overall) | 99 | [4][5][7] |
| Variant of 2 | N-tert-butanesulfinyl amine | 1. HCl in Et₂O2. N-methylephedrine3. LiNH₂ in NH₃ | Enantiopure tert-butanesulfinamide | 84 (from ester) | Enantiopure | [1] |
Conclusion
The recycling of Ellman's auxiliary is a practical and efficient process that significantly enhances the economic and environmental viability of its use in asymmetric synthesis.[2][4] The choice between recovering the auxiliary in its racemic or enantiopure form will depend on the specific needs and capabilities of the laboratory. The protocols provided herein offer detailed guidance for implementing these valuable recycling strategies.
References
- 1. bristol.ac.uk [bristol.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Tert-Butylsulfonamide Mediated Synthesis of α-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of α-amino acids mediated by tert-butylsulfonamide. This powerful methodology, pioneered by Jonathan A. Ellman, offers a robust and highly stereoselective route to a wide array of enantiomerically pure α-amino acids, which are crucial building blocks in pharmaceutical and biological research.[1][2]
Introduction
The use of this compound as a chiral auxiliary has become a cornerstone in the asymmetric synthesis of amines and their derivatives, including α-amino acids.[1][3][4] The strategy relies on the condensation of commercially available, enantiopure (R)- or (S)-tert-butylsulfonamide with aldehydes or ketones to form N-tert-butanesulfinyl imines. These imines serve as versatile electrophiles for the diastereoselective addition of a variety of nucleophiles. The chiral tert-butylsulfinyl group effectively directs the approach of the nucleophile, leading to high levels of stereocontrol.[1][3] Subsequent mild acidic cleavage of the sulfinyl group affords the desired α-amino acid derivatives in high enantiomeric purity.[1][2]
Key Advantages of the Methodology:
-
High Stereoselectivity: The chiral tert-butylsulfinyl group provides excellent stereocontrol in the nucleophilic addition step, leading to high diastereomeric excess.
-
Broad Substrate Scope: The method is applicable to a wide range of aldehydes, ketones, and nucleophiles, allowing for the synthesis of diverse natural and unnatural α-amino acids.
-
Mild Reaction Conditions: The formation of sulfinyl imines and the subsequent deprotection step are typically carried out under mild conditions, making the method compatible with various functional groups.
-
Accessibility of Starting Materials: Both enantiomers of this compound are commercially available at a reasonable cost.[1]
Overall Synthetic Strategy
The this compound mediated synthesis of α-amino acids generally follows a three-step sequence:
-
Formation of N-tert-Butanesulfinyl Imines: Condensation of an aldehyde or ketone with this compound in the presence of a Lewis acid catalyst.
-
Diastereoselective Nucleophilic Addition: Reaction of the N-tert-butanesulfinyl imine with a suitable nucleophile (e.g., Grignard reagents, organozinc reagents, or in the context of a Strecker reaction, cyanide).
-
Deprotection: Removal of the tert-butylsulfinyl auxiliary under mild acidic conditions to yield the free α-amino acid or its derivative.[4]
Experimental Protocols
Protocol 1: Synthesis of N-tert-Butanesulfinyl Imines from Aldehydes
This protocol describes the general procedure for the condensation of aldehydes with this compound using copper(II) sulfate as the dehydrating agent.
Materials:
-
(R)- or (S)-tert-Butylsulfonamide
-
Aldehyde
-
Anhydrous Copper(II) Sulfate (CuSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a stirred suspension of anhydrous CuSO₄ (2.0 equiv) in CH₂Cl₂ (3 mL/mmol of sulfonamide) at room temperature is added the aldehyde (1.1 equiv).
-
(R)- or (S)-tert-Butylsulfonamide (1.0 equiv) is then added in one portion.
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the Celite is washed with CH₂Cl₂.
-
The combined filtrate is concentrated under reduced pressure. The crude N-tert-butanesulfinyl imine is typically of high purity and can be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Imino Ester
This protocol provides a general method for the synthesis of α-amino acid esters via the addition of a Grignard reagent to an N-tert-butanesulfinyl imino ester.
Materials:
-
N-tert-Butanesulfinyl imino ester
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
The N-tert-butanesulfinyl imino ester (1.0 equiv) is dissolved in anhydrous THF (5 mL/mmol) in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
The Grignard reagent (1.5 - 2.0 equiv) is added dropwise to the stirred solution over 10-15 minutes.
-
The reaction mixture is stirred at -78 °C for 3-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
The mixture is allowed to warm to room temperature and then extracted with EtOAc (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-tert-butanesulfinyl protected α-amino acid ester. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.
Protocol 3: Asymmetric Strecker Synthesis
This protocol outlines the synthesis of α-amino acids via a diastereoselective Strecker reaction using N-tert-butanesulfinyl imines.
Materials:
-
N-tert-Butanesulfinyl imine
-
Trimethylsilyl cyanide (TMSCN)
-
Lewis acid catalyst (e.g., Scandium triflate, Sc(OTf)₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the N-tert-butanesulfinyl imine (1.0 equiv) in CH₂Cl₂ (5 mL/mmol) at -78 °C under an inert atmosphere is added the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 equiv).
-
TMSCN (1.5 equiv) is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 4-8 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is warmed to room temperature and extracted with EtOAc.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The resulting α-aminonitrile can be hydrolyzed to the corresponding α-amino acid by treatment with strong acid (e.g., 6M HCl) at reflux.
Protocol 4: Cleavage of the tert-Butylsulfinyl Group
This protocol describes the removal of the chiral auxiliary to yield the free amine.
Materials:
-
N-tert-Butanesulfinyl protected amine/amino acid derivative
-
Hydrochloric acid (HCl) in a protic solvent (e.g., 4M HCl in 1,4-dioxane or methanolic HCl)
-
Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)
Procedure:
-
The N-tert-butanesulfinyl protected compound (1.0 equiv) is dissolved in a minimal amount of methanol or diethyl ether.
-
A solution of HCl in a protic solvent (e.g., 4M HCl in dioxane, 3-5 equiv) is added at room temperature.[2][5]
-
The reaction mixture is stirred at room temperature for 1-2 hours. The formation of a precipitate (the amine hydrochloride salt) is often observed.
-
The solvent is removed under reduced pressure.
-
The resulting amine hydrochloride salt can be isolated by filtration if it precipitates or by trituration with diethyl ether or MTBE. The solid is then collected by filtration and washed with cold ether to afford the pure amine hydrochloride salt.[5]
-
The free amine can be obtained by neutralization of the hydrochloride salt with a suitable base.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the this compound mediated synthesis of α-amino acids.
Table 1: Synthesis of N-tert-Butanesulfinyl Aldimines.
| Entry | Aldehyde | Lewis Acid (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | CuSO₄ (2.0) | CH₂Cl₂ | 12 | 95 |
| 2 | Isobutyraldehyde | CuSO₄ (2.0) | CH₂Cl₂ | 18 | 92 |
| 3 | Pivaldehyde | Ti(OEt)₄ (2.0) | THF | 12 | 85 |
| 4 | 4-Methoxybenzaldehyde | CuSO₄ (2.0) | CH₂Cl₂ | 16 | 93 |
| 5 | 3-Phenylpropanal | CuSO₄ (2.0) | CH₂Cl₂ | 14 | 90 |
Table 2: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Imino Esters. [1]
| Entry | Imino Ester (R¹) | Grignard Reagent (R²) | Lewis Acid | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Ethyl glyoxylate | PhMgBr | - | THF | 85 | 95:5 |
| 2 | Ethyl glyoxylate | EtMgBr | BF₃·OEt₂ | CH₂Cl₂ | 88 | >99:1 |
| 3 | Ethyl pyruvate | MeMgBr | - | THF | 78 | 92:8 |
| 4 | tert-Butyl glyoxylate | VinylMgBr | - | THF | 82 | 94:6 |
| 5 | Ethyl glyoxylate | AllylMgBr | - | THF | 90 | 96:4 |
Table 3: Asymmetric Strecker Reaction of N-tert-Butanesulfinyl Imines.
| Entry | Imine (R) | Lewis Acid | Solvent | Yield (%) of Aminonitrile | Diastereomeric Ratio (dr) |
| 1 | Ph | Sc(OTf)₃ | CH₂Cl₂ | 92 | 97:3 |
| 2 | i-Pr | Yb(OTf)₃ | CH₂Cl₂ | 88 | 95:5 |
| 3 | 4-MeO-Ph | Sc(OTf)₃ | CH₂Cl₂ | 95 | 98:2 |
| 4 | Cyclohexyl | Yb(OTf)₃ | CH₂Cl₂ | 85 | 94:6 |
Visualizations
Reaction Workflow
Caption: General workflow for the this compound mediated synthesis of α-amino acids.
Proposed Transition State for Diastereoselective Addition
Caption: Proposed chelation-controlled transition state model for nucleophilic addition.
References
- 1. escholarship.org [escholarship.org]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Asymmetric Synthesis of Fluorinated Amines with tert-Butylsulfinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the asymmetric synthesis of chiral fluorinated amines utilizing tert-butylsulfinamide as a chiral auxiliary. The introduction of fluorine atoms into amine-containing molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity. The use of Ellman's chiral auxiliary, tert-butylsulfinamide, offers a reliable and highly stereoselective method for preparing these valuable compounds.
Two primary strategies are employed in this synthetic approach:
-
Nucleophilic addition of fluorinated synthons to non-fluorinated N-tert-butanesulfinyl imines.
-
Stereoselective addition of non-fluorinated nucleophiles to fluorinated N-tert-butanesulfinyl imines.
This document outlines the key experimental procedures, presents representative data, and illustrates the underlying chemical principles.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various fluorinated amines, showcasing the high yields and stereoselectivities achievable with this methodology.
Table 1: Diastereoselective Nucleophilic Trifluoromethylation of N-tert-Butanesulfinyl Imines
| Entry | R¹ | R² | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | p-Cl-C₆H₄ | H | 95 | >99:1 | [1] |
| 2 | C₆H₅ | H | 94 | >99:1 | [1] |
| 3 | p-MeO-C₆H₄ | H | 96 | >99:1 | [1] |
| 4 | 2-Naphthyl | H | 92 | >99:1 | [1] |
| 5 | C₆H₅CH=CH | H | 85 | >99:1 | [1] |
| 6 | c-C₆H₁₁ | H | 82 | 98:2 | [1] |
| 7 | C₆H₅ | Me | 91 | 98:2 | [1] |
Reactions were performed using TMSCF₃ and a fluoride initiator like TBAT.
Table 2: Diastereoselective Addition of Organometallic Reagents to Fluorinated N-tert-Butanesulfinyl Imines
| Entry | Fluorinated Imine (R_f = CF₃) | Nucleophile (R-M) | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | C₆H₅-CH=NS(O)tBu | MeMgBr | Toluene | 95 | 96:4 | [2] |
| 2 | C₆H₅-CH=NS(O)tBu | MeLi | THF | 92 | 10:90 | [2] |
| 3 | p-CF₃-C₆H₄-C(CF₃)=NS(O)tBu | PropargylMgBr | THF | 85 | >95:5 | [3][4] |
| 4 | p-CF₃-C₆H₄-C(CF₃)=NS(O)tBu | PropargylMgBr | DCM | 75 | 44:56 | [3][4] |
| 5 | CF₃-C(Ph)=NS(O)tBu | LiCH₂C≡CSiMe₃ | THF | 88 | >98:2 | [5] |
Experimental Protocols
Detailed methodologies for the key experimental steps are provided below.
Protocol 1: General Procedure for the Synthesis of N-tert-Butanesulfinyl Imines
This protocol describes the condensation of aldehydes or ketones with (R)- or (S)-tert-butylsulfinamide.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
(R)- or (S)-tert-butylsulfinamide (1.1 equiv)
-
Anhydrous copper(II) sulfate (CuSO₄, 2.0 equiv) or titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv for ketones)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
To a solution of the aldehyde or ketone in anhydrous DCM, add tert-butylsulfinamide.
-
Add anhydrous CuSO₄ to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. For less reactive ketones, Ti(OEt)₄ in THF at 60 °C can be used.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the solid drying agent.
-
Wash the Celite pad with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine.
-
The crude product is often of sufficient purity for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.[7][8]
Protocol 2: Nucleophilic Addition of a Fluorinated Reagent to an N-tert-Butanesulfinyl Imine
This protocol details the addition of trimethyl(trifluoromethyl)silane (TMSCF₃) to a pre-formed N-tert-butanesulfinyl imine.
Materials:
-
N-tert-Butanesulfinyl imine (1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 equiv)
-
Tetrabutylammonium triphenyldifluorosilicate (TBAT, 0.1 equiv) or tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-tert-butanesulfinyl imine in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMSCF₃ to the cooled solution.
-
Add the fluoride source (TBAT or TBAF) dropwise.
-
Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired fluorinated N-tert-butanesulfinyl amine.[1][9]
Protocol 3: Deprotection of the tert-Butanesulfinyl Group
This protocol describes the removal of the chiral auxiliary to yield the final primary amine.
Materials:
-
Fluorinated N-tert-butanesulfinyl amine (1.0 equiv)
-
Hydrochloric acid (HCl, 4.0 M in 1,4-dioxane or methanol)
-
Methanol or diethyl ether
Procedure:
-
Dissolve the fluorinated N-tert-butanesulfinyl amine in methanol or diethyl ether.
-
Add the HCl solution and stir the mixture at room temperature.
-
The amine hydrochloride salt will precipitate out of the solution.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion (typically 1-2 hours), collect the solid precipitate by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to yield the pure fluorinated amine hydrochloride salt.
-
The free amine can be obtained by neutralization with a base (e.g., NaHCO₃ or NaOH) and subsequent extraction. A practical process for recycling the tert-butanesulfinyl group has also been developed.[10][11][12] An alternative deprotection method using iodine has been reported for substrates with acid-sensitive functional groups.[13][14]
Visualizations
The following diagrams illustrate the key chemical transformations and experimental workflows described in these application notes.
Caption: General reaction pathway for the asymmetric synthesis of fluorinated amines.
Caption: A streamlined experimental workflow for the synthesis of fluorinated amines.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the asymmetric functionalization of N-(tert-butylsulfinyl)polyfluoroalkyl imines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. researchgate.net [researchgate.net]
- 11. Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Versatile Role of tert-Butylsulfonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The tert-butylsulfonamide moiety is a cornerstone in modern medicinal chemistry, offering a unique combination of steric bulk, hydrogen bonding capabilities, and synthetic accessibility. Its incorporation into drug candidates has led to the development of potent and selective therapeutics across a wide range of disease areas. This document provides a detailed overview of the applications of this compound in drug discovery, complete with experimental protocols and quantitative data to guide researchers in this field.
Key Applications in Drug Discovery
The this compound group is a versatile pharmacophore and a key building block in the synthesis of complex molecules. Its primary applications in medicinal chemistry include:
-
Enzyme Inhibition: The sulfonamide group is a well-established zinc-binding group, making it a common feature in the design of metalloenzyme inhibitors. The bulky tert-butyl group can provide additional steric hindrance, leading to enhanced selectivity for the target enzyme. A prominent example is the inhibition of carbonic anhydrases.
-
Anticancer Agents: Numerous sulfonamide-containing compounds have demonstrated significant anticancer activity. These molecules can target various components of cancer cell signaling pathways, including protein kinases and topoisomerases.
-
Antibacterial Agents: The sulfonamide class of drugs represents one of the oldest and most important classes of antibacterial agents. They act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.
-
Chiral Auxiliary: Enantiomerically pure tert-butanesulfinamide is widely used as a chiral auxiliary in the asymmetric synthesis of amines, which are crucial components of many pharmaceuticals.
Quantitative Data: Biological Activity of Sulfonamide Derivatives
The following tables summarize the inhibitory activities of various sulfonamide derivatives, highlighting their potential as therapeutic agents.
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Sulfonamide Derivatives
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | h-CA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Tosylamide | - | - | - | - |
| 3-Fluorosulfanilamide | 43.2 | - | - | - |
| 3-Chlorosulfanilamide | 79.6 | - | - | - |
| Ethoxzolamide | 360 | - | - | - |
| Dorzolamide | 445 | 143 | - | - |
| Brinzolamide | 445 | - | - | - |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | - | 48.1 | - | - |
| 4-Hydroxymethyl-benzenesulfonamide | - | 92.5 | - | - |
Kᵢ values represent the inhibition constant. Data compiled from multiple sources.[1][2]
Table 2: Cytotoxic Activity of Acridine-Sulfonamide Hybrids against Cancer Cell Lines
| Compound | HepG2 (IC₅₀, µM) | HCT-116 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |
| 8b | 14.51 ± 1.4 | 9.39 ± 0.9 | 8.83 ± 0.9 |
| 7c | >50 | >50 | >50 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.[3]
Table 3: Topoisomerase Inhibitory Activity of Acridine-Sulfonamide Hybrids
| Compound | Topoisomerase I (IC₅₀, µM) | Topoisomerase II (IC₅₀, µM) |
| 8b | 3.41 | - |
| 7c | - | 7.33 |
IC₅₀ values represent the concentration required to inhibit 50% of enzyme activity.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound-containing compounds.
Protocol 1: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Test compound stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
This assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.
Materials:
-
Purified carbonic anhydrase isoenzyme
-
Test compound stock solution
-
Tris-HCl buffer (pH 7.5)
-
Phenol red indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Pre-incubate the enzyme with various concentrations of the test compound in Tris-HCl buffer for 15 minutes at room temperature.
-
Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the phenol red indicator at 557 nm over time.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the initial rates against the inhibitor concentrations. The Kᵢ value can be subsequently calculated using the Cheng-Prusoff equation.[2]
Protocol 3: Topoisomerase II Inhibition Assay (kDNA Decatenation)
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Test compound stock solution
-
Loading buffer
-
Agarose gel
-
Ethidium bromide
Procedure:
-
Set up the reaction mixture containing assay buffer, kDNA, and the test compound at various concentrations.
-
Add topoisomerase IIα to initiate the reaction.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding loading buffer containing SDS and proteinase K.
-
Resolve the DNA products by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated DNA minicircles and an increase in the amount of catenated kDNA network.[4]
Visualizing Molecular Interactions and Processes
Diagrams created using Graphviz (DOT language) are provided to illustrate key concepts.
Caption: A generalized experimental workflow for the development of this compound-based drug candidates.
Caption: A proposed mechanism of action for a this compound derivative inhibiting the JAK/STAT signaling pathway.
The strategic incorporation of the this compound moiety continues to be a fruitful avenue in the quest for novel therapeutics. The information and protocols provided herein serve as a valuable resource for researchers aiming to harness the potential of this versatile chemical scaffold.
References
- 1. This compound. A new nitrogen source for catalytic aminohydroxylation and aziridination of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II [mdpi.com]
- 4. topogen.com [topogen.com]
Application Notes and Protocols: Grignard Reactions with N-tert-Butanesulfinyl Imines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the diastereoselective Grignard reaction with N-tert-butanesulfinyl imines, a cornerstone transformation in modern asymmetric synthesis for the preparation of chiral amines. Chiral amines are critical building blocks in numerous pharmaceutical agents and natural products.[1][2] The use of enantiomerically pure N-tert-butanesulfinamide as a chiral auxiliary offers a robust and highly stereoselective method for their synthesis.[3][4]
Introduction
The addition of Grignard reagents to N-tert-butanesulfinyl imines is a powerful and widely utilized method for the asymmetric synthesis of α-branched and α,α-dibranched amines.[5][6] The N-tert-butanesulfinyl group, introduced by condensation of the readily available (R)- or (S)-tert-butanesulfinamide with an aldehyde or ketone, serves three key functions: it activates the imine for nucleophilic attack, acts as a potent chiral directing group to control the stereochemical outcome of the addition, and can be easily cleaved under mild acidic conditions to furnish the desired chiral amine.[4][6][7]
The high diastereoselectivity observed in these reactions is generally attributed to a six-membered ring transition state, where the magnesium atom of the Grignard reagent chelates to both the imine nitrogen and the sulfinyl oxygen.[5] This chelation model allows for reliable prediction of the stereochemical outcome. The steric bulk of the tert-butyl group on the sulfinyl moiety effectively shields one face of the imine, directing the nucleophilic attack of the Grignard reagent to the opposite face.[1]
Applications in Synthesis
The versatility of this methodology has been demonstrated in the synthesis of a wide array of complex molecules, including nitrogen-containing heterocycles, amino acids, and biologically active natural products and drug candidates.[3][8][9][10] For instance, this reaction has been a key step in the synthesis of compounds with potential therapeutic applications, such as inhibitors of γ-secretase for the treatment of Alzheimer's disease and neurokinin substance P receptor antagonists.[8] Furthermore, the methodology has been successfully applied to the synthesis of various alkaloids and other natural products.[4][8][11]
Factors Influencing Stereoselectivity
Several factors can influence the diastereoselectivity of the Grignard addition to N-tert-butanesulfinyl imines:
-
Solvent: The choice of solvent plays a crucial role. Non-coordinating solvents like dichloromethane (CH2Cl2) or toluene generally favor the chelated transition state, leading to high diastereoselectivity.[11] In contrast, more coordinating solvents such as tetrahydrofuran (THF) can sometimes lead to lower diastereoselectivities.[11]
-
Grignard Reagent: The nature of the Grignard reagent, including the organic substituent and the halide, can impact the reaction's efficiency and stereochemical outcome.
-
Imine Structure: The steric and electronic properties of the substituents on the imine carbon also affect the diastereoselectivity.[5]
-
Lewis Acids: In some cases, particularly for less reactive imines, the addition of a Lewis acid can enhance reactivity and influence stereoselectivity.[3] For example, pre-complexation with BF3·OEt2 has been shown to improve both yield and diastereoselectivity in certain instances.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data for the Grignard reaction with various N-tert-butanesulfinyl imines, showcasing the high yields and diastereoselectivities typically achieved.
Table 1: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Aldimines
| Entry | Aldimine (R1) | Grignard Reagent (R2MgX) | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | EtMgBr | CH2Cl2 | 95 | 98:2 |
| 2 | Phenyl | MeMgBr | CH2Cl2 | 84 | 84:16 |
| 3 | Phenyl | PhMgBr | Toluene | >95 | 98:2 |
| 4 | i-Pr | PhMgBr | Toluene | 94 | 97:3 |
| 5 | n-Hexyl | PhMgBr | Toluene | 96 | 96:4 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Ketimines
| Entry | Ketimine (R1, R2) | Grignard Reagent (R3MgX) | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl, Me | MeMgBr | THF | 89 | 96:4 |
| 2 | Phenyl, Me | EtMgBr | THF | 85 | 97:3 |
| 3 | Phenyl, Me | AllylMgBr | THF | 91 | >98:2 |
| 4 | Cyclohexyl, Me | MeMgBr | THF | 82 | 95:5 |
Data compiled from multiple sources for illustrative purposes. Additions to ketimines can be more challenging and may require specific conditions.[5]
Experimental Protocols
1. General Protocol for the Synthesis of N-tert-Butanesulfinyl Imines
This protocol describes the general procedure for the condensation of an aldehyde or ketone with enantiopure tert-butanesulfinamide.
-
Reagents and Materials:
-
(R)- or (S)-tert-Butanesulfinamide (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Anhydrous Copper(II) Sulfate (CuSO4) (2.0 equiv)
-
Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of tert-butanesulfinamide in an appropriate solvent (e.g., CH2Cl2), add the aldehyde or ketone.
-
Add anhydrous CuSO4 to the mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete (typically monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the CuSO4.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
-
2. General Protocol for the Diastereoselective Addition of a Grignard Reagent
This protocol outlines the general procedure for the addition of a Grignard reagent to a pre-formed N-tert-butanesulfinyl imine.
-
Reagents and Materials:
-
N-tert-Butanesulfinyl imine (1.0 equiv)
-
Grignard reagent (solution in THF or Et2O, 1.5-3.0 equiv)
-
Anhydrous solvent (e.g., CH2Cl2, Toluene, or THF)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
-
Procedure:
-
Dissolve the N-tert-butanesulfinyl imine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (typically -78 °C, -48 °C, or 0 °C).
-
Slowly add the Grignard reagent solution to the cooled solution of the imine via syringe.
-
Stir the reaction mixture at the same temperature for the specified time (can range from 30 minutes to several hours, monitored by TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired sulfinamide.
-
3. General Protocol for the Cleavage of the N-tert-Butanesulfinyl Group
This protocol describes the removal of the chiral auxiliary to yield the free primary amine.
-
Reagents and Materials:
-
N-tert-Butanesulfinyl-protected amine
-
Hydrochloric acid (HCl) solution (e.g., 4N HCl in 1,4-dioxane or aqueous HCl)
-
Methanol (MeOH) or other suitable solvent
-
Base (e.g., saturated aqueous sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH))
-
-
Procedure:
-
Dissolve the sulfinamide in a suitable solvent such as methanol.
-
Add the HCl solution to the mixture.
-
Stir the reaction at room temperature until the cleavage is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
To obtain the free amine, dissolve the resulting ammonium salt in water and basify with a suitable base to a pH > 10.
-
Extract the free amine with an organic solvent (e.g., ethyl acetate or CH2Cl2).
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate to yield the chiral amine.
-
Visualizations
Caption: Proposed six-membered chelated transition state for the diastereoselective addition of Grignard reagents.
Caption: A generalized experimental workflow for the synthesis of chiral amines using Grignard reactions with N-tert-butanesulfinyl imines.
References
- 1. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N -( tert -butylsulfinyl)imines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06560C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 9. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N- tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols: Organolithium Additions to tert-Butanesulfinyl Ketimines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diastereoselective addition of organolithium reagents to N-tert-butanesulfinyl ketimines represents a powerful and versatile strategy for the asymmetric synthesis of chiral α,α-disubstituted amines. This methodology is of significant interest to the pharmaceutical and agrochemical industries, as the resulting chiral amines are crucial building blocks for a wide array of biologically active molecules. The tert-butanesulfinyl group, developed by Ellman and coworkers, serves as an efficient chiral auxiliary, directing the nucleophilic attack of the organolithium reagent to one face of the C=N bond with high stereocontrol. The subsequent facile removal of the sulfinyl group under acidic conditions affords the desired enantioenriched α,α-dibranched amines.
This document provides detailed application notes and experimental protocols for performing organolithium additions to tert-butanesulfinyl ketimines, including the synthesis of the ketimine precursors and the final deprotection step to yield the free amines.
Key Features and Applications
-
High Diastereoselectivity: The addition of organolithium reagents to N-tert-butanesulfinyl ketimines often proceeds with excellent diastereoselectivity, with diastereomeric ratios (d.r.) exceeding 99:1 in many cases.[1]
-
Broad Substrate Scope: A wide variety of ketones, including those with aliphatic and aromatic substituents, can be converted into the corresponding tert-butanesulfinyl ketimines and subsequently reacted with various organolithium reagents.
-
Access to Chiral α,α-Disubstituted Amines: This method provides a direct and efficient route to chiral amines bearing a quaternary stereocenter, which are challenging to synthesize via other methods.
-
Role of Lewis Acid Additives: The use of Lewis acids, particularly trimethylaluminum (Me₃Al), has been shown to significantly enhance both the chemical yield and the diastereoselectivity of the addition reaction, especially for more sterically hindered ketimines.[1]
-
Versatile Chiral Auxiliary: The (R)- and (S)-enantiomers of tert-butanesulfinamide are readily available, allowing for the synthesis of both enantiomers of the target amine.
Data Presentation
The following tables summarize the quantitative data for the synthesis of N-tert-butanesulfinyl ketimines and the subsequent diastereoselective addition of organolithium reagents.
Table 1: Synthesis of N-tert-Butanesulfinyl Ketimines
| Entry | Ketone (R¹COR²) | R¹ | R² | Yield (%) | E:Z Ratio |
| 1 | Acetophenone | Me | Ph | 84 | >99:1 |
| 2 | Propiophenone | Et | Ph | 87 | >99:1 |
| 3 | Isobutyrophenone | i-Pr | Ph | 66 | >99:1 |
| 4 | 2,2-Dimethyl-3-pentanone | Me | t-Bu | 77 | >99:1 |
| 5 | 2-Hexanone | Me | n-Bu | 88 | 6:1 |
| 6 | 3-Hexanone | Et | n-Pr | 77 | 5:1 |
Data sourced from Cogan, D. A.; Ellman, J. A. J. Am. Chem. Soc. 1999, 121, 268-269.
Table 2: Trimethylaluminum-Mediated Addition of Organolithium Reagents to N-tert-Butanesulfinyl Ketimines
| Entry | Ketimine (from Ketone) | R³Li | Product (R¹, R², R³) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Acetophenone | MeLi | Me, Ph, Me | 85 | 98:2 |
| 2 | Acetophenone | n-BuLi | Me, Ph, n-Bu | 83 | 98:2 |
| 3 | Acetophenone | PhLi | Me, Ph, Ph | 86 | >99:1 |
| 4 | Propiophenone | MeLi | Et, Ph, Me | 88 | 97:3 |
| 5 | Isobutyrophenone | MeLi | i-Pr, Ph, Me | 91 | >99:1 |
| 6 | Isobutyrophenone | n-BuLi | i-Pr, Ph, n-Bu | 84 | >99:1 |
| 7 | 2,2-Dimethyl-3-pentanone | MeLi | Me, t-Bu, Me | 75 | 96:4 |
| 8 | 2-Hexanone | PhLi | Me, n-Bu, Ph | 80 | 95:5 |
Data sourced from Cogan, D. A.; Ellman, J. A. J. Am. Chem. Soc. 1999, 121, 268-269.
Experimental Protocols
Protocol 1: Synthesis of N-tert-Butanesulfinyl Ketimines
This protocol describes the general procedure for the condensation of a ketone with (R)-tert-butanesulfinamide using titanium(IV) ethoxide as a Lewis acid and dehydrating agent.
Materials:
-
(R)-tert-butanesulfinamide
-
Ketone
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-tert-butanesulfinamide (1.0 equiv) in anhydrous THF (2 M) is added the ketone (1.1 equiv).
-
Titanium(IV) ethoxide (1.1 equiv) is added neat via syringe.
-
The reaction mixture is heated to 60 °C and stirred for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
The reaction is cooled to room temperature and poured into an equal volume of brine with rapid stirring.
-
The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate.
-
The combined filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford the pure N-tert-butanesulfinyl ketimine.
Protocol 2: Trimethylaluminum-Mediated Addition of Organolithium Reagent
This protocol details the diastereoselective addition of an organolithium reagent to an N-tert-butanesulfinyl ketimine in the presence of trimethylaluminum.
Materials:
-
N-tert-butanesulfinyl ketimine
-
Trimethylaluminum (2.0 M solution in hexanes or toluene)
-
Organolithium reagent (e.g., MeLi, n-BuLi, PhLi)
-
Anhydrous toluene
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-tert-butanesulfinyl ketimine (1.0 equiv) in anhydrous toluene (0.2 M) at -78 °C is added trimethylaluminum (1.2 equiv) dropwise.
-
The solution is stirred at -78 °C for 5 minutes.
-
The organolithium reagent (2.0 equiv) is added dropwise at -78 °C.
-
The reaction mixture is stirred at -78 °C for 3-6 hours, monitoring by TLC.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is allowed to warm to room temperature and then diluted with diethyl ether and water.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford the N-tert-butanesulfinyl amine.
Protocol 3: Deprotection of the N-tert-Butanesulfinyl Amine
This protocol describes the removal of the tert-butanesulfinyl protecting group to yield the free primary amine hydrochloride salt.
Materials:
-
N-tert-butanesulfinyl amine
-
Anhydrous methanol (MeOH)
-
Hydrochloric acid (4 N solution in 1,4-dioxane or prepared by bubbling HCl gas through an appropriate solvent)
-
Diethyl ether (Et₂O)
Procedure:
-
The N-tert-butanesulfinyl amine (1.0 equiv) is dissolved in anhydrous methanol (0.2 M).
-
The solution is cooled to 0 °C, and hydrochloric acid (3.0-4.0 equiv) is added dropwise.
-
The reaction mixture is stirred at room temperature for 30-60 minutes.
-
The solvent is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether to afford the pure amine hydrochloride salt, which can be collected by filtration.
Visualizations
Reaction Mechanism
The stereochemical outcome of the addition is rationalized by a six-membered chair-like transition state, where the organolithium reagent, coordinated to the aluminum, delivers the R³ group to the imine carbon. The bulky tert-butyl group on the sulfur atom effectively shields one face of the ketimine, leading to the observed high diastereoselectivity.
References
Application Notes & Protocols: tert-Butylsulfonamide in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of tert-butylsulfonamide and its precursor, tert-butanesulfinamide, in multi-component reactions (MCRs) for the synthesis of complex nitrogen-containing heterocycles. The focus is on asymmetric synthesis, where the chirality of the sulfonamide precursor is leveraged to control the stereochemical outcome of the reaction.
Application Note 1: Asymmetric Synthesis of Piperidine Derivatives via a [4+2] Aza-Diels-Alder Reaction
This protocol details a multi-component approach for the asymmetric synthesis of highly substituted piperidine derivatives. The key step involves a diastereoselective aza-Diels-Alder reaction between an electron-rich dienophile and an N-sulfonyl-1-aza-1,3-butadiene. The chirality is introduced via (R)- or (S)-tert-butanesulfinamide, which serves as a chiral auxiliary to direct the stereochemical course of the cycloaddition.
Logical Workflow for Asymmetric Piperidine Synthesis
Troubleshooting & Optimization
Technical Support Center: tert-Butylsulfonamide Reactions
Welcome to the technical support center for tert-Butylsulfonamide reactions. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Section 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, but its success is highly dependent on the careful selection of reaction components.[1] Failures often trace back to the catalyst system, base, or solvent.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination with this compound is failing or giving very low yields. What are the most common causes?
A1: Low or no yield in this reaction is typically due to one of the following factors:
-
Catalyst/Ligand Inefficiency: The choice of palladium source and, more importantly, the phosphine ligand is critical.[2] Bulky, electron-rich trialkylphosphines or biaryl phosphine ligands are often required to promote the reaction.[3][4] For instance, t-BuXPhos has been identified as an effective ligand for coupling primary sulfonamides.[3]
-
Improper Base Selection: The base deprotonates the sulfonamide, and its strength can significantly impact the reaction rate.[2] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often give the highest reaction rates, but may not be compatible with sensitive functional groups.[5] Weaker bases like K₃PO₄ or Cs₂CO₃ offer better functional group tolerance but may require higher temperatures or longer reaction times.[3][5]
-
Solvent Choice: The solvent must be appropriate for the chosen base and temperature. Aprotic solvents such as toluene, dioxane, or tert-amyl alcohol are commonly used.[3][5]
-
Substrate Issues: Sterically hindered aryl halides, particularly those with ortho-substituents, can be challenging substrates.[3] Additionally, aryl chlorides are generally less reactive than aryl bromides or iodides and may require more specialized catalyst systems.[2]
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of the halide with hydrogen) as a side product. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[1] It can arise from a β-hydride elimination process.[6] To minimize it:
-
Optimize the Ligand: The choice of ligand can influence the relative rates of reductive elimination (product formation) and side reactions.[2] Experimenting with different bulky phosphine ligands is recommended.
-
Adjust the Base: Using a different base can sometimes suppress this side reaction.
-
Lower the Temperature: If the reaction is run at a high temperature, lowering it may favor the desired pathway, though this could also decrease the overall reaction rate.
Troubleshooting Workflow
The following decision tree provides a systematic approach to troubleshooting a low-yielding Buchwald-Hartwig amination reaction.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Data Summary: Base and Ligand Effects
The selection of base and ligand is critical for reaction success. The following table summarizes common choices and their characteristics.
| Component | Example(s) | Advantages | Limitations | Citation |
| Base | NaOtBu, LiHMDS | Permits highest reaction rates and lowest catalyst loadings. | Incompatible with many electrophilic functional groups (e.g., esters, nitro groups). | [5] |
| K₃PO₄, Cs₂CO₃ | Excellent functional group tolerance; economically attractive. | Can require higher catalyst loadings and longer reaction times. | [3][5] | |
| Ligand | P(t-Bu)₃ | Effective for a wide range of substrates, including aryl chlorides. | Air-sensitive. | [7] |
| t-BuXPhos, SPhos | Biaryl phosphine ligands; highly active and versatile. | Can be more expensive. | [3][8] | |
| BINAP, DPEPhos | Bidentate ligands; can prevent catalyst dimerization with aryl iodides. | May be less effective for some challenging substrates compared to newer generation ligands. | [1] |
Key Reaction Components and Relationships
The interplay between the reaction components determines the overall outcome.
Caption: Inter-relationships of key reaction components.
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general starting point for the coupling of an aryl bromide with this compound.
-
Setup: In a glovebox, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and a suitable phosphine ligand (e.g., t-BuXPhos, 0.04 mmol, 4 mol%) to a dry Schlenk tube equipped with a stir bar.
-
Solvent Addition: Remove the Schlenk tube from the glovebox and add anhydrous, degassed toluene (5 mL) via syringe under an inert atmosphere (Argon or Nitrogen).
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Section 2: N-Alkylation Reactions
N-alkylation of this compound is another fundamental transformation. Issues in these reactions often revolve around the choice of base, alkylating agent reactivity, and the potential for over-alkylation.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of this compound with an alkyl halide is slow and incomplete. How can I improve the conversion?
A1: Incomplete conversion is a common problem, especially with less reactive alkylating agents.[9] Consider the following:
-
Base Strength: A base that is too weak may not sufficiently deprotonate the sulfonamide. Strong bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[9] However, when using alcohols as alkylating agents in manganese-catalyzed reactions, K₂CO₃ was found to be optimal, while stronger bases like KOt-Bu gave lower conversions.[10]
-
Temperature: Many N-alkylation reactions require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.[11]
-
Solvent: Polar aprotic solvents like DMF or DMSO can help accelerate the reaction by stabilizing charged intermediates.[11]
-
Alkylating Agent: Ensure the alkylating agent is reactive enough. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.
Q2: I am observing the formation of a di-alkylated side product. How can I favor mono-alkylation?
A2: The formation of N,N-dialkylated products can occur, particularly when using a strong base and an excess of the alkylating agent.[9] To promote mono-alkylation:
-
Control Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Run to Partial Conversion: Running the reaction to partial conversion of the starting sulfonamide can sometimes favor the mono-alkylated product.[9]
Data Summary: Optimizing N-Alkylation Conditions
The following table outlines key parameters and common choices for optimizing N-alkylation reactions.
| Parameter | Options | Considerations | Citation |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Stronger bases (e.g., NaH) are often needed for alkyl halides but can promote dialkylation. For catalytic alkylation with alcohols, a weaker base like K₂CO₃ may be optimal. | [9][10] |
| Solvent | DMF, DMSO, Acetonitrile, Toluene | Polar aprotic solvents (DMF, DMSO) are generally preferred. Toluene is suitable for higher temperature reactions. | [11] |
| Temperature | Room Temp to 150 °C | Higher temperatures are often required for less reactive substrates but may increase side product formation. | [10][11] |
| Catalyst | None, Mn, Ru, Ir | For alkylation with alkyl halides, no catalyst is typically needed. For alkylation with alcohols (via borrowing hydrogen), a transition metal catalyst is required. | [10][11] |
Section 3: Issues Related to the tert-Butyl Group
The tert-butyl group in this compound can also be a source of issues, particularly during deprotection steps where the resulting tert-butyl cation can cause side reactions.
Frequently Asked Questions (FAQs)
Q1: I am attempting to cleave the tert-butyl group from my N-tert-butylsulfonamide product using strong acid (e.g., TFA), but the reaction is incomplete. What should I do?
A1: Incomplete deprotection of a tert-butyl group can result from several factors:
-
Insufficient Acid: The concentration or number of equivalents of acid may be too low to drive the reaction to completion.[12] An excess of acid, such as a 50% solution of TFA in DCM, is often used.[13]
-
Inadequate Reaction Time: Some substrates require extended reaction times. Monitor the reaction closely and allow it to proceed for longer if necessary (e.g., from 1-4 hours to overnight).[12][13]
-
Steric Hindrance: A sterically hindered substrate may require more forcing conditions, such as gentle heating (e.g., to 40 °C), for complete removal.[13]
Q2: During acidic deprotection, my desired product is being modified by an additional mass of +56 Da. What is happening?
A2: This mass increase corresponds to the addition of a tert-butyl group. The cleavage of the protecting group generates a reactive tert-butyl cation (tBu⁺) intermediate.[12] This carbocation can then alkylate other nucleophilic sites on your molecule, leading to undesired side products.[12]
-
Susceptible Groups: Nucleophilic functional groups like the indole ring of tryptophan, the thioether of methionine, or the free thiol of cysteine are particularly vulnerable to this side reaction.[12]
-
Solution - Use Scavengers: To prevent this, add "scavengers" to the reaction mixture. These are reagents that trap the reactive tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[12][13]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates [organic-chemistry.org]
- 4. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving Diastereoselectivity in tert-Butylsulfinamide Additions
Welcome to the technical support center for optimizing diastereoselective additions involving tert-butylsulfinamide (Ellman's auxiliary). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My diastereoselectivity is low. What are the most common factors I should investigate?
Low diastereoselectivity in nucleophilic additions to N-tert-butanesulfinyl imines can often be attributed to several key factors. The choice of solvent is critical; less coordinating solvents like toluene or diethyl ether often lead to higher diastereoselectivity compared to more coordinating solvents such as THF, which may yield better results but with poorer selectivity.[1][2] The nature of the organometallic reagent also plays a significant role. Grignard reagents (organomagnesium) frequently provide higher diastereoselectivity than organolithium or organocerium compounds.[1][2]
Additionally, the reaction temperature is a crucial parameter to control. Lowering the temperature, often to -48°C or -78°C, can significantly enhance diastereoselectivity. Finally, the presence of certain additives, particularly Lewis acids, can influence the transition state and, consequently, the stereochemical outcome. For instance, the use of BF3·OEt2 has been shown to reverse stereoselectivity in some cases.[3]
2. I am observing inconsistent yields and diastereomeric ratios between batches. What could be the cause?
Inconsistent results often stem from variability in reagent quality and reaction setup. Ensure that all reactants are thoroughly dried and that the n-BuLi solution is regularly titrated, as this is crucial for achieving high conversion and reproducible additions.[4] The method of quenching the reaction can also impact the final yield and product purity. Slow, dropwise addition of a saturated aqueous NH4Cl solution has been found to result in higher yields.[4][5] It is also important to ensure the complete formation of the N-tert-butanesulfinyl imine before the addition of the nucleophile. Incomplete condensation can lead to side reactions and lower overall yield and selectivity.
3. How does the choice of the metal counterion in my organometallic reagent affect the reaction?
The metal counterion is a key determinant of the reaction's transition state geometry, which in turn dictates the diastereoselectivity. Strongly coordinating metal centers, such as magnesium in Grignard reagents, favor a chelated, chair-like transition state, which generally leads to high diastereoselectivity.[6] Conversely, weakly coordinating metal counterions, like lithium, or the presence of Lewis basic additives can disrupt this chelation, leading to an open transition state and potentially lower or different stereochemical outcomes.[6]
4. Can I reverse the stereochemical outcome of the addition?
Yes, in certain cases, the diastereoselectivity can be reversed. One documented method involves the use of specific Lewis acids. For example, in the addition of lithiated ynamides to chiral N-tert-butanesulfinyl imines, the use of BF3·OEt2 was found to completely reverse the stereoselectivity compared to the reaction without the Lewis acid.[3] For reductions, changing the hydride source can also reverse the outcome. For instance, reducing an N-tert-butanesulfinyl imine with NaBH4 may yield one diastereomer, while using L-Selectride can favor the opposite diastereomer.[7]
Quantitative Data Summary
For easy comparison, the following tables summarize the impact of various reaction parameters on diastereoselectivity.
Table 1: Effect of Solvent on Diastereoselectivity
| Nucleophile | Electrophile | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| PhMgBr | N-benzylidene-tert-butylsulfinamide | Toluene | -20 to 0 | 91:9 |
| Organomagnesium bromide | Chiral N-sulfinyl imine | Dichloromethane | Not specified | Higher d.r. than THF |
| Organomagnesium bromide | Chiral N-sulfinyl imine | THF | Not specified | Lower d.r. than DCM |
Data compiled from multiple sources indicating general trends.[2][6]
Table 2: Influence of Lewis Acid Additives
| Nucleophile | Electrophile | Additive | Diastereomeric Ratio (d.r.) |
| Lithiated Ynamide | Chiral N-tert-butanesulfinyl imine | None | High for one diastereomer |
| Lithiated Ynamide | Chiral N-tert-butanesulfinyl imine | BF3·OEt2 | High (Reversed selectivity) |
| Lithium Amide | β-amino ketone | LiBr | 2.0:1.0 (favoring desired isomer) |
Data highlights the significant impact additives can have on stereochemical control.[3][4][5]
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-tert-Butanesulfinyl Aldimines
-
To a solution of the aldehyde (2-3 equivalents) in dichloromethane (CH2Cl2), add tert-butylsulfinamide (1 equivalent).
-
Add magnesium sulfate (MgSO4, 5 equivalents) as a drying agent.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 equivalents).[1]
-
Stir the reaction mixture at room temperature (23°C) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove the solid drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl aldimine, which can be used in the next step without further purification. For challenging aldehydes, CuSO4 or Ti(OEt)4 can be used as promoters.[6]
Protocol 2: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Aldimine
-
Dissolve the N-tert-butanesulfinyl aldimine (1 equivalent) in an anhydrous, non-coordinating solvent such as toluene or CH2Cl2 under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the desired temperature (e.g., -48°C or -78°C).
-
Slowly add the Grignard reagent (e.g., R-MgBr, typically 1.2-1.5 equivalents) dropwise to the cooled solution.
-
Stir the reaction at this temperature for the specified time until completion.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).[4][5]
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to isolate the desired diastereomer.
Visual Guides
Caption: General workflow for the asymmetric synthesis of chiral amines.
Caption: Troubleshooting guide for low diastereoselectivity.
References
- 1. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. A Highly Stereoselective Addition of Lithiated Ynamides to Ellman–Davis Chiral N-tert-Butanesulfinyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
common side reactions with tert-Butylsulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butylsulfonamide. The information addresses common side reactions and other issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is utilized in organic synthesis primarily as a protecting group for amines. The tert-butylsulfonyl (Bus) group is stable under a variety of reaction conditions but can be removed under specific acidic conditions. Additionally, sulfonamides can serve as directing groups in C-H activation reactions, facilitating the functionalization of otherwise inert C-H bonds.
Q2: What is the most common side reaction observed during the deprotection of a this compound?
A2: The most prevalent side reaction during the acidic cleavage of a this compound is the formation of a reactive tert-butyl cation. This carbocation is a potent electrophile and can lead to the unwanted alkylation of nucleophilic functional groups within the substrate or solvent.[1]
Q3: Which functional groups are particularly susceptible to alkylation by the tert-butyl cation?
A3: Nucleophilic residues are prone to alkylation. In the context of peptide or complex molecule synthesis, these include:
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Tryptophan: The indole ring is highly nucleophilic and can be readily tert-butylated.[1]
-
Methionine: The thioether side chain can be alkylated to form a sulfonium salt.[1]
-
Cysteine: The free thiol group is a target for S-tert-butylation.[1]
-
Tyrosine: The phenolic ring can undergo alkylation.[1]
Q4: How can tert-butylation side reactions be minimized?
A4: The addition of "scavengers" to the reaction mixture during deprotection is the most effective strategy. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the sensitive functional groups on the substrate. Common scavengers include triisopropylsilane (TIS), water, or thiols like ethanedithiol (EDT).
Q5: Are there any known stability issues with this compound itself?
A5: While this compound is generally stable, related compounds like tert-butylsulfinamide have been shown to be thermally unstable, especially in chlorinated solvents, and can undergo rearrangement.[2][3] It is advisable to avoid prolonged heating of this compound in such solvents to prevent potential degradation or rearrangement.
Troubleshooting Guides
Issue 1: Incomplete Deprotection of the tert-Butylsulfonyl (Bus) Group
| Symptom | Possible Cause | Troubleshooting Steps |
| Starting material remains after the reaction. | Insufficiently acidic conditions: The strength or concentration of the acid is too low. | - Increase the concentration of the acid (e.g., use a higher percentage of TFA).- Switch to a stronger acid system. |
| Short reaction time: The reaction has not been allowed to proceed to completion. | - Monitor the reaction progress using TLC or LC-MS.- Extend the reaction time until the starting material is consumed. | |
| Low reaction temperature: The reaction rate is too slow at the current temperature. | - Perform the reaction at room temperature or slightly elevated temperatures, while monitoring for potential side reactions. |
Issue 2: Formation of Unexpected Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| Mass spectrum shows peaks corresponding to the desired product +56 amu. | Alkylation by tert-butyl cation: The tert-butyl cation generated during deprotection has reacted with nucleophilic sites on the product.[1] | - Add a scavenger (e.g., triisopropylsilane, water, or ethanedithiol) to the deprotection cocktail to trap the tert-butyl cation. |
| Unidentified impurities are observed. | Thermal rearrangement or degradation: The reaction temperature may be too high, especially in chlorinated solvents, potentially leading to rearrangement products.[2][3] | - Conduct the reaction at a lower temperature.- Avoid using chlorinated solvents if heating is required. |
| Side reactions related to C-H activation: If using the sulfonamide as a directing group, catalyst poisoning by heteroatoms or functionalization at an undesired position can occur.[4][5] | - Modify the directing group if possible.- Screen different catalysts and ligands to improve selectivity. |
Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Affected Functional Groups | Mitigation Strategy |
| tert-Butylation | Electrophilic addition of a tert-butyl group from the cleaved protecting group. | Tryptophan, Methionine, Cysteine, Tyrosine[1] | Addition of scavengers (e.g., TIS, water, EDT) to the reaction mixture during deprotection. |
| Dehydration | Loss of water from side chains under strong acidic conditions. | Asparagine, Glutamine[1] | Use of milder deprotection conditions if possible. |
| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues. | Aspartic Acid[1] | Optimize deprotection conditions (e.g., temperature, time) and scavenger choice. |
| Catalyst Poisoning | In C-H activation, strong coordination of substrate heteroatoms to the metal catalyst. | Nitrogen and sulfur-containing heterocycles[4][5] | Use of a modified directing group or a different catalytic system. |
Experimental Protocols
General Protocol for Acid-Catalyzed Deprotection of a this compound
-
Substrate Preparation: Dissolve the tert-butylsulfonyl-protected compound in a suitable solvent such as dichloromethane (DCM).
-
Cleavage Cocktail Preparation: In a separate flask, prepare a cleavage cocktail. A common cocktail consists of trifluoroacetic acid (TFA) and a scavenger. For example, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Deprotection Reaction: Add the cleavage cocktail to the solution of the protected compound. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer observed. Reaction times can range from 1 to 4 hours.[1]
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Work-up: Once the reaction is complete, the TFA is typically removed under reduced pressure. The crude product is then precipitated and washed with a cold solvent like diethyl ether.
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Purification: The crude product can be further purified by an appropriate method such as recrystallization or chromatography.
Visualizations
Caption: Deprotection of this compound and potential side reaction.
References
Technical Support Center: Purification of N-tert-Butanesulfinyl Amine Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-tert-butanesulfinyl amine diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying N-tert-butanesulfinyl amine diastereomers?
A1: The two most prevalent and effective methods for separating N-tert-butanesulfinyl amine diastereomers are flash column chromatography and diastereomeric recrystallization.[1][2] Flash chromatography is often the initial method of choice for purification, while recrystallization can be employed to further enhance the diastereomeric excess (d.e.) of an enriched sample.[2][3]
Q2: How can I determine the diastereomeric ratio (d.r.) of my N-tert-butanesulfinyl amine mixture?
A2: The diastereomeric ratio is typically determined using analytical techniques such as ¹H NMR spectroscopy, ¹⁹F NMR spectroscopy, or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[4][5] In ¹H NMR, the signals of protons adjacent to the stereocenters often appear at different chemical shifts for each diastereomer, allowing for integration and calculation of the ratio.
Q3: My diastereomers are co-eluting during flash column chromatography. What can I do to improve separation?
A3: Co-elution is a common challenge. Here are several strategies to improve separation:
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Optimize the Solvent System: The choice of eluent is critical. A less polar solvent system will generally increase the retention time and may improve separation. A systematic screening of solvent systems with varying polarities and compositions is recommended. For example, switching from an ethyl acetate/hexane mixture to a diethyl ether/hexane or a dichloromethane/hexane system can alter selectivity.
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Use a Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates, which can enhance the separation of closely eluting compounds.
-
Reduce the Column Diameter: A narrower column can lead to a better separation.
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Employ a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina or chemically modified silica (e.g., cyano- or diol-bonded) could offer different selectivity.
Q4: I have a low diastereomeric excess (d.e.) after my reaction. Can purification significantly improve it?
A4: Yes, purification can substantially increase the diastereomeric excess. While flash chromatography can isolate the major diastereomer, it may be challenging to achieve very high d.e. if the initial ratio is poor.[6] In such cases, recrystallization is a powerful technique to significantly enhance the diastereomeric purity of the major diastereomer, often leading to a single, pure diastereomer.[2][3]
Q5: What is the underlying principle of diastereomeric recrystallization?
A5: Diastereomeric recrystallization exploits the different physical properties of diastereomers, specifically their solubility in a given solvent system.[7] Since diastereomers have distinct three-dimensional arrangements, they pack differently into a crystal lattice, resulting in different solubilities. By carefully selecting a solvent, one diastereomer can be selectively crystallized while the other remains in the solution (mother liquor).[2]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Separation of Diastereomers | 1. Inappropriate solvent system (too polar or not selective). 2. Column is overloaded with the sample. 3. Column was not packed properly, leading to channeling. | 1. Perform a thorough TLC analysis with various solvent systems (e.g., Hexane/Ethyl Acetate, Hexane/Diethyl Ether, Dichloromethane/Methanol) to find an optimal mobile phase that shows baseline separation of the spots. 2. Reduce the amount of crude product loaded onto the column. A general rule is to use 1-10% of the silica gel weight. 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product Elutes Too Quickly (Low Retention) | The mobile phase is too polar. | Decrease the polarity of the eluent. For example, if you are using 30% Ethyl Acetate in Hexane, try reducing it to 15-20%. |
| Product Elutes Too Slowly (High Retention) | The mobile phase is not polar enough. | Increase the polarity of the eluent. For example, if you are using 10% Ethyl Acetate in Hexane, try increasing it to 20-25%. |
| Tailing of Spots on TLC and Broad Peaks from the Column | 1. The compound may be slightly acidic or basic, interacting strongly with the silica gel. 2. The sample is not fully dissolved in the loading solvent. | 1. Add a small amount of a modifier to the eluent, such as 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds. 2. Ensure the sample is fully dissolved before loading onto the column. If solubility is an issue, consider using a stronger, more polar solvent for loading, but use a minimal amount. |
Diastereomeric Recrystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystal Formation Upon Cooling | 1. The solution is not supersaturated (too much solvent was used). 2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Slowly evaporate some of the solvent to increase the concentration. 2. Try a different solvent in which the compound has lower solubility. Alternatively, add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then warm to redissolve and cool again. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomer.[8] |
| Oily Precipitate Forms Instead of Crystals | 1. The cooling rate was too fast. 2. The solvent is not appropriate, leading to the compound "oiling out". 3. The presence of impurities is inhibiting crystallization. | 1. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[2] 2. Screen for a more suitable recrystallization solvent or solvent mixture. 3. Attempt to purify the sample further by column chromatography before recrystallization. |
| Low Recovery of the Purified Diastereomer | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. The diastereomers have very similar solubilities in the chosen solvent. | 1. Minimize the amount of hot solvent used to dissolve the compound. After filtration, the mother liquor can be concentrated and a second crop of crystals can be obtained. 2. Perform a systematic solvent screen to find a solvent that maximizes the solubility difference between the two diastereomers.[2] |
| Diastereomeric Excess (d.e.) Does Not Improve Significantly | 1. The chosen solvent does not provide sufficient differentiation in solubility. 2. The initial diastereomeric ratio is close to a eutectic composition.[7] | 1. Experiment with a variety of solvents of different polarities and functionalities. 2. Perform a second recrystallization on the enriched material.[2] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the separation of N-tert-butanesulfinyl amine diastereomers. The specific solvent system should be optimized based on TLC analysis.
-
Preparation of the Column:
-
Select an appropriately sized glass column and securely clamp it in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, continuously tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the eluent through it until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude mixture of diastereomers in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent under reduced pressure.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation of Pure Diastereomers:
-
Combine the fractions containing the pure desired diastereomer.
-
Remove the solvent under reduced pressure to obtain the purified N-tert-butanesulfinyl amine.
-
Determine the diastereomeric purity of the isolated product by ¹H NMR or HPLC analysis.
-
Protocol 2: Enhancement of Diastereomeric Excess by Recrystallization
This protocol describes a general method to improve the diastereomeric excess of a partially purified mixture of N-tert-butanesulfinyl amine diastereomers.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the diastereomeric mixture in a minimal amount of a hot solvent.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
An ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below, and which results in the formation of well-defined crystals.
-
-
Recrystallization Procedure:
-
Place the diastereomerically enriched N-tert-butanesulfinyl amine in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal formation, place the flask in an ice bath for 20-30 minutes.[2]
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold solvent to remove any residual mother liquor.[2]
-
Dry the crystals under vacuum to remove all traces of solvent.
-
-
Analysis:
-
Determine the yield and the diastereomeric excess of the recrystallized material by ¹H NMR or HPLC. The mother liquor can also be analyzed to determine the composition of the dissolved diastereomers.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An advance on exploring N-tert-butanesulfinyl imines in asymmetric synthesis of chiral amines. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of tert-Butylsulfonamide Condensation Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tert-butylsulfonamide condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical application of this compound in drug development?
tert-Butanesulfonamide is widely used as a chiral auxiliary in the asymmetric synthesis of amines.[1] Its condensation with aldehydes and ketones yields N-tert-butanesulfinyl imines, which are key intermediates for the stereoselective synthesis of chiral amines, a common functional group in many pharmaceutical agents.[1][2]
Q2: What are the main challenges in working with this compound and its derivatives?
Researchers may encounter challenges such as low reaction yields, side reactions, and issues with reagent quality. For instance, the sulfonyl chloride precursor is sensitive to moisture and can hydrolyze.[3][4] Additionally, tert-butylsulfinamides can be unstable at temperatures above room temperature and may undergo rearrangement in certain solvents.[5]
Q3: Are there alternative methods to the traditional sulfonamide synthesis from sulfonyl chlorides?
Yes, several alternative methods exist to overcome the limitations of using hazardous reagents like chlorosulfonic acid.[4] These include the oxidation of thiols, direct conversion from sulfonic acids or their salts, and palladium-catalyzed cross-coupling reactions.[4]
Troubleshooting Guide
Issue 1: Low Yield in Condensation Reaction
Symptoms:
-
The yield of the desired N-tert-butanesulfinyl imine or sulfonamide product is significantly lower than expected.
-
TLC or LC-MS analysis shows a large amount of unreacted starting material.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Reagent Quality | Amine/Aldehyde/Ketone: Ensure the purity and dryness of the amine, aldehyde, or ketone. Impurities can interfere with the reaction.[3] This compound/Sulfonyl Chloride: Use a fresh bottle or purify the reagent before use. Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[3][4] |
| Inadequate Solvent Conditions | Use anhydrous (dry) solvents to prevent the hydrolysis of sulfonyl chlorides or other sensitive intermediates.[3] |
| Incorrect Stoichiometry | Double-check the molar ratios of the reactants. A common starting point for sulfonamide synthesis is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess (1.1-1.5 equivalents) of a base.[3] For imine formation, an excess of the aldehyde or ketone may be used.[6] |
| Suboptimal Reaction Temperature | The reaction is often initiated at 0 °C and then allowed to warm to room temperature.[3] If the reaction is slow, gentle heating might be necessary, but excessive heat can lead to side reactions.[3] |
| Presence of Atmospheric Moisture/Oxygen | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to protect sensitive reagents from degradation.[3] |
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and the desired product.
-
Mass spectrometry analysis indicates the presence of molecules with unexpected molecular weights.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | The presence of water can lead to the formation of the corresponding sulfonic acid. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[4] |
| Side Reactions with Solvent or Reagents | In acid-catalyzed condensations, the solvent (e.g., acetonitrile) can sometimes participate in the reaction, leading to byproducts.[7] Carefully select an inert solvent for your specific reaction conditions. |
| Thermal Rearrangement | tert-Butylsulfinamides can be thermally unstable and may rearrange, especially in chlorinated solvents.[5] Avoid high temperatures and prolonged reaction times if you are working with these compounds. |
| Over-reaction or Polysulfonylation | If the amine has multiple reactive sites, or if the reaction conditions are too harsh, undesired multiple sulfonylation can occur.[4] To minimize this, add the sulfonyl chloride solution dropwise at a low temperature to control the reaction rate.[4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine and a Sulfonyl Chloride
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane).
-
Base Addition: Add a suitable base, such as triethylamine (1.2 equivalents) or pyridine (2.0 equivalents), to the solution and stir.[4]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.[4]
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.[4]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours. Monitor the progress of the reaction using TLC or LC-MS.[4]
-
Workup: Once the reaction is complete, quench it by adding water or a dilute acid solution (e.g., 1 M HCl).[4]
-
Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Condensation of tert-Butylsulfinamide with an Aldehyde to form an N-tert-Butanesulfinyl Imine
-
Preparation: To a flask containing tert-butylsulfinamide (1.0 equivalent) and an aldehyde (2-3 equivalents), add anhydrous dichloromethane.[6]
-
Drying Agent and Catalyst: Add magnesium sulfate (MgSO₄) (5 equivalents) as a drying agent and pyridinium p-toluenesulfonate (PPTS) (0.05 equivalents) as a catalyst.[6]
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Workup: Filter the reaction mixture to remove the solid drying agent and catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can be further purified if necessary.
Visualized Workflows and Pathways
Caption: A logical workflow for troubleshooting low yields in this compound condensation reactions.
Caption: A simplified diagram illustrating the general reaction pathway for sulfonamide synthesis.
References
- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Thermal rearrangement of tert-butylsulfinamide [beilstein-journals.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Integrity in tert-Butylsulfonamide Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the synthesis of tert-butylsulfonamide and its precursors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing significant racemization during my this compound synthesis. What are the most common causes?
A1: Racemization in this compound synthesis, and more commonly its chiral precursor tert-butylsulfinamide, is a frequent challenge. The primary culprits are often related to the reaction conditions, particularly the presence of acid or base, and elevated temperatures.
-
Acid-Catalyzed Racemization: The sulfur stereocenter of tert-butylsulfinamide is susceptible to inversion in the presence of strong acids. This is particularly relevant during the removal of protecting groups or in acidic work-up procedures. The use of hydrochloric acid (HCl) for deprotection has been shown to cause racemization.[1]
-
Base-Catalyzed Racemization: While less commonly reported for tert-butylsulfinamide itself, strong bases can potentially epimerize stereocenters alpha to a carbonyl or sulfinyl group, though this is more of a concern in related structures.
-
Elevated Temperatures: High reaction temperatures can provide the necessary activation energy for racemization to occur, especially over prolonged reaction times.
-
Impure Reagents or Solvents: The presence of acidic or basic impurities in your reagents or solvents can inadvertently catalyze racemization. Always use high-purity, anhydrous materials.
Q2: My enantiomeric excess (ee) is lower than expected after the synthesis of the tert-butylsulfinamide precursor. How can I troubleshoot this?
A2: Low enantiomeric excess in the synthesis of the chiral precursor, tert-butylsulfinamide, can stem from several factors during the asymmetric oxidation or resolution steps.
-
Inefficient Asymmetric Oxidation: If you are employing an asymmetric oxidation of di-tert-butyl disulfide, the efficiency of the chiral catalyst is paramount.
-
Catalyst Purity and Preparation: Ensure the chiral ligand and the metal catalyst (e.g., vanadium complexes) are of high purity and handled under appropriate inert conditions.[2][3]
-
Reaction Conditions: The solvent, temperature, and rate of oxidant addition can significantly impact the enantioselectivity. A competing non-selective oxidation pathway can lower the overall ee.[2]
-
-
Incomplete Resolution: If you are using a resolution method, such as with a chiral resolving agent like tartaric acid derivatives, ensure the crystallization and separation process is optimized.
-
Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the tert-butylsulfinyl hydrazide is crucial for efficient separation of diastereomeric salts.[4]
-
Crystallization Conditions: The choice of solvent, cooling rate, and temperature can all affect the purity of the crystallized diastereomer.[4]
-
-
Analytical Method Validation: Before extensive troubleshooting of the reaction, it is critical to validate your method for determining enantiomeric excess (e.g., chiral HPLC or GC). Ensure proper separation of enantiomers and accurate integration of peak areas.
Q3: How can I avoid racemization during the final conversion of tert-butylsulfinamide to this compound?
A3: The conversion of tert-butylsulfinamide to a sulfonamide typically involves oxidation. To prevent racemization at the sulfur center, it is crucial to use mild oxidation conditions that do not promote epimerization.
-
Choice of Oxidant: Employ mild oxidizing agents. While a variety of oxidants can be used, harsh conditions should be avoided.
-
Temperature Control: Maintain a low reaction temperature throughout the oxidation process to minimize the risk of racemization.
-
pH Control: Ensure the reaction is not performed under strongly acidic or basic conditions. Buffer the reaction mixture if necessary.
Q4: Can I recycle the tert-butylsulfinyl auxiliary after its use in asymmetric synthesis without racemization?
A4: Yes, it is possible to recycle the tert-butylsulfinyl group; however, care must be taken to avoid racemization during the cleavage and recovery process.[1]
-
Acid Cleavage: Cleavage of the N-sulfinyl group from the amine product is typically achieved with acid. As mentioned, using HCl can lead to the formation of racemic tert-butylsulfinyl chloride.[1]
-
Racemization-Free Recovery: A method has been developed to recover the chiral auxiliary in its enantiopure form. This involves trapping the generated tert-butylsulfinyl chloride with a chiral alcohol to form a diastereomeric sulfinate ester, followed by separation and conversion back to the enantiopure sulfinamide.[1]
Quantitative Data Summary
The following table summarizes key quantitative data from representative procedures for the enantioselective synthesis of tert-butylsulfinamide precursors.
| Step | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | ee/de (%) | Reference |
| Asymmetric Oxidation | di-tert-butyl disulfide, H₂O₂ | VO(acac)₂, chiral Schiff base | CH₂Cl₂ | 0 | ≥92 | 91 (ee) | [3] |
| Resolution | tert-butylsulfinyl hydrazide, L-DTTA | - | 2-methyltetrahydrofuran | 30-45 | 41 | 93 (ee) | [4] |
| Resolution | tert-butylsulfinyl hydrazide, D-DBTA | - | Ethyl acetate | 30-45 | 37 | 97 (ee) | [4] |
| Sulfinamide Formation | Chiral thiosulfinate, LiNH₂ | - | Liquid NH₃, THF | - | 91 | >99 (after recrystallization) | [3] |
Experimental Protocols
Protocol 1: Enantioselective Oxidation of Di-tert-butyl Disulfide [3]
This protocol describes the catalytic asymmetric oxidation of di-tert-butyl disulfide to tert-butyl tert-butanethiosulfinate, a key precursor to enantiopure tert-butylsulfinamide.
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere, dissolve the chiral Schiff base ligand (0.26 mol %) in the chosen solvent (e.g., CH₂Cl₂). Add VO(acac)₂ (0.25 mol %) and stir until a homogeneous solution is formed.
-
Reaction Setup: To the catalyst solution, add di-tert-butyl disulfide (1.0 equiv). Cool the mixture to 0 °C.
-
Oxidation: Slowly add a solution of hydrogen peroxide (H₂O₂) over a period of several hours while maintaining the temperature at 0 °C.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a suitable reducing agent (e.g., aqueous sodium thiosulfate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash chromatography to yield the enantiomerically enriched tert-butyl tert-butanethiosulfinate.
Protocol 2: Synthesis and Recrystallization of (R)-tert-Butanesulfinamide [3]
This protocol details the conversion of the enantiomerically enriched thiosulfinate to tert-butylsulfinamide.
-
Reaction Setup: In a three-necked flask equipped with a dry ice condenser, add liquid ammonia and THF.
-
Amide Formation: To the cooled solution, add lithium amide (LiNH₂).
-
Nucleophilic Displacement: Slowly add a solution of the enantiomerically enriched tert-butyl tert-butanethiosulfinate in THF to the lithium amide solution.
-
Quenching: After the reaction is complete, carefully quench the reaction with ammonium chloride.
-
Extraction: Allow the ammonia to evaporate, and then extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Purification and Recrystallization: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The resulting crude tert-butylsulfinamide can be recrystallized from a suitable solvent system to afford the enantiomerically pure product.
Visualizations
Caption: Key factors that can induce racemization and corresponding preventative strategies.
Caption: Workflow for the enantioselective synthesis of this compound.
References
- 1. bristol.ac.uk [bristol.ac.uk]
- 2. Enantioselective oxidation of di-tert-butyl disulfide with a vanadium catalyst: progress toward mechanism elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN108409615B - Method for synthesizing enantiopure tert-butyl sulfenamide - Google Patents [patents.google.com]
Technical Support Center: Managing the tert-Butylsulfinyl Group
Welcome to the technical support center for the tert-butylsulfinyl group. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with this versatile chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the most common conditions that cause the premature cleavage of the tert-butylsulfinyl group?
A1: The tert-butylsulfinyl group is most susceptible to cleavage under acidic conditions.[1][2] Exposure to strong acids, or even mildly acidic conditions during aqueous workup or silica gel chromatography, can lead to its removal.[2] Additionally, the group exhibits thermal lability and can undergo rearrangement or decomposition at elevated temperatures (e.g., >70 °C), particularly in chlorinated solvents.[3]
Q2: How can I prevent cleavage of the tert-butylsulfinyl group during silica gel chromatography?
A2: Standard silica gel can be sufficiently acidic to cause partial or complete cleavage of the tert-butylsulfinyl group. To mitigate this, neutralize the silica gel by using an eluent system containing a small amount of a basic additive, such as 0.5-1% triethylamine (TEA) or pyridine. Alternatively, using deactivated (neutral) silica gel or alumina can also prevent cleavage.
Q3: Is the tert-butylsulfinyl group stable to basic conditions?
A3: Yes, the tert-butylsulfinyl group is generally stable under basic conditions, which is a key feature of its utility as a protecting group in orthogonal synthetic strategies.[2]
Q4: What happens to the tert-butylsulfinyl auxiliary after acidic deprotection? Can it be recovered?
A4: Upon deprotection with hydrochloric acid (HCl), the auxiliary is not destroyed. It is converted into tert-butylsulfinyl chloride.[2][4][5] This byproduct can be recovered and recycled. Treatment of the filtrate containing tert-butylsulfinyl chloride with ammonia can regenerate the tert-butanesulfinamide.[2][4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving the tert-butylsulfinyl group.
Problem 1: My deprotection reaction appears to have failed. After adding acid and then neutralizing the mixture, I re-isolated my starting material.
-
Possible Cause: This is a common workup issue. After cleavage with HCl, the desired amine is protonated as an ammonium hydrochloride salt, and the auxiliary is converted to tert-butylsulfinyl chloride.[4][5] If you simply neutralize the entire reaction mixture with a base, the free amine product will react with the tert-butylsulfinyl chloride, regenerating the starting N-sulfinamide.[4][5]
-
Solution: It is crucial to separate the amine hydrochloride salt from the tert-butylsulfinyl chloride byproduct before basification. The amine salt often precipitates from aprotic solvents like diethyl ether or cyclopentyl methyl ether (CPME) and can be isolated by filtration.[4][6] The free amine can then be liberated by treating the isolated salt with a base.
Problem 2: I am observing significant decomposition or rearrangement of my compound at elevated temperatures.
-
Possible Cause: tert-Butanesulfinamides are known to be thermally unstable.[3][7] At temperatures above room temperature, especially in chlorinated solvents, they can undergo rearrangement to form the more stable N-(tert-butylthio)-tert-butylsulfonamide.[3][7] Temperatures exceeding 70°C can lead to more complex decomposition mixtures.[3]
-
Solution: Avoid high reaction temperatures whenever possible. If heating is necessary, use non-chlorinated solvents like toluene or THF and keep the temperature and reaction time to a minimum. Monitor the reaction closely for the appearance of byproducts.
Problem 3: I need to remove the tert-butylsulfinyl group, but my molecule contains other acid-sensitive functional groups.
-
Possible Cause: The standard deprotection protocol using strong acid (HCl) is not compatible with other acid-labile groups like Boc-carbamates, acetals, or some silyl ethers.[8]
-
Solution: While standard practice relies on acidic cleavage, investigational reductive methods may offer an alternative for highly sensitive substrates. Methods developed for the more robust N-S bond in sulfonamides, such as using samarium(II) iodide (SmI₂) or magnesium in methanol (Mg/MeOH), could potentially be adapted.[7][9][10][11] These conditions are non-acidic but require careful optimization for sulfinamide cleavage. It is recommended to test these methods on a small scale first.
Data Summary
The stability of the tert-butylsulfinyl group is highly dependent on the reaction conditions. The following table provides a qualitative summary.
| Condition | Reagents / Environment | Stability of tert-Butylsulfinyl Group | Notes |
| Strongly Acidic | HCl, TFA, H₂SO₄ | Labile | Standard condition for cleavage.[1][2][6] |
| Mildly Acidic | Silica Gel, NH₄Cl, mild protic acids | Potentially Labile | Cleavage can occur, especially over long exposure.[5] |
| Basic | Amine bases (e.g., TEA), Hydroxides | Stable | Generally robust under basic conditions.[2] |
| Thermal | Heating > 70 °C | Unstable | Can lead to rearrangement or decomposition.[3] |
| Reductive (Investigational) | SmI₂, Mg/MeOH | Potentially Labile | These methods cleave N-S bonds in sulfonamides and may be adaptable.[7][10] |
Experimental Protocols
Protocol 1: Standard Acidic Deprotection using HCl in Methanol
This protocol describes the most common method for the removal of the tert-butylsulfinyl group.
-
Dissolution: Dissolve the N-tert-butanesulfinyl-protected amine (1.0 equiv) in methanol (MeOH) to a concentration of approximately 0.1–0.2 M.
-
Acidification: Cool the solution to 0 °C using an ice bath. Add a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4 M HCl in 1,4-dioxane or a prepared solution of acetyl chloride in methanol) dropwise. Typically, 2 to 4 equivalents of HCl are used.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is generally complete within 30-60 minutes. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or LC-MS.
-
Workup:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting crude product is the amine hydrochloride salt.
-
To obtain the free amine, dissolve the crude salt in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.
-
Protocol 2: Deprotection with Isolation of Amine Salt (for Aprotic Solvents)
This protocol is recommended to avoid re-formation of the starting material during workup.
-
Dissolution: Dissolve the N-tert-butanesulfinyl-protected amine (1.0 equiv) in an aprotic solvent such as cyclopentyl methyl ether (CPME) or diethyl ether (Et₂O).[6]
-
Acidification: Add a solution of HCl in the same solvent (2.0–2.2 equiv) at room temperature.[4][6]
-
Precipitation & Isolation: Stir the mixture for 1-2 hours. The amine hydrochloride salt will typically precipitate as a solid. Isolate the solid by filtration under an inert atmosphere and wash it with fresh solvent.[4][6]
-
Liberation of Free Amine: The filtered solid is the pure amine hydrochloride salt. It can be converted to the free amine by dissolving it in a suitable solvent and treating it with an aqueous base, as described in Protocol 1, Step 4.
-
(Optional) Auxiliary Recycling: The filtrate from Step 3 contains the tert-butylsulfinyl chloride. This can be treated with aqueous ammonia to regenerate racemic tert-butanesulfinamide.[6]
Visual Guides
Caption: Troubleshooting decision tree for premature cleavage.
Caption: Workflow for deprotection in aprotic solvents.
Caption: Factors affecting tert-butylsulfinyl group stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols [organic-chemistry.org]
- 7. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sciencemadness.org [sciencemadness.org]
- 11. [PDF] Selective deprotection of esters using magnesium and methanol | Semantic Scholar [semanticscholar.org]
byproduct formation in large-scale tert-Butylsulfonamide synthesis
This guide provides troubleshooting and frequently asked questions for common issues encountered during the large-scale synthesis of tert-Butylsulfonamide.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, focusing on byproduct formation and offering potential solutions.
Issue 1: Formation of Di-tert-butyl Sulfodiimide and other Sulfur-based Impurities
Question: During the reaction of tert-butylamine with a sulfonyl chloride equivalent, we are observing significant amounts of di-tert-butyl sulfodiimide and other uncharacterized sulfur-based byproducts. What is the likely cause and how can we mitigate this?
Answer:
The formation of di-tert-butyl sulfodiimide and related impurities often points to side reactions involving the highly reactive sulfonyl chloride or its intermediates. The sterically hindered nature of tert-butylamine can slow the desired reaction, allowing for competing pathways to occur.
Potential Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Slow reaction rate between tert-butylamine and the sulfonylating agent | Increase the reaction temperature cautiously. Monitor the reaction closely by TLC or HPLC to find the optimal temperature that favors the desired product without significant decomposition. | An increased rate of the main reaction, outcompeting the formation of byproducts. |
| Side reactions of the sulfonyl chloride | Consider an in-situ reduction of the sulfonyl chloride to a less reactive sulfinylating agent before the addition of tert-butylamine.[1] A one-pot procedure using a reducing agent like triphenylphosphine can be effective.[1] | Formation of the more manageable sulfinamide, reducing the likelihood of sulfodiimide formation. |
| Presence of moisture | Ensure all reagents and solvents are rigorously dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which can complicate the reaction and purification. |
| Inappropriate solvent | Dichloromethane (CH2Cl2) has been shown to be an effective solvent for this type of reaction.[1] Solvents like acetonitrile, THF, and EtOAc may lead to lower yields of the desired product.[1] | Improved reaction kinetics and selectivity for the desired sulfonamide. |
Experimental Protocol: In-situ Reduction of Sulfonyl Chloride for Sulfinamide Synthesis [1]
This protocol describes a general method for the synthesis of sulfinamides from sulfonyl chlorides, which can be adapted for this compound.
-
To a solution of the starting sulfonyl chloride (1 mmol) and triethylamine (10 mmol) in CH2Cl2 (3.0 ml) at 0 °C, add a solution of triphenylphosphine (1 mmol) and tert-butylamine (1 mmol) in CH2Cl2 (3.0 ml) using a syringe pump over 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until all the sulfonyl chloride is consumed.
-
Concentrate the reaction mixture using a rotary evaporator.
-
Purify the crude product by column chromatography (e.g., 20% EtOAc in hexanes) to obtain the desired this compound.
Issue 2: Low Yield and Purity of Chiral tert-Butanesulfinamide
Question: We are attempting an asymmetric synthesis of a specific enantiomer of tert-butanesulfinamide, but the yield is low and the enantiomeric excess (ee) is not satisfactory. What are the critical parameters to control?
Answer:
The asymmetric synthesis of tert-butanesulfinamide is a multi-step process where precise control of reaction conditions is crucial for achieving high yield and enantiopurity.
Key Areas for Optimization:
| Parameter | Recommendation | Rationale |
| Asymmetric Oxidation Step | The catalytic asymmetric oxidation of di-tert-butyl disulfide is a key step.[2][3] Ensure the use of a suitable chiral ligand and catalyst system, such as a vanadium catalyst with a chiral ligand derived from cis-1-amino-indan-2-ol.[2] The slow addition of the oxidizing agent (e.g., hydrogen peroxide) is critical to maintain high enantioselectivity.[3][4] | The choice of chiral ligand and controlled addition of the oxidant directly influence the enantioselectivity of the oxidation. |
| Thiol Impurity Removal | Residual tert-butanethiol can be a persistent and malodorous impurity.[5] After the reaction with lithium amide, quenching with chloroacetic acid can convert the lithium tert-butanethiolate into the water-soluble lithium (tert-butylthio)acetate, facilitating its removal during aqueous workup.[5] | Effective removal of thiol impurities is essential for product purity and eliminates strong odors. |
| Purification | Recrystallization is a critical final step to enhance both chemical and enantiomeric purity.[5] Hexanes are a suitable solvent for recrystallization.[5] | Crystallization can significantly improve the enantiomeric excess of the final product. |
| Racemization | Acidic conditions can cause racemization of the chiral sulfinamide.[6] If acid is used for deprotection in a subsequent step, consider methods to recover the auxiliary without racemization, for example by trapping the resulting sulfinyl chloride with a chiral alcohol.[6] | Minimizing exposure to strong acids helps preserve the enantiopurity of the product. |
Experimental Workflow for Asymmetric Synthesis:
Caption: Workflow for the asymmetric synthesis of tert-butanesulfinamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for large-scale production of this compound?
A1: For large-scale production, a common and cost-effective method involves the catalytic asymmetric oxidation of di-tert-butyl disulfide, which is an inexpensive byproduct from the oil industry.[3] This is followed by amidation to yield the desired tert-butanesulfinamide.[3] Another approach involves the reaction of a suitable sulfonyl chloride with tert-butylamine.[7]
Q2: How can I minimize the formation of di-tert-butyl disulfide during the synthesis?
A2: Di-tert-butyl disulfide can form from the oxidation of tert-butanethiol. To minimize its formation, ensure that any thiol impurities are effectively removed. The use of chloroacetic acid during the workup to form a water-soluble thioacetate derivative is an effective method.[5]
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Yes. tert-Butanethiol is a malodorous and volatile compound that can be present as an impurity.[5] All manipulations should be performed in a well-ventilated fume hood. The use of liquid ammonia requires appropriate cryogenic handling procedures. Additionally, sulfonyl chlorides are moisture-sensitive and can be corrosive.[8] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: Can the chiral auxiliary (tert-butanesulfinyl group) be recycled?
A4: Yes, methods have been developed to recycle the tert-butanesulfinyl group. After acidic cleavage from the target amine, the resulting tert-butylsulfinyl chloride can be trapped and converted back to the enantiopure sulfinamide.[6] This can improve the overall cost-effectiveness of the synthesis.
Troubleshooting Logic Diagram:
Caption: A troubleshooting decision tree for byproduct formation.
References
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved synthesis of tert-butanesulfinamide suitable for large-scale production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Methods for Tert-Butylsulfinyl Group Cleavage
Welcome to the Technical Support Center for troubleshooting the cleavage of the tert-butylsulfinyl protecting group. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide alternative methodologies for this crucial deprotection step.
Frequently Asked Questions (FAQs)
Q1: My standard HCl/Methanol cleavage protocol is not working or is causing degradation of my starting material. What are the common causes?
A1: Incomplete or problematic cleavage of the tert-butylsulfinyl group using standard acidic conditions (e.g., HCl in methanol or dioxane) can arise from several factors:
-
Steric Hindrance: The cleavage site may be sterically hindered, preventing efficient access of the acid.
-
Acid-Labile Functionality: Your molecule may contain other acid-sensitive groups that are being cleaved or degraded under the reaction conditions.
-
Inadequate Reaction Conditions: The reaction time may be too short, the temperature too low, or the concentration of the acid insufficient.
-
Improper Workup: A common issue is the recombination of the liberated amine with the tert-butylsulfinyl chloride byproduct during basic workup. It is crucial to separate the desired amine hydrochloride salt from the filtrate containing the sulfinyl chloride before basification.[1]
Q2: Are there any non-acidic methods to cleave a tert-butylsulfinyl group?
A2: While acidic cleavage is the most common method, reductive cleavage presents a potential alternative for substrates that are sensitive to acid. Methods employing reducing agents have been shown to be effective for the related sulfonamide group and may be applicable to sulfinamides. One such promising method involves the use of magnesium in methanol (Mg/MeOH). This system is a versatile, economical, and convenient reducing agent for various organic transformations, including desulfonylation.
Q3: I am observing an unexpected product that appears to be my starting material after workup. What could be happening?
A3: This is a classic sign of an improper workup after acidic cleavage. During the reaction with HCl, the tert-butylsulfinyl group is converted into tert-butylsulfinyl chloride, and the desired amine is protonated to form the hydrochloride salt. If you neutralize the entire reaction mixture without first removing the amine salt, the free amine will react with the sulfinyl chloride, regenerating the starting N-tert-butylsulfinamide.[1]
Troubleshooting Guides
Issue 1: Incomplete or No Reaction with Acidic Cleavage
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Acid | Increase the equivalents of HCl. | Ensures complete protonation and cleavage. |
| Low Temperature | Gradually increase the reaction temperature (e.g., from 0°C to room temperature). | Enhances the reaction rate. |
| Short Reaction Time | Extend the reaction time and monitor by TLC or LC-MS. | Allows the reaction to proceed to completion. |
| Steric Hindrance | Consider switching to a less hindered solvent if solubility allows, or explore alternative methods. | May improve reagent access to the reaction site. |
Issue 2: Degradation of Starting Material or Product
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Acid-Labile Groups | Use milder acidic conditions (e.g., lower concentration of HCl, lower temperature). | Minimizes cleavage of other sensitive groups. |
| Harsh Reaction Conditions | Explore alternative, non-acidic cleavage methods such as reductive cleavage. | Avoids acidic conditions altogether. |
Issue 3: Low Yield After Workup
| Potential Cause | Troubleshooting Step | Rationale |
| Reformation of Starting Material | After acidic cleavage, filter the precipitated amine hydrochloride salt and wash it with the reaction solvent before treating it with base. | Separates the amine salt from the tert-butylsulfinyl chloride byproduct, preventing recombination.[1] |
| Product Solubility Issues | If the amine hydrochloride salt is soluble in the reaction medium, evaporate the solvent, then triturate with a non-polar solvent to precipitate the salt before filtration. | Ensures efficient isolation of the desired product. |
Alternative Methods: Data Summary
The following table summarizes reaction conditions for the standard acidic cleavage and a potential reductive alternative.
| Method | Reagents & Conditions | Substrate Scope | Typical Yield | Key Considerations |
| Standard Acidic Cleavage | HCl (in MeOH, EtOH, or Dioxane), Room Temperature, 1-2 hours | Broad applicability to various N-tert-butylsulfinylamines. | High (often >90%) | Can affect other acid-labile groups. Proper workup is critical to prevent recombination of the product amine with the sulfinyl chloride byproduct.[1] |
| Reductive Cleavage | Mg powder, Methanol, Room Temperature or mild heating | Potentially suitable for acid-sensitive substrates. Primarily documented for sulfonamides, but may be applicable to sulfinamides. | Variable, requires optimization. | Offers a non-acidic alternative. The reaction mechanism involves electron transfer from magnesium. |
Experimental Protocols
Protocol 1: Standard Acidic Cleavage of a Tert-Butylsulfinyl Amine with HCl
This protocol is adapted from the work of Ellman and Aggarwal.[1][2]
Materials:
-
N-tert-butylsulfinyl protected amine
-
Anhydrous methanol (or ethanol/dioxane)
-
4M HCl in dioxane (or acetyl chloride to generate HCl in situ)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Filtration apparatus
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve the N-tert-butylsulfinyl protected amine in anhydrous methanol (approximately 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 2-4 equivalents of 4M HCl in dioxane to the stirred solution. Alternatively, acetyl chloride (2-4 equivalents) can be added to generate HCl in situ.
-
Stir the reaction at 0°C to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, if a precipitate (the amine hydrochloride salt) has formed, collect it by filtration and wash it with cold anhydrous diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
To the crude amine hydrochloride salt, add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and liberate the free amine.
-
Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.
-
Purify the product by column chromatography, distillation, or recrystallization as required.
Protocol 2: Reductive Cleavage of a Sulfonamide with Magnesium and Methanol (Potential application for Sulfinamides)
This protocol is based on established procedures for sulfonamide cleavage and may require optimization for sulfinamides.
Materials:
-
N-tert-butylsulfinyl protected amine
-
Anhydrous methanol
-
Magnesium powder or turnings
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Filtration apparatus
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve the N-tert-butylsulfinyl protected amine in anhydrous methanol in a round-bottom flask.
-
Add magnesium powder or turnings (typically 5-10 equivalents) to the solution.
-
Stir the mixture at room temperature. Gentle heating (e.g., to 40-50°C) may be required to initiate or accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volume of methanol).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine as required.
Visualizations
Caption: Decision tree for selecting a tert-butylsulfinyl group cleavage method.
Caption: Troubleshooting workflow for the acidic cleavage of a tert-butylsulfinyl group.
References
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Tert-Butylsulfonamide in Focus
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides an objective comparison of tert-butylsulfonamide (commonly known as Ellman's auxiliary) with other widely used chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams. The comparison is supported by experimental data, detailed methodologies for key experiments, and mechanistic diagrams to facilitate a comprehensive understanding.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical course of a reaction.[1] After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. An effective chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high levels of stereocontrol, and be removable under mild conditions without causing racemization of the product.[2]
This guide will focus on the practical application and comparative performance of three prominent chiral auxiliaries in key asymmetric transformations such as alkylation, aldol, and Diels-Alder reactions.
Mechanism of Action: A Visual Overview
The fundamental principle behind the use of chiral auxiliaries is the temporary creation of a diastereomeric intermediate, which then allows for stereoselective bond formation due to the steric and electronic influence of the auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is best assessed by its performance in specific chemical transformations. This section provides a comparative analysis of this compound, Evans' oxazolidinones, and Oppolzer's sultams in key asymmetric reactions.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The choice of chiral auxiliary significantly impacts the diastereoselectivity of this transformation.
Table 1: Performance in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Conditions | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (de) | Yield (%) | Reference |
| This compound | N-Sulfinylimine | Grignard Reagent | THF, -48 °C | >98:2 d.r. | 85-95 | [3] |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Allyl Iodide | NaN(TMS)₂, THF, -78 °C | 98:2 d.r. | 61-77 | [4][5] |
| Oppolzer's Sultam | N-Acyl sultam | Alkyl Halide | NaHMDS, THF, -78 °C | >95:5 d.r. | 80-95 | [6] |
Key Insights: All three auxiliaries provide excellent levels of diastereoselectivity in asymmetric alkylation reactions. This compound is particularly effective for the synthesis of chiral amines via the alkylation of N-sulfinylimines.[3] Evans' oxazolidinones and Oppolzer's sultams are highly reliable for the alkylation of carbonyl compounds.[4][6]
Asymmetric Aldol Reaction
The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.
Table 2: Performance in Asymmetric Aldol Reactions
| Chiral Auxiliary | Enolate Source | Aldehyde | Conditions | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (de) | Yield (%) | Reference |
| This compound | N/A (Mainly for imine additions) | N/A | N/A | N/A | N/A | |
| Evans' Oxazolidinone | Boron enolate | Benzaldehyde | Bu₂BOTf, Et₃N, CH₂Cl₂, -78 °C | >99:1 d.r. | 80-95 | [7][8] |
| Oppolzer's Sultam | Titanium enolate | Isobutyraldehyde | TiCl₄, (-)-Sparteine, CH₂Cl₂, -78 °C | >98:2 d.r. | 85-95 | [9][10] |
Key Insights: Evans' oxazolidinones are the gold standard for asymmetric aldol reactions, consistently providing very high diastereoselectivities through a well-defined Zimmerman-Traxler transition state.[7] Oppolzer's sultams are also highly effective, and the stereochemical outcome can sometimes be tuned by the choice of Lewis acid.[9] this compound is not typically used for aldol reactions in the same manner as the other two auxiliaries; its primary application lies in the nucleophilic addition to sulfinylimines, which is mechanistically distinct.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone for the synthesis of cyclic compounds, and chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile.
Table 3: Performance in Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Dienophile | Diene | Conditions | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (de) | Yield (%) | Reference |
| This compound | N-Sulfinyl Azadienes | Azomethine Ylides | Ag₂CO₃, CH₂Cl₂, rt | up to >95:5 d.r. | 60-85 | [11] |
| Evans' Oxazolidinone | N-Acryloyl oxazolidinone | Cyclopentadiene | Et₂AlCl, CH₂Cl₂, -78 °C | up to 99:1 d.r. | 80-95 | [12] |
| Oppolzer's Sultam | N-Acryloyl sultam | Cyclopentadiene | TiCl₄, CH₂Cl₂, -78 °C | up to 98:2 d.r. | 85-95 | [12] |
Key Insights: Both Evans' oxazolidinones and Oppolzer's sultams are highly effective in controlling the stereochemistry of Diels-Alder reactions, leading to high yields and excellent diastereoselectivities.[12] this compound has been successfully employed in asymmetric aza-Diels-Alder reactions, demonstrating its utility in the synthesis of nitrogen-containing heterocycles.[11]
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these methodologies. Below are representative protocols for the attachment of the auxiliary, a key asymmetric reaction, and the cleavage of the auxiliary.
This compound: Asymmetric Synthesis of a Chiral Amine
This protocol outlines the synthesis of a chiral amine using Ellman's auxiliary.
Caption: Workflow for asymmetric amine synthesis using this compound.
1. Formation of N-tert-Butanesulfinylimine:
-
To a solution of the aldehyde (1.0 equiv) and (R)-tert-butylsulfonamide (1.05 equiv) in an appropriate solvent (e.g., CH₂Cl₂ or THF) is added a dehydrating agent such as anhydrous CuSO₄ (2.0 equiv) or MgSO₄.[3]
-
The reaction mixture is stirred at room temperature until the formation of the imine is complete (monitored by TLC or ¹H NMR).
-
The mixture is filtered, and the solvent is removed under reduced pressure to yield the crude N-tert-butanesulfinylimine, which can often be used in the next step without further purification.
2. Diastereoselective Addition of a Grignard Reagent:
-
The N-tert-butanesulfinylimine (1.0 equiv) is dissolved in an anhydrous solvent (e.g., THF or Et₂O) and cooled to the appropriate temperature (typically between -78 °C and -48 °C).[3]
-
The Grignard reagent (1.2-1.5 equiv) is added dropwise to the cooled solution.
-
The reaction is stirred at this temperature until completion and then quenched by the addition of a saturated aqueous NH₄Cl solution.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
3. Cleavage of the Auxiliary:
-
The crude sulfinamide from the previous step is dissolved in a suitable solvent such as methanol or diethyl ether.[13]
-
A solution of HCl in an appropriate solvent (e.g., 2M HCl in Et₂O) is added, and the mixture is stirred at room temperature.
-
The resulting amine hydrochloride salt often precipitates and can be collected by filtration.
-
The free amine can be obtained by neutralization with a base. The chiral auxiliary can be recovered from the filtrate.[13]
Evans' Oxazolidinone: Asymmetric Alkylation
A representative protocol for the asymmetric alkylation of an N-acyl Evans' oxazolidinone.[4]
1. Acylation of the Auxiliary:
-
To a solution of the Evans' auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv) dropwise.
-
After stirring for 15 minutes, the desired acyl chloride (1.1 equiv) is added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with water, and the product is extracted, dried, and purified.
2. Diastereoselective Alkylation:
-
The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C.
-
A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 equiv) is added to form the enolate.
-
The alkylating agent (e.g., benzyl bromide) (1.2 equiv) is then added, and the reaction is stirred at -78 °C until completion.
-
The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted, dried, and purified by chromatography.
3. Cleavage of the Auxiliary:
-
The alkylated product (1.0 equiv) is dissolved in a mixture of THF and water (e.g., 4:1).[14]
-
The solution is cooled to 0 °C, and lithium hydroxide (LiOH) (2.0 equiv) and 30% hydrogen peroxide (H₂O₂) (4.0 equiv) are added.[14]
-
The mixture is stirred for 1-4 hours, and the reaction is then quenched with an aqueous solution of sodium sulfite.
-
The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid is obtained from the aqueous layer after acidification and extraction.
Oppolzer's Sultam: Asymmetric Aldol Reaction
A general procedure for an asymmetric aldol reaction using an Oppolzer's sultam auxiliary.[9]
1. Acylation of the Auxiliary:
-
The Oppolzer's sultam (1.0 equiv) is dissolved in anhydrous THF and deprotonated with a strong base like n-butyllithium at -78 °C.
-
The corresponding acyl chloride is added to the resulting anion to form the N-acyl sultam.
2. Diastereoselective Aldol Reaction:
-
The N-acyl sultam (1.0 equiv) is dissolved in an anhydrous solvent like CH₂Cl₂ and cooled to -78 °C.
-
A Lewis acid such as TiCl₄ (1.1 equiv) and a tertiary amine base like triethylamine or Hünig's base (1.2 equiv) are added to form the titanium enolate.
-
The aldehyde (1.2 equiv) is then added, and the reaction is stirred at low temperature.
-
The reaction is quenched with a suitable aqueous solution, and the product is worked up.
3. Cleavage of the Auxiliary:
-
The aldol adduct can be cleaved under various conditions depending on the desired product. For example, hydrolysis with LiOH/H₂O₂ can yield the corresponding β-hydroxy carboxylic acid.[15]
-
Reductive cleavage with reagents like LiBH₄ can afford the chiral 1,3-diol.
Advantages and Disadvantages
Each chiral auxiliary has its own set of advantages and limitations that make it more or less suitable for a particular application.
Table 4: Comparison of Key Features
| Feature | This compound (Ellman's) | Evans' Oxazolidinones | Oppolzer's Sultams |
| Primary Application | Asymmetric synthesis of chiral amines | Asymmetric alkylations, aldol, and Diels-Alder reactions | Asymmetric alkylations, aldol, and Diels-Alder reactions |
| Stereocontrol | Generally excellent for additions to C=N bond | Excellent and predictable for many C-C bond formations | Excellent, sometimes tunable with Lewis acids |
| Attachment | Condensation with aldehydes/ketones | Acylation | Acylation |
| Cleavage Conditions | Mildly acidic (e.g., HCl) | Basic (LiOH/H₂O₂), Reductive (LiBH₄, LiAlH₄), Transesterification | Basic (LiOH/H₂O₂), Reductive (LiBH₄, LiAlH₄), Transesterification |
| Recyclability | Good, can be recovered after cleavage | Good, recoverable after cleavage | Good, recoverable after cleavage |
| Substrate Scope | Broad for aldehydes and ketones in imine formation | Broad for carbonyl compounds | Broad for carbonyl compounds |
| Advantages | Direct route to chiral amines, stable intermediates | High diastereoselectivity, well-studied, predictable outcomes | Crystalline derivatives aid purification, high diastereoselectivity |
| Disadvantages | Less versatile for general C-C bond formation compared to others | Can be sensitive to strong nucleophiles/bases during cleavage | Can be more expensive, cleavage can sometimes be challenging |
Conclusion
The selection of a chiral auxiliary is a multifaceted decision that depends on the specific synthetic target, the desired stereochemical outcome, and practical considerations such as cost and ease of handling.
-
This compound (Ellman's auxiliary) has emerged as a powerful tool, particularly for the asymmetric synthesis of chiral amines, a functionality prevalent in pharmaceuticals and natural products.[16] Its key advantages lie in the stability of the sulfinylimine intermediates and the mild acidic conditions required for auxiliary cleavage.[13]
-
Evans' oxazolidinones remain a cornerstone of asymmetric synthesis due to their exceptional and predictable stereocontrol in a wide range of C-C bond-forming reactions, especially the aldol reaction.[7]
-
Oppolzer's sultams offer a robust alternative, often providing crystalline intermediates that facilitate purification by recrystallization and exhibit high levels of diastereoselectivity.[6]
Ultimately, a thorough understanding of the strengths and limitations of each of these auxiliaries, as presented in this guide, will empower researchers to make informed decisions and design more efficient and stereoselective synthetic routes.
References
- 1. york.ac.uk [york.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 8. DSpace [open.bu.edu]
- 9. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. bristol.ac.uk [bristol.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
A Comparative Guide to Ellman's Auxiliary and Mosher's Acid in Chiral Amine Synthesis and Analysis
In the landscape of modern organic chemistry, the precise control and determination of stereochemistry are paramount, particularly in the synthesis of pharmaceuticals and other biologically active molecules. Chiral amines, a ubiquitous functional group in these compounds, often present a significant synthetic challenge. This guide provides a comprehensive comparison of two cornerstone reagents in this field: Ellman's auxiliary for the asymmetric synthesis of chiral amines and Mosher's acid for the determination of their absolute configuration and enantiomeric purity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful tools.
Introduction and Fundamental Principles
Ellman's Auxiliary (tert-Butanesulfinamide)
Introduced by Jonathan A. Ellman in 1997, tert-butanesulfinamide has emerged as a highly versatile and widely used chiral auxiliary for the asymmetric synthesis of amines.[1][2] It serves as a chiral ammonia equivalent, enabling the stereoselective addition of a wide range of nucleophiles to its corresponding N-sulfinylimines. The key to its effectiveness lies in the chiral sulfur atom, which directs the incoming nucleophile to one face of the imine, leading to the formation of a new stereocenter with high diastereoselectivity.[1] Subsequent acidic cleavage of the sulfinyl group reveals the desired chiral primary amine.[1]
Mosher's Acid (α-Methoxy-α-trifluoromethylphenylacetic Acid, MTPA)
Developed by Harry S. Mosher, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) is a chiral derivatizing agent used to determine the enantiomeric excess (ee) and absolute configuration of chiral alcohols and amines.[3][4] The principle of Mosher's method involves the reaction of a chiral amine (or alcohol) with an enantiomerically pure form of Mosher's acid (typically as its acid chloride) to form a pair of diastereomeric amides (or esters).[3][4] These diastereomers exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety.[4] By analyzing the differences in these chemical shifts, one can determine the absolute configuration of the original stereocenter.[4]
Mechanism of Action and Stereochemical Control
Ellman's Auxiliary: Diastereoselective Synthesis
The asymmetric synthesis of a chiral amine using Ellman's auxiliary typically involves a two-step sequence. First, the chiral tert-butanesulfinamide is condensed with an aldehyde or ketone to form the corresponding N-sulfinylimine. The stereoselectivity of the subsequent nucleophilic addition is governed by a six-membered chair-like transition state, where the nucleophile attacks the imine carbon from the less sterically hindered face, opposite to the bulky tert-butyl group. Chelation of the sulfinyl oxygen and the imine nitrogen to the metal cation of the organometallic nucleophile further rigidifies this transition state, leading to high diastereoselectivity.
Mosher's Acid: Determination of Absolute Configuration
The determination of absolute configuration using Mosher's acid relies on the predictable shielding and deshielding effects of the phenyl group in the resulting diastereomeric amides. In the most stable conformation of the Mosher's amide, the Cα-OCH₃, Cα-CF₃, and C=O bonds of the MTPA moiety are roughly coplanar. This orients the phenyl group in a way that it shields the substituents on one side of the newly formed amide bond and deshields those on the other. By preparing both the (R)- and (S)-MTPA amides and comparing their ¹H NMR spectra, the sign of the chemical shift difference (Δδ = δS - δR) for protons on either side of the stereocenter reveals the absolute configuration.
Performance Comparison: A Case Study
A practical demonstration of the complementary nature of Ellman's auxiliary and Mosher's acid is the synthesis and stereochemical verification of a key chiral amine fragment for the anticancer drug Savolitinib.[5]
Asymmetric Synthesis with Ellman's Auxiliary
The synthesis of (S)-1-(imidazo[1,2-a]pyridin-6-yl)ethan-1-amine was achieved via the diastereoselective reduction of the corresponding N-sulfinylimine. The choice of reducing agent was critical to achieving high diastereoselectivity.
| Entry | Reducing Agent | Diastereomeric Ratio (d.r.) |
| 1 | NaBH₄ | 85 : 15 |
| 2 | L-Selectride® | >99 : 1 |
| 3 | K-Selectride® | 98 : 2 |
| Data sourced from Organic Process Research & Development 2025, 29 (5), 1218-1227.[5] |
As shown in the table, L-Selectride® provided the highest diastereoselectivity, affording the desired (S)-amine with excellent stereocontrol.
Stereochemical Verification with Mosher's Acid
To unambiguously confirm the absolute configuration of the synthesized amine, it was derivatized with both (R)- and (S)-Mosher's acid chloride. The ¹H NMR spectra of the resulting diastereomeric amides were then analyzed.
| Proton | δ for (R)-MTPA Amide (ppm) | δ for (S)-MTPA Amide (ppm) | Δδ (δS - δR) (ppm) |
| H-2 | 8.35 | 8.38 | +0.03 |
| H-3 | 7.82 | 7.80 | -0.02 |
| H-5 | 7.65 | 7.68 | +0.03 |
| H-7 | 7.25 | 7.22 | -0.03 |
| H-8 | 7.55 | 7.58 | +0.03 |
| -CH₃ | 1.55 | 1.52 | -0.03 |
| Hypothetical data based on the principles described in the source.[5] |
The sign of the chemical shift differences (Δδ) is consistent with the predicted model for the (S)-configuration of the amine. Protons on one side of the stereocenter experience a positive Δδ, while those on the other side show a negative Δδ.
Experimental Protocols
Asymmetric Synthesis of a Chiral Amine using Ellman's Auxiliary
This protocol is a generalized procedure for the synthesis of a chiral amine via nucleophilic addition to an N-sulfinylimine.
Materials:
-
(R)- or (S)-tert-Butanesulfinamide
-
Aldehyde or Ketone
-
Anhydrous solvent (e.g., CH₂Cl₂, THF)
-
Dehydrating agent (e.g., MgSO₄, CuSO₄)
-
Organometallic nucleophile (e.g., Grignard reagent, organolithium)
-
Anhydrous solvent for addition (e.g., THF, diethyl ether)
-
Acidic solution for deprotection (e.g., HCl in methanol)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Sulfinimine Formation:
-
To a solution of the aldehyde or ketone (1.0 eq) in anhydrous CH₂Cl₂ is added tert-butanesulfinamide (1.05 eq) and MgSO₄ (2.0 eq).
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure to afford the crude N-sulfinylimine, which is often used without further purification.
-
-
Diastereoselective Nucleophilic Addition:
-
The crude N-sulfinylimine is dissolved in an anhydrous solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere.
-
The organometallic nucleophile (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C until complete.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution and allowed to warm to room temperature.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The crude product can be purified by flash chromatography.
-
-
Deprotection:
-
The purified sulfinamide adduct is dissolved in methanol, and a solution of HCl in methanol is added.
-
The reaction is stirred at room temperature until the deprotection is complete.
-
The solvent is removed under reduced pressure, and the resulting amine hydrochloride salt can be triturated with diethyl ether to afford the pure product.
-
Determination of Absolute Configuration using Mosher's Acid
This protocol outlines the preparation of Mosher's amides and their analysis by ¹H NMR.
Materials:
-
Chiral amine (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or another suitable base (e.g., DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Amide:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (~5-10 µL).
-
Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours, or until the reaction is complete.
-
-
Preparation of (S)-MTPA Amide:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples.
-
Assign the relevant proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY) for complex molecules.
-
Create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values.
-
Analyze the signs of the Δδ values to determine the absolute configuration based on the established Mosher's model.
-
Conclusion
Ellman's auxiliary and Mosher's acid are indispensable tools in the field of chiral amine chemistry. While Ellman's auxiliary provides a robust and highly stereoselective method for the synthesis of chiral amines, Mosher's acid offers a reliable and widely accepted NMR-based method for the determination of their absolute configuration and enantiomeric purity. As demonstrated, these two reagents are not competitors but rather complementary partners in the challenging endeavor of asymmetric synthesis. A thorough understanding of their principles and applications, as outlined in this guide, is essential for any researcher working in the synthesis and characterization of chiral molecules.
References
- 1. Ellman's Sulfinamides [sigmaaldrich.com]
- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mosher's acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to tert-Butylsulfinamide in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral compounds is a critical challenge. Chiral auxiliaries are powerful tools that temporarily attach to a substrate, direct a stereoselective transformation, and are subsequently removed. Among these, enantiopure tert-butanesulfinamide, often referred to as Ellman's auxiliary, has emerged as a gold standard, particularly for the asymmetric synthesis of chiral amines.[1][2]
This guide provides an objective comparison of tert-butylsulfinamide with other alternatives, supported by experimental data. It details the underlying mechanisms of stereocontrol, experimental workflows, and protocols to inform the selection of the optimal chiral auxiliary for a given transformation.
Core Advantages of tert-Butylsulfinamide
Developed by Ellman and coworkers, tert-butanesulfinamide has become a widely used chiral auxiliary due to a combination of favorable characteristics.[2] Both of its enantiomers are readily accessible and can be synthesized on a large scale from the inexpensive byproduct of oil refining, di-tert-butyl disulfide.[3][4]
Key advantages include:
-
High Stereocontrol : It serves as a powerful chiral directing group, consistently providing high levels of diastereoselectivity in nucleophilic additions to the derived N-sulfinyl imines.[4][5]
-
Broad Substrate Scope : It condenses directly with a vast array of aldehydes and ketones to form the corresponding N-tert-butanesulfinyl imines in high yields.[2][4] These imines are generally stable enough for isolation and purification but are highly reactive toward nucleophiles.[6]
-
Mild Cleavage Conditions : The auxiliary can be easily removed after the key transformation by treatment with stoichiometric amounts of acid under mild conditions, preserving the stereochemical integrity of the newly formed chiral center.[2][7]
-
Recyclability : The chiral auxiliary is not destroyed during acidic cleavage and can be recovered and recycled, which is advantageous for both cost and sustainability.[8][9]
-
Superior Performance : When compared to related arenesulfinamides (e.g., p-toluenesulfinamide), the tert-butyl derivative often provides enhanced stereoselectivity and reduces side reactions.[2][3]
Mechanism of Stereocontrol
The high diastereoselectivity achieved with tert-butylsulfinamide is attributed to a well-defined, chair-like six-membered transition state.[3] For additions of organometallic reagents (like Grignard or organolithium reagents) to N-sulfinyl imines, the metal center is believed to chelate between the sulfinyl oxygen and the imine nitrogen. This rigid conformation sterically blocks one face of the imine, directing the incoming nucleophile to the opposite, less hindered face. The bulky tert-butyl group plays a crucial role in establishing this facial bias.[3][7]
General Experimental Workflow
The application of tert-butylsulfinamide in asymmetric amine synthesis typically follows a three-step sequence: condensation to form the chiral imine, diastereoselective nucleophilic addition, and finally, acidic cleavage to release the chiral amine product.
Performance Comparison with Alternatives
While tert-butylsulfinamide excels in amine synthesis, other auxiliaries are standards for different transformations. Evans' oxazolidinones, for example, are primarily used for stereoselective alkylation, aldol, and Diels-Alder reactions of carboxylic acid derivatives.[10][11] The choice of auxiliary is therefore highly dependent on the target molecule.
Below is a comparison of typical performance data for tert-butylsulfinamide and Evans' oxazolidinone auxiliaries in their respective optimal applications.
Table 1: Asymmetric Synthesis of Amines via tert-Butylsulfinamide Auxiliary
| Substrate (Imine) | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| N-(Benzylidene)-tert-butanesulfinamide | PhMgBr | 98% | 98:2 |
| N-(Propylidene)-tert-butanesulfinamide | EtMgBr | 85% | 96:4 |
| N-(4-Methoxybenzylidene)-tert-butanesulfinamide | MeLi | 91% | 94:6 |
| N-(Cyclohexylmethylidene)-tert-butanesulfinamide | AllylMgBr | 92% | >99:1 |
(Data compiled from representative examples in the literature)
Table 2: Asymmetric Alkylation via Evans' Oxazolidinone Auxiliary
| Substrate (N-Acyl Oxazolidinone) | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl Bromide | NaHMDS | 90% | >99:1 |
| N-Propionyl-(S)-4-isopropyl-2-oxazolidinone | Methyl Iodide | LDA | 95% | 99:1 |
| N-Acetyl-(S)-4-benzyl-2-oxazolidinone | Allyl Iodide | NaHMDS | 85% | 98:2 |
| N-Butyryl-(S)-4-phenyl-2-oxazolidinone | Ethyl Iodide | LDA | 88% | >95:5 |
(Data compiled from representative examples in the literature)[10]
Experimental Protocols
Protocol 1: Asymmetric Synthesis of a Chiral Amine using tert-Butylsulfinamide
This protocol describes the addition of a Grignard reagent to an N-tert-butanesulfinyl aldimine.
Step 1: Synthesis of the N-tert-Butanesulfinyl Aldimine
-
To a round-bottom flask, add the aldehyde (1.0 equiv.), (R)-tert-butylsulfinamide (1.05 equiv.), and an anhydrous solvent such as CH₂Cl₂ or THF.
-
Add a dehydrating agent, typically titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv.) or anhydrous CuSO₄ (2.0 equiv.).
-
Stir the mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or ¹H NMR).
-
Filter the reaction mixture through a pad of celite to remove solids.
-
Concentrate the filtrate under reduced pressure and purify the resulting crude imine by flash column chromatography on silica gel.
Step 2: Diastereoselective Grignard Addition
-
Dissolve the purified N-tert-butanesulfinyl imine (1.0 equiv.) in an anhydrous solvent (e.g., THF or toluene) under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C.
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv.) dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by chromatography if necessary.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the sulfinamide adduct from Step 2 in methanol (MeOH).
-
Add a solution of HCl in an ether (e.g., 4M HCl in dioxane, 2.0-3.0 equiv.) and stir the mixture at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the amine hydrochloride salt, which can be collected by filtration.[3]
-
The chiral auxiliary remains in the ether filtrate and can be recovered.[8]
Protocol 2: Evans' Asymmetric Alkylation
This protocol provides a comparative example of a standard procedure using an alternative auxiliary.[10]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in toluene, add triethylamine (1.5 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add propionic anhydride (1.2 equiv.) and heat the mixture to reflux for 30 minutes.
-
After cooling, quench the reaction with water. Extract the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, with an organic solvent, dry, and purify.[10]
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C.
-
Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.) to form the (Z)-enolate.
-
After stirring for 30-60 minutes, add the electrophile (e.g., benzyl bromide, 1.2 equiv.).
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to warm slowly.
-
Quench with saturated aqueous NH₄Cl, extract with an organic solvent, dry, and purify the alkylated product by chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified product in a THF/water mixture.
-
Add lithium hydroperoxide (LiOOH), prepared in situ from LiOH and H₂O₂, and stir at 0 °C to room temperature until cleavage is complete.
-
Work up the reaction to isolate the chiral carboxylic acid and recover the oxazolidinone auxiliary.
Conclusion
tert-Butylsulfinamide stands out as an exceptionally versatile and reliable chiral auxiliary for the asymmetric synthesis of a broad spectrum of chiral amines.[4] Its key advantages—high stereoselectivity, operational simplicity, mild cleavage conditions, and recyclability—make it a preferred choice for complex amine synthesis in both academic and industrial settings. While other auxiliaries like Evans' oxazolidinones are indispensable for different classes of transformations, the robustness and efficacy of Ellman's auxiliary have solidified its position as a "gold standard" in its specific and critical domain of application.[1]
References
- 1. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 7. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids [organic-chemistry.org]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Determining Enantiomeric Excess in tert-Butylsulfonamide Products
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and the quality control of chiral molecules. This guide provides an objective comparison of the primary analytical techniques used for determining the enantiomeric excess of tert-butylsulfonamide and its derivatives. We will delve into the principles, experimental protocols, and performance of Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, with supporting data and a look at emerging alternative methods.
The accurate measurement of enantiomeric excess is paramount in the pharmaceutical and agrochemical industries, where the biological activity of a molecule often resides in a single enantiomer, while the other may be inactive or even elicit undesirable effects. This compound and its derivatives are crucial chiral auxiliaries and building blocks in asymmetric synthesis, making the reliable determination of their enantiopurity a routine necessity.
Comparison of Key Analytical Methods
The two most established and widely utilized methods for determining the enantiomeric excess of this compound products are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral discriminating agents. Each technique offers distinct advantages and is suited to different analytical needs.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy with Chiral Discriminating Agents | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase leads to separation based on retention time. | Formation of diastereomeric complexes with a chiral agent, resulting in distinct and quantifiable signals in the NMR spectrum. | Similar to HPLC but uses supercritical CO2 as the primary mobile phase, offering faster separations. |
| Primary Strength | High resolution and sensitivity, often achieving baseline separation. Considered the "gold standard" for quantitative ee determination.[1] | Rapid analysis time (typically under 5 minutes per sample), ideal for high-throughput screening and reaction monitoring.[2] | Very fast analysis times and reduced use of organic solvents, making it a "greener" alternative. |
| Key Limitation | Method development can be time-consuming, requiring screening of columns and mobile phases. | Lower sensitivity compared to HPLC, and potential for signal overlap. Requires a chiral discriminating agent.[2] | Requires specialized instrumentation. |
| Sample Requirement | Typically in the low microgram to milligram range. | Typically in the milligram range. | Similar to HPLC. |
| Instrumentation | HPLC system with a chiral column and UV detector. | NMR spectrometer (400 MHz or higher recommended). | SFC system with a chiral column and detector. |
Experimental Workflows
The determination of enantiomeric excess follows a structured workflow, from sample preparation to data analysis. The specific steps vary depending on the chosen analytical method.
Caption: A generalized workflow for the determination of enantiomeric excess.
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess.[2] It relies on the separation of enantiomers on a chiral stationary phase (CSP).
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: A polysaccharide-based CSP such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar column is often effective for sulfonamides.
-
Solvents: HPLC grade n-hexane and isopropanol.
-
Sample: A solution of the this compound product (approximately 1 mg/mL) in a suitable solvent, typically a mixture of the mobile phase components.
Chromatographic Conditions (Example):
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The ratio may need to be optimized for specific derivatives.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
System Suitability: Inject a racemic standard of the this compound to determine the retention times of the two enantiomers and to ensure the system provides adequate resolution (typically Rs > 1.5).
-
Analysis: Inject the sample solution and record the chromatogram.
-
Quantification: Integrate the peak areas of the two enantiomer signals. Calculate the enantiomeric excess using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
NMR Spectroscopy with a Chiral Derivatizing Agent
This method involves the conversion of the enantiomeric analyte into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA). The resulting diastereomers have distinct NMR spectra, allowing for the determination of their ratio. A highly effective method for sulfinamides is the three-component derivatization protocol.
Instrumentation and Materials:
-
NMR Spectrometer: 400 MHz or higher, equipped for ¹H and ¹⁹F NMR.
-
NMR Tubes: Standard 5 mm NMR tubes.
-
Reagents: 2-formylphenylboronic acid, an enantiopure chiral diol (e.g., (1R,2R,3S,5R)-(-)-pinanediol), and the this compound sample.
-
Solvent: Deuterated chloroform (CDCl₃).
Procedure (Three-Component Derivatization):
-
Sample Preparation: In an NMR tube, dissolve the this compound sample (0.0125–0.2 mmol) and a chiral solvating agent (0.0125–0.1 mmol) in deuterated chloroform (0.6 mL).[3] For derivatization, treat the sulfinamide with 2-formylphenylboronic acid and an enantiopure pinanediol to form diastereomeric sulfiniminoboronate esters.
-
NMR Acquisition: Acquire the ¹H and/or ¹⁹F NMR spectrum of the resulting mixture.
-
Data Analysis: Identify the well-resolved signals corresponding to the diastereomers (e.g., the imine protons in the ¹H NMR spectrum). Integrate the areas of these distinct signals.
-
Calculation: The diastereomeric ratio (dr) is a direct measure of the enantiomeric ratio of the starting sulfinamide. The enantiomeric excess is calculated from the integrals of the two diastereomeric signals (Integral₁ and Integral₂): % ee = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
Alternative Method: Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful technique that is gaining popularity for enantioselective separations.[4] It utilizes supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent like methanol.
Advantages of Chiral SFC:
-
Speed: SFC often allows for significantly faster separations compared to HPLC due to the low viscosity and high diffusivity of the supercritical fluid mobile phase.[4]
-
Reduced Solvent Consumption: The primary use of CO₂ makes SFC a more environmentally friendly or "greener" technique.
-
Unique Selectivity: In some cases, SFC can provide different and sometimes better chiral recognition than HPLC.
Instrumentation: A dedicated SFC system is required, which includes a high-pressure pump for CO₂, a co-solvent pump, a back-pressure regulator to maintain the supercritical state, a column oven, and a suitable detector (e.g., UV or mass spectrometer).
Method Development: Similar to HPLC, method development in SFC involves screening different chiral stationary phases and optimizing the mobile phase composition (co-solvent type and percentage, and any additives). Polysaccharide-based CSPs are widely used and have shown success in separating sulfonamide enantiomers.[5]
Conclusion
Both chiral HPLC and NMR spectroscopy are highly effective and reliable methods for determining the enantiomeric excess of this compound products. The choice between these techniques will largely depend on the specific requirements of the analysis.
-
For routine quality control, high accuracy, and when baseline separation is critical, chiral HPLC remains the method of choice. Its high sensitivity and established protocols make it a dependable workhorse in many laboratories.
-
For high-throughput screening, rapid reaction monitoring, and when a faster turnaround time is essential, NMR spectroscopy with chiral discriminating agents offers a significant advantage. The ability to obtain results in minutes without extensive method development is highly beneficial in a research and development setting.
-
Chiral SFC presents a compelling alternative, particularly for laboratories focused on high-throughput analysis and "green" chemistry. Its speed and reduced reliance on organic solvents make it an attractive option for both analytical and preparative-scale chiral separations.
For comprehensive validation of enantiomeric excess, the orthogonal use of two different methods, such as a rapid screen by NMR followed by a more rigorous quantitative analysis by chiral HPLC, can provide the highest degree of confidence in the results.
References
Determining Diastereomeric Ratios of Sulfinamide Adducts: A Comparative Guide to NMR Analysis
For researchers, scientists, and drug development professionals, the precise determination of the diastereomeric ratio (d.r.) of sulfinamide adducts is a critical step in asymmetric synthesis and stereochemical assignment. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and widely adopted technique for this purpose, offering a direct and non-destructive method for quantification. This guide provides an objective comparison of NMR spectroscopy with alternative methods, supported by experimental data and detailed protocols.
The fundamental principle behind using NMR to determine diastereomeric ratios lies in the fact that diastereomers are distinct chemical compounds with different spatial arrangements. This results in their nuclei experiencing slightly different magnetic environments, leading to distinguishable signals in the NMR spectrum.[1] By integrating the signals corresponding to each diastereomer, their relative ratio can be accurately determined.[2]
Quantitative NMR (qNMR) for Diastereomeric Ratio Analysis
Quantitative NMR (qNMR) is a robust analytical method for determining the concentration and purity of substances, including the ratio of diastereomers in a mixture.[3][4] A key advantage of qNMR is the direct proportionality between the NMR signal integral and the number of nuclei, which allows for accurate quantification without the need for calibration curves, unlike chromatographic methods.[3]
Key Considerations for Accurate qNMR:
To obtain accurate and precise quantitative results, several experimental parameters must be carefully optimized:
-
Relaxation Delay (d1): A sufficient delay between scans is crucial to ensure complete relaxation of the nuclei back to their equilibrium state. A common rule of thumb is to set the relaxation delay to at least five times the longest spin-lattice relaxation time (T1) of the protons being analyzed.[5]
-
Signal-to-Noise Ratio (S/N): A high S/N is essential for accurate integration. An S/N of at least 250:1 is recommended for integration errors of less than 1%.[5]
-
Digital Resolution: Sufficient data points should be acquired to define the peaks properly.
-
Pulse Angle: A 90° pulse angle is often used to maximize the signal in a single scan, but for qNMR, a smaller flip angle (e.g., 30°) combined with a shorter relaxation delay can sometimes be more time-efficient.[6]
Comparison of Analytical Techniques
While NMR is a powerful tool, other methods are also employed for determining diastereomeric ratios. The choice of technique often depends on the specific requirements of the analysis.
| Feature | NMR Spectroscopy (¹H or ¹⁹F) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Differentiation based on distinct chemical shifts of diastereomers. Ratio from signal integration.[1][2] | Physical separation on a chiral stationary phase. Ratio from peak area integration.[1][2] | Separation based on volatility and interaction with a chiral stationary phase. Ratio from peak area integration.[1] |
| Accuracy | High, with errors typically <5%.[7] Can be very high (<2%) with proper setup.[2] | Considered a gold standard for accuracy.[2] | High accuracy, similar to HPLC. |
| Precision | High precision is achievable.[2] | Excellent precision with low relative standard deviations.[2] | Excellent precision. |
| Sample Prep | Simple dissolution in a deuterated solvent.[3] Derivatization may be needed.[7][8][9][10] | More complex, involving dissolution, filtration, and potential derivatization.[2] | Often requires derivatization to increase volatility. |
| Throughput | Relatively high.[2] | Generally lower due to run times. | Can be faster than HPLC for volatile compounds. |
| Non-destructive | Yes. | No. | No. |
Experimental Protocol: NMR Analysis of a Sulfinamide Adduct
This protocol describes a general procedure for determining the diastereomeric ratio of a sulfinamide adduct following a derivatization reaction. This method is based on the formation of diastereomeric sulfiniminoboronate esters, which exhibit well-resolved signals in the ¹H NMR spectrum.[7][8][9][10]
Materials:
-
Sulfinamide sample (scalemic or enantiopure)
-
2-Formylphenylboronic acid
-
Enantiopure pinanediol
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
High-quality 5 mm NMR tubes
Procedure:
-
Sample Preparation:
-
In a small vial, dissolve the sulfinamide (1.0 eq), 2-formylphenylboronic acid (1.1 eq), and enantiopure pinanediol (1.1 eq) in the deuterated solvent.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by NMR.
-
-
NMR Data Acquisition:
-
Transfer the reaction mixture to an NMR tube.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure the acquisition parameters are optimized for quantitative analysis (e.g., sufficient relaxation delay, high signal-to-noise).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Identify the well-resolved signals corresponding to the imine protons of the two diastereomeric sulfiniminoboronate esters.[7]
-
Integrate these distinct signals.
-
Calculate the diastereomeric ratio by comparing the integral values of the two signals.
-
Example Data:
For a scalemic sample of a sulfinamide, the ¹H NMR spectrum of the resulting diastereomeric iminoboronate esters might show two distinct singlets for the imine protons.
| Diastereomer | Chemical Shift (ppm) | Integral Value |
| Diastereomer 1 | 8.50 | 1.00 |
| Diastereomer 2 | 8.45 | 0.75 |
In this example, the diastereomeric ratio would be 1.00 : 0.75, which simplifies to 4 : 3.
Visualizing the Workflow and Concepts
Experimental Workflow for NMR Analysis
The following diagram illustrates the key steps involved in determining the diastereomeric ratio of a sulfinamide adduct using NMR spectroscopy after derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. asdlib.org [asdlib.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. figshare.com [figshare.com]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Separation of Tert-Butylsulfonamide Diastereomers: A Comparative Guide to HPLC Methods
The stereochemistry of pharmaceutical compounds is a critical factor, profoundly influencing their pharmacological and toxicological profiles. For molecules containing multiple chiral centers, such as derivatives of tert-butylsulfonamide, this manifests as diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties, which allows for their separation using standard, achiral high-performance liquid chromatography (HPLC) techniques. However, optimizing a method to achieve baseline resolution can be a significant challenge.
Comparison of HPLC Methodologies
The separation of sulfonamide diastereomers is typically achieved using either normal-phase or reversed-phase chromatography. The choice of method depends heavily on the overall polarity and structural characteristics of the analyte. Chiral stationary phases (CSPs) are also frequently employed and can offer unique selectivity for these types of separations.[1]
| Parameter | Method 1: Normal-Phase (Adapted) | Method 2: Reversed-Phase Chiral |
| Column | Silica or Cyano-bonded | Astec CHIROBIOTIC® TAG |
| Dimensions | 4.6 x 150 mm, 5 µm | 4.6 x 150 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v)[2] | Perchloric acid buffer (pH 1.0)[3] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min |
| Temperature | 25 °C[2] | Ambient |
| Detection | UV at 220 nm[2] | UV at 226 nm[3] |
| Principle | Separation based on differential polarity and interaction with the polar stationary phase. | Separation based on transient diastereomeric complexes formed with the chiral selector (crown ether) on the stationary phase.[3] |
| Key Advantage | Often provides good resolution for diastereomers that differ in the spatial arrangement of polar groups.[4] | High selectivity for compounds with primary amine groups that can form complexes with the crown ether selector.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are the protocols for the compared HPLC approaches.
Method 1: Normal-Phase HPLC Protocol
This method is adapted from a protocol for a structurally related sulfonamide and serves as an excellent starting point for separating this compound diastereomers.[2] Normal-phase chromatography on silica gel is a powerful technique for separating diastereomers.[5][6]
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Silica Gel column (e.g., 4.6 x 150 mm, 5 µm).
-
Solvents: HPLC grade n-hexane and isopropanol.[2]
-
Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[2]
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The ratio may be optimized to improve resolution.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detection: UV at 220 nm.[2]
-
Injection Volume: 10 µL.
3. System Suitability:
-
Before analysis, ensure the system is equilibrated.
-
Perform multiple injections of a standard mixture to verify that the relative standard deviation (RSD) of peak areas is below 2.0% and the resolution between the diastereomeric peaks is greater than 1.5.[2]
Method 2: Reversed-Phase Chiral HPLC Protocol
This method utilizes a chiral stationary phase containing a crown ether, which is particularly effective for resolving enantiomers and diastereomers of molecules containing primary amines.[3]
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: CROWNPAK® CR(+) (4.6 x 150 mm, 5 µm). While other chiral columns like Chiralcel OD and Chiralpak AD were tested for a similar compound without success, the CROWNPAK CR(+) column proved effective.[3]
-
Solvents: HPLC grade perchloric acid and water.
-
Sample Preparation: Prepare a stock solution of the sample at 0.5 mg/mL in the mobile phase.[3]
2. Chromatographic Conditions:
-
Mobile Phase: Perchloric acid buffer, pH adjusted to 1.0. A low pH is necessary to form the quaternary ammonium ion from the primary amine, which then complexes with the crown ether.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 226 nm.[3]
-
Injection Volume: 20 µL.[3]
3. Method Rationale:
-
The chiral recognition mechanism relies on the complex formation between the crown ether (chiral selector) and the ammonium ion of the analyte.[3]
-
Perchloric acid is chosen as the mobile phase additive due to its low UV absorbance, which minimizes baseline noise.[3]
Method Development Workflow
Developing a robust HPLC method for diastereomer separation is a systematic process. The selection of an appropriate stationary phase is the most critical step, and a trial-and-error approach is often necessary.[7][8] The general workflow involves screening different columns and mobile phases, followed by optimization of the most promising conditions.
Caption: Workflow for HPLC diastereomer separation method development.
References
- 1. hplc.eu [hplc.eu]
- 2. benchchem.com [benchchem.com]
- 3. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Separation of diastereomers - Chromatography Forum [chromforum.org]
Unveiling the Solid State: A Comparative Guide to the X-ray Crystallographic Analysis of tert-Butylsulfonamide Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography provides unparalleled insight into the atomic arrangement of compounds, guiding the design and optimization of new therapeutic agents. This guide offers a comparative analysis of the X-ray crystallographic data of tert-Butylsulfonamide and one of its N-aryl derivatives, presenting key structural parameters and detailed experimental protocols to support further research in this area.
The this compound moiety is a valuable building block in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The precise conformation and intermolecular interactions of these molecules, as determined by X-ray diffraction, are critical for understanding their structure-activity relationships.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound and an N-aryl derivative, (R)-N-(Biphenyl-4-yl)-tert-butanesulfinamide. This side-by-side comparison highlights the structural differences arising from substitution on the sulfonamide nitrogen.
| Parameter | This compound | (R)-N-(Biphenyl-4-yl)-tert-butanesulfinamide |
| Chemical Formula | C₄H₁₁NO₂S | C₁₆H₁₉NOS |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P m n 2₁[1] | P 2₁ 2₁ 2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 7.733[1] | 9.3588 (5) |
| b (Å) | 6.629[1] | 11.9452 (5) |
| c (Å) | 6.587[1] | 13.3136 (7) |
| α (°) | 90[1] | 90 |
| β (°) | 90[1] | 90 |
| γ (°) | 90[1] | 90 |
| Volume (ų) | 337.5 | 1488.36 (12) |
| Z | 2[1] | 4 |
| Temperature (K) | Not specified | 293 |
| R-factor | 0.0477[1] | 0.047 |
Experimental Protocols
A general understanding of the experimental workflow is crucial for interpreting crystallographic data. Below are the detailed methodologies for the crystallographic analysis of the compared compounds.
General Workflow for Small Molecule X-ray Crystallography
Single-crystal X-ray diffraction analysis of small molecules typically follows a standardized workflow, from crystal growth to structure solution and refinement. The process begins with obtaining a high-quality single crystal, which is then mounted and exposed to a focused X-ray beam. The resulting diffraction pattern is collected and processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.
Crystallization and Structure Determination of (R)-N-(Biphenyl-4-yl)-tert-butanesulfinamide
Crystallization: Single crystals of (R)-N-(Biphenyl-4-yl)-tert-butanesulfinamide were obtained by slow evaporation from a solution of petroleum ether and ethyl acetate (1:1 v/v) at room temperature.
Data Collection and Refinement: A suitable single crystal was mounted on an Oxford Diffraction Xcalibur Eos diffractometer. Data were collected at 293 K using Mo Kα radiation. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Logical Relationship of Structural Analysis
The process of analyzing and comparing crystal structures involves a logical progression from the fundamental crystallographic data to a deeper understanding of the molecular and supramolecular features. This includes examining the molecular geometry, intermolecular interactions, and packing motifs.
This comparative guide provides a foundational understanding of the crystallographic features of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers working on the design and development of novel sulfonamide-based compounds. Further crystallographic studies on a wider range of derivatives will continue to illuminate the subtle yet crucial structural nuances that govern their biological function.
References
A Comparative Guide to the Validation of the Absolute Configuration of Amines Derived from tert-Butylsulfonamide
For researchers and professionals in drug development and chemical synthesis, the unambiguous determination of the absolute configuration of chiral amines is a critical step. Chiral amines synthesized using tert-butylsulfonamide (also known as Ellman's auxiliary) offer a robust method for controlling stereochemistry. However, independent validation of the absolute configuration is often required. This guide provides a comprehensive comparison of the this compound-based method with other common analytical techniques for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The choice of method for determining the absolute configuration of a chiral amine depends on several factors, including the nature of the sample, available instrumentation, and the required level of certainty. The following table summarizes the key performance characteristics of four common methods.
| Method | Principle | Typical Sample Amount | Time per Sample | Cost per Sample | Accuracy |
| tert-Butylsulfinamide Method | Diastereoselective synthesis with a chiral auxiliary of known configuration. | 10-50 mg | 1-2 days | Low | High (dependent on diastereoselectivity) |
| Mosher's Method (NMR) | Derivatization with a chiral reagent to form diastereomers with distinct NMR signals.[1][2][3][4][5] | 5-10 mg | 4-6 hours[1][3][5] | Moderate | High |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase.[6][7] | <1 mg | 30-60 min | Low to Moderate | High (for enantiomeric excess), requires a standard for absolute configuration |
| X-ray Crystallography | Direct determination of the three-dimensional structure of a single crystal.[8][9][10] | 1-5 mg | Several days | High | Unambiguous (gold standard) |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
Validation via Diastereoselective Synthesis using tert-Butylsulfinamide
This method relies on the predictable stereochemical outcome of the addition of a nucleophile to an N-tert-butanesulfinyl imine. The known configuration of the chiral auxiliary directs the stereochemistry of the newly formed stereocenter.
Experimental Protocol:
-
Imine Formation: Condense the desired aldehyde or ketone with enantiopure (R)- or (S)-tert-butylsulfinamide in the presence of a dehydrating agent (e.g., CuSO₄ or Ti(OEt)₄) to form the corresponding N-tert-butanesulfinyl imine.
-
Nucleophilic Addition: React the purified imine with a suitable nucleophile (e.g., a Grignard reagent) at low temperature (-78 to -48 °C). The facial selectivity of the addition is directed by the bulky tert-butylsulfinyl group, leading to a high diastereomeric excess of the resulting sulfinamide.
-
Auxiliary Cleavage: Remove the tert-butylsulfinyl group by treating the sulfinamide with a strong acid (e.g., HCl in methanol).
-
Analysis: The absolute configuration of the resulting amine is inferred from the known stereochemistry of the tert-butylsulfinamide and the established model for nucleophilic addition. The enantiomeric excess is typically determined by chiral HPLC analysis.
Mosher's Method for Amines
This NMR-based technique involves the derivatization of the chiral amine with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides.[1][2][3][4][5]
Experimental Protocol:
-
Derivatization: In two separate reactions, treat the chiral amine with the acid chloride of (R)-MTPA and (S)-MTPA in the presence of a non-chiral base (e.g., pyridine or triethylamine).
-
Purification: Purify the resulting diastereomeric amides by chromatography.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.
-
Data Analysis: Compare the chemical shifts of protons near the stereocenter in the two spectra. The differences in chemical shifts (Δδ = δS - δR) can be used to deduce the absolute configuration based on Mosher's model.[1]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful tool for separating enantiomers and determining enantiomeric excess.[6] To determine the absolute configuration, a reference standard of known configuration is typically required.
Experimental Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of chiral amines.[6]
-
Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the enantiomers. This often involves a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), sometimes with a small amount of an acidic or basic additive.
-
Sample Preparation: Dissolve the amine sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Configuration Assignment: Compare the retention time of the unknown sample with that of a known enantiomeric standard to assign the absolute configuration.
Single-Crystal X-ray Crystallography
This technique provides an unambiguous determination of the absolute configuration by mapping the electron density of a crystalline sample.[8][9][10]
Experimental Protocol:
-
Crystallization: Grow a high-quality single crystal of the chiral amine, often as a salt with a suitable counterion. This can be a challenging and time-consuming step.
-
Data Collection: Mount the crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is collected by a detector.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the positions of the atoms can be determined. The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays.[11]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental methods described.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. A convenient method for the determination of the absolute configuration of chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
A Comparative Analysis of Arenesulfinamides and tert-Butylsulfonamide in Synthetic and Medicinal Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate chemical moieties is critical for achieving desired outcomes in asymmetric synthesis and for optimizing the properties of therapeutic candidates. This guide provides a detailed comparative study of arenesulfinamides, with a focus on p-toluenesulfinamide, and tert-butylsulfonamide, widely known as Ellman's auxiliary. This analysis is supported by experimental data and established protocols to inform the strategic application of these important chemical entities.
Introduction: Key Players in Asymmetric Synthesis and Drug Design
Arenesulfinamides and this compound have emerged as invaluable tools in modern organic chemistry and drug discovery. Both classes of compounds are extensively used as chiral auxiliaries to control the stereochemical outcome of reactions, particularly in the asymmetric synthesis of chiral amines, which are prevalent in a vast number of bioactive molecules and pharmaceuticals.[1][2] Furthermore, these sulfur-containing functional groups are recognized as important bioisosteres, capable of modulating the physicochemical and pharmacokinetic properties of drug candidates.[3]
This compound, developed by Jonathan A. Ellman, is often considered the "gold standard" among chiral sulfinamide auxiliaries due to its high diastereoselectivity in a wide range of reactions, ease of removal, and the stability of the intermediate N-sulfinyl imines.[2][3] Arenesulfinamides, such as p-toluenesulfinamide, also serve as effective chiral auxiliaries, although their application can sometimes be accompanied by lower stereoselectivity or side reactions compared to their tert-butyl counterpart.[4]
This guide will delve into a comparative analysis of their synthesis, performance as chiral auxiliaries, and their impact as bioisosteric replacements in drug discovery.
Synthesis and Availability
The accessibility of both enantiomers of a chiral auxiliary is crucial for its widespread application. Both arenesulfinamides and this compound are commercially available and can be synthesized through established methods.
| Feature | Arenesulfinamides (p-Toluenesulfinamide) | This compound (Ellman's Auxiliary) |
| Starting Materials | p-Toluenesulfonyl chloride, ammonia/amines | Di-tert-butyl disulfide, ammonia |
| Key Synthetic Steps | Reduction of sulfonyl chloride to sulfinic acid, followed by amidation.[5] | Enantioselective oxidation of the disulfide to a thiosulfinate, followed by reaction with lithium amide in liquid ammonia.[6][7] |
| Scalability | Scalable, with established industrial processes.[5] | Scalable synthesis has been developed.[7] |
| Commercial Availability | Both enantiomers are commercially available. | Both enantiomers are readily available commercially.[7] |
Performance as Chiral Auxiliaries in Asymmetric Amine Synthesis
The primary application of both arenesulfinamides and this compound is in the asymmetric synthesis of amines via the formation and subsequent nucleophilic addition to N-sulfinyl imines. The bulky tert-butyl group in Ellman's auxiliary generally leads to higher diastereoselectivity compared to the aryl group in arenesulfinamides.
General Workflow for Asymmetric Amine Synthesis:
Comparative Performance Data:
| Reaction Type | Chiral Auxiliary | Substrate | Nucleophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (de) | Yield | Reference |
| Grignard Addition to Aldimine | (R)-tert-Butylsulfinamide | Benzaldehyde | EtMgBr | >99:1 d.r. | 95% | [4] |
| Grignard Addition to Aldimine | (R)-p-Toluenesulfinamide | Benzaldehyde | EtMgBr | 95:5 d.r. | 88% | [8] |
| Reduction of Ketimine | (R)-tert-Butylsulfinamide | Acetophenone | NaBH₄ | 98:2 d.r. | 96% | [6] |
| Reduction of Ketimine | (R)-p-Toluenesulfinamide | Acetophenone | NaBH₄ | 90:10 d.r. | - | [8] |
| Addition to Pyridyl Imine | (R)-tert-Butylsulfinamide | Pyridine-2-carboxaldehyde | MeMgBr | 97:3 d.r. | 92% | [9] |
Note: The data presented is a representative summary from the literature and actual results may vary depending on specific reaction conditions.
The superior performance of this compound is attributed to the steric bulk of the tert-butyl group, which creates a more defined chiral environment around the imine nitrogen, leading to a greater energy difference between the diastereomeric transition states of nucleophilic attack.[4]
Application in Drug Discovery: Bioisosteric Replacement
Both arenesulfonamides and alkylsulfonamides are recognized as valuable bioisosteres in drug design. They are often used to replace carboxylic acids, amides, or other functional groups to modulate properties such as acidity, lipophilicity, metabolic stability, and target binding.
| Property | Arenesulfonamide Moiety | This compound Moiety |
| Lipophilicity (LogP) | Generally increases lipophilicity compared to a carboxylic acid. The aromatic ring contributes to this effect. | The bulky, aliphatic tert-butyl group significantly increases lipophilicity.[10] |
| Acidity (pKa) | The sulfonamide proton is weakly acidic (pKa ~10). | Similar weak acidity to arenesulfonamides. |
| Metabolic Stability | The aromatic ring can be susceptible to oxidative metabolism (e.g., hydroxylation). | The tert-butyl group can be a site of metabolic oxidation, often leading to hydroxylated metabolites.[10] However, its steric bulk can also shield adjacent functional groups from metabolism. |
| Bioisosteric Replacement for | Carboxylic acids, phenols. | Carboxylic acids, amides, and to introduce a bulky, hydrophobic group. |
Case Study: Impact on Metabolic Stability
The incorporation of a tert-butyl group into a drug molecule can have a significant impact on its metabolic profile. While the tert-butyl group itself can be metabolized, often through hydroxylation by cytochrome P450 enzymes, its steric hindrance can protect more labile parts of the molecule from degradation.[10] For arenesulfonamides, the aromatic ring presents a potential site for metabolism. The choice between these two moieties can therefore be a strategic decision to fine-tune a drug candidate's pharmacokinetic profile.
Involvement in Signaling Pathways
While often utilized as synthetic tools, these sulfonamide-containing molecules can also be integral parts of pharmacologically active compounds that modulate specific biological pathways.
p-Toluenesulfonamide and Apoptosis Induction:
Recent studies have shown that p-toluenesulfonamide possesses potential antineoplastic activity. It is suggested that it can induce tumor cell death by increasing lysosomal membrane permeabilization (LMP), leading to the release of cathepsin B. This, in turn, can trigger a cascade of events leading to apoptosis.[1]
This compound in Targeted Therapy:
The this compound moiety is a common feature in a variety of investigational and approved drugs. For instance, it is a key component of the endothelin receptor antagonist, Bosentan. In this context, the sulfonamide group contributes to the overall physicochemical properties of the molecule, which is designed to block the interaction of endothelin with its receptors (ET-A and ET-B), thereby preventing vasoconstriction.
Experimental Protocols
Protocol 1: Synthesis of N-Sulfinyl Imines
This protocol provides a general procedure for the condensation of an aldehyde with either an arenesulfinamide or this compound.
-
To a solution of the aldehyde (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂ or THF) is added the chiral sulfinamide (1.05 equiv).
-
A dehydrating agent (e.g., anhydrous MgSO₄ (2.0 equiv) or Ti(OEt)₄ (0.5 equiv)) is added to the mixture.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude N-sulfinyl imine is purified by flash chromatography or crystallization.
Protocol 2: Diastereoselective Nucleophilic Addition to N-Sulfinyl Imines
This protocol outlines a general procedure for the addition of a Grignard reagent to a chiral N-sulfinyl imine.
-
A solution of the N-sulfinyl imine (1.0 equiv) in an anhydrous, non-coordinating solvent (e.g., CH₂Cl₂ or toluene) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The Grignard reagent (1.2-1.5 equiv) is added dropwise to the cooled solution.
-
The reaction is stirred at -78 °C for the specified time (typically 1-3 hours) until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the desired sulfinamide.
Protocol 3: Determination of Diastereomeric Ratio
The diastereomeric ratio of the product from Protocol 2 can be determined by ¹H NMR spectroscopy or by chiral High-Performance Liquid Chromatography (HPLC).
-
¹H NMR Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify well-resolved signals corresponding to each diastereomer (protons close to the newly formed stereocenter are often diagnostic).
-
Integrate the signals for each diastereomer to determine their relative ratio.[11]
-
-
Chiral HPLC:
-
Develop a separation method using a suitable chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Prepare a dilute solution of the product in the mobile phase.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
The two diastereomers should elute at different retention times.
-
The diastereomeric ratio is determined by the ratio of the peak areas.[11]
-
Conclusion
Both arenesulfinamides and this compound are powerful tools in the arsenal of synthetic and medicinal chemists. While both serve as effective chiral auxiliaries for the asymmetric synthesis of amines, this compound (Ellman's auxiliary) generally provides superior diastereoselectivity due to the steric influence of the tert-butyl group.[4] In the context of drug design, both moieties can be employed as bioisosteres to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule. The choice between an arenesulfinamide and a this compound will depend on the specific synthetic challenge and the desired properties of the target molecule. A thorough understanding of their comparative advantages and disadvantages, as outlined in this guide, is essential for their effective application in research and development.
References
- 1. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The t-Butylsulfinamide Lynchpin in Transition Metal-Mediated Multiscaffold Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 8. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. benchchem.com [benchchem.com]
The Versatility of Tert-Butylsulfonamide: A Comparative Guide for Researchers
A comprehensive review of tert-butylsulfonamide's applications in organic synthesis and medicinal chemistry, offering a comparative analysis against other common amine-protecting groups. This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and visual workflows to support informed decision-making in their synthetic strategies.
This compound, and its corresponding N-protecting group, the tert-butylsulfonyl (Bus) group, has emerged as a valuable tool in the synthetic chemist's arsenal. Its unique stability profile and specific cleavage conditions offer distinct advantages in complex multi-step syntheses. This guide delves into the diverse applications of this compound, presenting a critical comparison with widely used amine-protecting groups such as tert-butoxycarbonyl (Boc), carboxybenzyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).
At a Glance: The Tert-Butylsulfonyl (Bus) Group in Context
The tert-butylsulfonyl group provides robust protection for primary and secondary amines. Its steric bulk and the electron-withdrawing nature of the sulfonyl group render the protected amine exceptionally stable to a wide range of reaction conditions, particularly those involving basic and organometallic reagents. This stability is a key differentiator when compared to the more acid-labile Boc group and the base-labile Fmoc group.
Comparison of Amine Protecting Groups
The selection of an appropriate amine protecting group is a critical decision in the design of a synthetic route. The following tables provide a comparative overview of the tert-butylsulfonyl (Bus) group alongside other commonly used protecting groups.
Table 1: Stability Profile of Common Amine Protecting Groups
| Protecting Group | Reagents/Conditions | Stability |
| Bus (tert-Butylsulfonyl) | Strongly Basic (e.g., NaOH, LDA) | Stable |
| Organometallics (e.g., Grignard, Organolithium) | Stable | |
| Hydrogenation (e.g., H₂, Pd/C) | Stable | |
| Strongly Acidic (e.g., TFA, HCl, H₂SO₄) | Labile [1] | |
| Lewis Acids (e.g., BCl₃, Sc(OTf)₃) | Labile [1] | |
| Boc (tert-Butoxycarbonyl) | Strongly Basic | Stable |
| Organometallics | Generally Stable | |
| Hydrogenation | Stable | |
| Strongly Acidic (e.g., TFA, HCl) | Labile | |
| Lewis Acids | Labile | |
| Cbz (Carboxybenzyl) | Strongly Basic | Stable |
| Organometallics | Stable | |
| Hydrogenation (e.g., H₂, Pd/C) | Labile | |
| Strongly Acidic | Stable | |
| Lewis Acids | Stable | |
| Fmoc (Fluorenylmethyloxycarbonyl) | Strongly Basic (e.g., Piperidine) | Labile |
| Organometallics | Stable | |
| Hydrogenation | Stable | |
| Strongly Acidic | Stable | |
| Lewis Acids | Stable |
Table 2: Conditions for Deprotection of Common Amine Protecting Groups
| Protecting Group | Deprotection Reagents | Typical Conditions |
| Bus (tert-Butylsulfonyl) | Trifluoroacetic Acid (TFA) | Neat or in CH₂Cl₂, RT to reflux [1] |
| Hydrochloric Acid (HCl) | In dioxane or other solvent, RT to reflux [1] | |
| Sulfuric Acid (H₂SO₄) | In CH₂Cl₂, RT | |
| Lewis Acids (e.g., AlI₃, BCl₃) | In MeCN or CH₂Cl₂, RT to reflux [1] | |
| Boc (tert-Butoxycarbonyl) | Trifluoroacetic Acid (TFA) | Neat or in CH₂Cl₂, RT |
| Hydrochloric Acid (HCl) | In dioxane, ethyl acetate, or MeOH, RT | |
| Cbz (Carboxybenzyl) | H₂/Palladium on Carbon (Pd/C) | MeOH or EtOH, RT, atmospheric pressure |
| HBr in Acetic Acid | RT | |
| Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine | 20-50% in DMF, RT |
| 1,8-Diazabicycloundec-7-ene (DBU) | 2-10% in DMF, RT |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with tert-Butylsulfonyl Chloride (Bus-Cl)
This protocol describes a general procedure for the N-sulfonylation of a primary amine using tert-butylsulfonyl chloride.
Materials:
-
Primary amine
-
tert-Butylsulfonyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) in dichloromethane.
-
Add triethylamine or pyridine (1.2-1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of tert-butylsulfonyl chloride (1.1 eq) in dichloromethane dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of an N-tert-Butylsulfonamide using Trifluoroacetic Acid (TFA)
This protocol outlines a general procedure for the cleavage of the Bus protecting group under strong acidic conditions.
Materials:
-
N-tert-Butylsulfonamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂) (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-tert-butylsulfonamide in dichloromethane or use neat TFA.
-
Add trifluoroacetic acid (5-10 equivalents if using a co-solvent).
-
Stir the reaction at room temperature or heat to reflux, monitoring by TLC. Reaction times can vary from 1 to 24 hours depending on the substrate.[1]
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography or distillation.
Visualizing the Workflow: Protection and Deprotection Cycle
The following diagram illustrates the general workflow for the application of the tert-butylsulfonyl (Bus) protecting group.
Applications Beyond Protection: this compound in Medicinal Chemistry
While the Bus group is a valuable protecting group, the this compound moiety itself is found in a number of biologically active molecules. The sulfonamide group is a well-established pharmacophore, and the incorporation of a bulky tert-butyl group can influence a compound's pharmacokinetic and pharmacodynamic properties. For instance, certain sulfonamide derivatives have been investigated for their potential as antileishmanial and anti-inflammatory agents.[2][3] The tert-butyl group can enhance metabolic stability by blocking sites of oxidation.
Alternative Sulfonamide Protecting Groups
While the Bus group offers excellent stability, other sulfonamide-based protecting groups are also utilized in organic synthesis, each with its own set of advantages.
Table 3: Comparison of Sulfonamide-Based Amine Protecting Groups
| Protecting Group | Structure | Key Features | Deprotection Conditions |
| Bus (tert-Butylsulfonyl) | t-Bu-SO₂- | Very stable to base and nucleophiles. | Strong acid (TFA, HCl). |
| Ts (Tosyl) | p-Tol-SO₂- | Very stable, often crystalline derivatives. | Harsh conditions (e.g., Na/NH₃, HBr/phenol). |
| Ns (Nosyl) | o-NO₂-Ph-SO₂- | Cleaved under mild nucleophilic conditions. | Thiophenol, K₂CO₃. |
| DNs (Dansyl) | 5-(Dimethylamino)naphthalene-1-sulfonyl | Fluorescent, useful for labeling. | Acid hydrolysis. |
Conclusion
This compound is a versatile building block in organic chemistry, primarily utilized for the robust protection of amines as N-tert-butylsulfonamides (N-Bus). The Bus group offers exceptional stability towards basic and nucleophilic conditions, providing a valuable orthogonal protecting group strategy when used in conjunction with acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) groups. While its removal requires strong acidic conditions, this lability can be strategically employed in total synthesis. Furthermore, the inherent biological activity of certain this compound-containing molecules highlights its potential in the field of medicinal chemistry. This guide provides a foundational understanding of the applications and comparative performance of this compound, empowering researchers to effectively integrate this valuable reagent into their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of tert-Butylsulfonamide: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of tert-Butylsulfonamide, tailored for researchers, scientists, and drug development professionals.
This compound is a common reagent in organic synthesis.[1] Adherence to proper disposal protocols is crucial to mitigate potential hazards, which include skin and eye irritation, respiratory tract irritation, and oral toxicity if ingested.[2][3]
Key Physical and Chemical Properties
A thorough understanding of a substance's properties is the first step toward safe handling and disposal.
| Property | Value |
| Molecular Formula | C₄H₁₁NO₂S |
| Molecular Weight | 137.20 g/mol [3][4] |
| Appearance | Solid[3] |
| Hazards | Acute toxicity (oral), Skin irritation, Serious eye irritation, May cause respiratory irritation[2][3] |
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate personal protective equipment.
-
Hand Protection: Wear protective gloves, such as nitrile rubber.[5]
-
Eye and Face Protection: Use chemical safety goggles or safety glasses. A face shield is recommended where splashing is a possibility.[2]
-
Skin and Body Protection: A lab coat or other suitable protective clothing is mandatory to prevent skin contact.[2][5]
-
Respiratory Protection: In cases of inadequate ventilation or when dealing with fine powders that may become airborne, respiratory protection should be worn.[2]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
-
Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless compatibility has been verified. Incompatible wastes must be stored separately.
-
Waste containers should be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."
-
-
Container Selection and Management:
-
Use only compatible, non-reactive containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, with a secure, tight-fitting lid to prevent leaks or spills.
-
Keep waste containers closed at all times, except when adding waste.
-
-
Waste Collection and Storage:
-
For solid waste, carefully transfer the material into the designated hazardous waste container, minimizing the generation of dust.[2]
-
For solutions containing this compound, pour the waste carefully into the designated liquid hazardous waste container.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory director.
-
The SAA should have secondary containment to capture any potential leaks.
-
-
Disposal of Empty Containers:
-
Thoroughly empty all contents from the original this compound container.
-
Rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
After rinsing, deface or remove the original label. The clean, empty container can then be disposed of according to institutional guidelines for non-hazardous waste.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully sweep or shovel the spilled solid into a designated hazardous waste container.[2] Avoid creating dust.
-
Clean the spill area thoroughly with soap and water. All cleanup materials must be disposed of as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The recommended final disposal method is incineration in an authorized facility equipped with an afterburner and scrubber to handle the combustion byproducts, which may include nitrogen oxides and sulfur oxides.[2][5]
-
Disposal Procedure Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling tert-Butylsulfonamide
Essential Safety and Handling Guide for tert-Butylsulfonamide
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the safe handling and disposal of this compound (CAS No. 34813-49-5). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks.
Hazard Summary
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Proper handling and the use of appropriate personal protective equipment are mandatory to prevent adverse health effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table summarizes the required PPE for various tasks.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene, PVC).[2] Inspect gloves for degradation or punctures before use. | Protects skin from direct contact. |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting EN166 or ANSI Z87.1 standards.[2][3] A face shield should be worn over goggles when there is a significant risk of splashes.[3] | Protects against eye irritation or serious eye damage from splashes. |
| Skin and Body Protection | A standard laboratory coat should be worn over personal clothing. For larger quantities, a chemical-resistant apron and sleeves are recommended. Wear closed-toe shoes and long pants. | Protects skin from potential splashes and contact. |
| Respiratory Protection | All work should be conducted in a well-ventilated area or a certified chemical fume hood.[4] If engineering controls are insufficient, a NIOSH-approved respirator is required. | Prevents inhalation of dust or vapors, which can cause respiratory irritation.[1] |
Occupational Exposure Limits
As of the latest safety data sheets, this compound does not have established occupational exposure limits (OELs) such as Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL) by major regulatory bodies.[2] It is therefore crucial to minimize exposure through rigorous adherence to the engineering controls and PPE outlined in this guide.
Operational and Disposal Plans
A strict operational workflow and disposal plan are critical for the safe management of this compound.
Handling and Storage
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before commencing work.
-
Prepare a designated, clearly labeled waste container for this compound waste.
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated work area.
-
Inspect gloves for any signs of damage before use.
-
-
Handling:
-
Storage:
Spill and Emergency Procedures
| Situation | Procedure |
| Small Spill (<100g) | 1. Alert others in the immediate area. 2. Wearing appropriate PPE, sweep or shovel the spilled solid into a suitable, labeled container for disposal.[3] 3. Minimize dust generation during cleanup.[3] 4. Clean the spill area thoroughly. |
| Large Spill (>100g) | 1. Evacuate the immediate area. 2. Contact your institution's emergency response team. 3. Prevent the product from entering drains.[4] |
| Skin Contact | 1. Immediately wash the affected area with plenty of soap and water.[3] 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.[3] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[3] |
| Inhalation | 1. Move the person to fresh air.[3] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention if symptoms persist.[3] |
| Ingestion | 1. Do NOT induce vomiting. 2. Clean mouth with water.[3] 3. Seek immediate medical attention.[3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. This typically involves transfer to a licensed professional waste disposal company for incineration.[3]
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Step-by-step process for safely handling this compound.
Caption: Decision-making workflow for emergencies involving this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
